3-(1H-indol-5-yl)benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1H-indol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-15(18)13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14/h1-9,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHHKQSCGXEKEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399741 | |
| Record name | 3-(1H-indol-5-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-16-2 | |
| Record name | 3-(1H-Indol-5-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886363-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-indol-5-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 3-(1H-indol-5-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(1H-indol-5-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science.[1][2] Given the limited availability of direct experimental data for this specific compound, this guide synthesizes predicted values, qualitative descriptions, and comparative experimental data from structurally related analogs to offer a robust profile for researchers. We delve into the structural features, solubility, acidity (pKa), and lipophilicity (logP) of this molecule, providing both theoretical understanding and detailed experimental protocols for their determination. The causality behind experimental choices is explained to empower researchers in their own laboratory settings.
Introduction and Molecular Structure
This compound (CAS 886363-16-2) is a bifunctional organic molecule that incorporates both an indole and a benzoic acid moiety.[1][2] This unique combination of a key pharmacophore (indole) and a versatile functional group (carboxylic acid) makes it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials, such as fluorescent dyes.[1][2]
Molecular Formula: C₁₅H₁₁NO₂[2]
Molar Mass: 237.25 g/mol [2]
The structure consists of a benzoic acid ring substituted with an indole group at the meta-position. The indole ring itself is a bicyclic aromatic heterocycle, which can engage in various non-covalent interactions, while the carboxylic acid group provides a site for salt formation, hydrogen bonding, and further chemical modification.
Physical and Chemical Properties
Table 1: Predicted Physicochemical Properties of this compound and Experimental Data for Structural Analogs
| Property | This compound (Predicted/Reported) | Indole-2-carboxylic acid (Experimental) | Indole-3-carboxylic acid (Experimental) | Indole-5-carboxylic acid (Experimental) |
| Molar Mass ( g/mol ) | 237.25[2] | 161.16[5] | 161.16[6] | 161.16[7] |
| Melting Point (°C) | Not available | 202-206[8] | 232-234 (dec.)[9] | 211-213[10][11] |
| pKa | 4.16 ± 0.10[2] | - | - | - |
| logP | Not available | 2.31[5] | 1.99[6] | 1.5[7] |
| Aqueous Solubility | Almost insoluble[1][2] | - | Insoluble in boiling water[9] | - |
Ionization Constant (pKa)
The acidity of this compound is primarily determined by the carboxylic acid group. A predicted pKa value of 4.16 ± 0.10 suggests it is a weak acid, similar in strength to benzoic acid itself.[2] The pKa is a critical parameter in drug development as it influences the extent of ionization at physiological pH, which in turn affects solubility, absorption, distribution, and excretion.
Causality of Experimental Choice: Potentiometric Titration
Potentiometric titration is the gold standard for pKa determination due to its high precision and accuracy. This method is particularly well-suited for ionizable compounds like carboxylic acids. The principle lies in monitoring the change in pH of a solution of the compound upon the incremental addition of a titrant (a strong base in this case). The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated forms of the carboxylic acid are equal.
Experimental Protocol: Potentiometric pKa Determination
This protocol outlines the steps for determining the pKa of this compound using potentiometric titration.
-
Preparation of Solutions:
-
Prepare a standard solution of the sample at a concentration of at least 10⁻⁴ M in a suitable solvent system. Given the low aqueous solubility, a co-solvent system (e.g., methanol/water) may be necessary. It is crucial to note that the pKa value will be specific to the solvent system used, and extrapolation to zero co-solvent may be required.
-
Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration.
-
-
Instrument Calibration:
-
Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of weak acids.
-
Make the sample solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.
-
Begin the titration by adding small, precise increments of 0.1 M NaOH.
-
Record the pH reading after each addition, ensuring the reading is stable (drift < 0.01 pH units per minute).
-
Continue the titration until the pH reaches approximately 12-12.5 and stabilizes.
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
Determine the inflection point of the curve, which corresponds to the equivalence point. The pH at half the equivalence point volume is the pKa of the compound.
-
Perform the titration in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.
-
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It describes the partitioning of a compound between an organic phase (typically n-octanol) and an aqueous phase. While no experimental logP value for this compound is available, the experimental logP values for indole-2-carboxylic acid (2.31), indole-3-carboxylic acid (1.99), and indole-5-carboxylic acid (1.5) suggest that our target compound is moderately lipophilic.[5][6][7]
Causality of Experimental Choice: Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining logP. It directly measures the partitioning of a compound between two immiscible liquids (n-octanol and water) at equilibrium. This method is favored for its accuracy when performed correctly, though it can be time-consuming. The choice of n-octanol is due to its structural similarity to biological membranes, providing a good model for a drug's ability to cross cellular barriers.
Experimental Protocol: Shake-Flask Method for logP Determination
This protocol details the determination of the n-octanol/water partition coefficient (logP) for this compound.
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation of the two phases. This ensures that the two phases are in equilibrium before the experiment begins.
-
-
Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration.
-
-
Partitioning:
-
In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.
-
Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Allow the phases to separate completely. Centrifugation can be used to break up any emulsions that may have formed.
-
-
Quantification:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve for the compound in each phase should be prepared beforehand.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
logP is then calculated as the base-10 logarithm of P.
-
Caption: Workflow for logP determination by the shake-flask method.
Solubility
This compound is reported to be almost insoluble in water but soluble in organic solvents.[1][2] This is consistent with its chemical structure, which contains a large, nonpolar aromatic system and a polar carboxylic acid group. The low aqueous solubility can present challenges in formulation and for in vitro assays.
Causality of Experimental Choice: Thermodynamic Solubility Assay
A thermodynamic solubility assay is crucial for determining the true equilibrium solubility of a compound. This is in contrast to kinetic solubility, which can often overestimate the solubility of poorly soluble compounds. For lead optimization and formulation development, understanding the thermodynamic solubility is essential as it represents the maximum amount of a compound that can be dissolved in a given solvent at equilibrium.
Experimental Protocol: Thermodynamic Solubility Determination
This protocol describes the determination of the thermodynamic solubility of this compound in an aqueous buffer.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the solid compound into a glass vial.
-
-
Incubation:
-
Add 1 mL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.
-
Incubate the vial in a shaker or thermomixer at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After incubation, centrifuge the sample at high speed to pellet the undissolved solid.
-
Carefully remove the supernatant, ensuring no solid particles are disturbed. Filtration through a low-binding filter can also be used.
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound is required.
-
-
Reporting:
-
The solubility is reported in units of µg/mL or µM.
-
Caption: Workflow for thermodynamic solubility determination.
Spectroscopic Properties (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be complex due to the presence of two distinct aromatic systems. Key expected signals include:
-
A broad singlet for the indole N-H proton, typically downfield.
-
A broad singlet for the carboxylic acid O-H proton, also downfield.
-
A series of multiplets in the aromatic region (approx. 7-8.5 ppm) corresponding to the protons on the indole and benzene rings. The specific splitting patterns will depend on the coupling between adjacent protons.
For comparison, the ¹H NMR spectrum of benzoic acid in CDCl₃ shows signals at approximately 8.20 (d, 2H), 7.68 (t, 1H), and 7.55 (t, 2H) ppm for the aromatic protons, and a broad singlet around 11.67 ppm for the carboxylic acid proton.[12]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each of the 15 carbon atoms. Key expected resonances include:
-
A signal for the carboxylic acid carbonyl carbon, typically in the range of 165-175 ppm.
-
Multiple signals in the aromatic region (approx. 110-140 ppm) for the carbons of the indole and benzene rings.
For reference, the ¹³C NMR spectrum of benzoic acid in CDCl₃ shows signals at approximately 172.6, 133.9, 130.3, 129.4, and 128.6 ppm.[12][13]
FT-IR Spectroscopy
The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carboxylic acid carbonyl group, around 1700 cm⁻¹.
-
N-H stretching for the indole, typically around 3400 cm⁻¹.
-
C-H stretching for the aromatic rings, around 3000-3100 cm⁻¹.
-
C=C stretching for the aromatic rings, in the range of 1450-1600 cm⁻¹.
Conclusion
This compound is a molecule with significant potential, and a thorough understanding of its physicochemical properties is paramount for its successful application in research and development. This guide has provided a detailed overview of its key characteristics, combining predicted data with experimental protocols and comparative data from structural analogs. The methodologies outlined herein are designed to be self-validating and provide a solid foundation for researchers to conduct their own characterization of this and similar molecules. As more experimental data for this compound becomes available, this guide will serve as a valuable reference for contextualizing and expanding upon our understanding of this important chemical entity.
References
-
This compound. ChemBK. (2024-04-09). [Link]
-
3-(1H-indol-3-yl)benzoic acid. ChemBK. (2024-04-09). [Link]
-
Indole-2-carboxylic acid | C9H7NO2 | CID 72899. PubChem. [Link]
-
3-(1H-indol-5-yloxy)-2-methylbenzoic acid | C16H13NO3 | CID 125423895. PubChem. [Link]
-
Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867. PubChem. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Human Metabolome Database. [Link]
-
Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]
-
Supporting Information. [Link]
-
Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives. The Journal of Physical Chemistry A - ACS Publications. [Link]
-
1H-Indole-5-Carboxylic Acid | C9H7NO2 | CID 74280. PubChem. [Link]
-
3-(1H-Imidazol-5-YL)benzoic acid | C10H8N2O2 | CID 26967234. PubChem. [Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. [Link]
-
Indole-5-carboxylic acid. SIELC Technologies. [Link]
-
Understanding the Melting Point of Benzoic Acid: A Deep Dive. Oreate AI Blog. [Link]
-
Benzoic acid, 2-((1H-indol-3-ylacetyl)amino)- | C17H14N2O3 | CID 42608. PubChem. [Link]
-
1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... Doc Brown's Chemistry. [Link]
-
Benzoic acid. the NIST WebBook - National Institute of Standards and Technology. [Link]
-
5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. MDPI. [Link]
-
The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]
-
Benzoic acid, 2-((1h-indol-3-ylacetyl)amino)- (C17H14N2O3). PubChemLite. [Link]
-
infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram. doc brown's advanced organic chemistry revision notes. [Link]
-
Melting point of Benzoic Acid - Teacher. SSERC. [Link]
-
The solubility of benzoic acid in seven solvents.. ResearchGate. [Link]
-
FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. ResearchGate. [Link]
-
FT-IR spectra of (a) ligand: 1,3,5-benzene tricarboxylic acid and... ResearchGate. [Link]
-
FT-IR Spectroscopic Study of M(Benzoic Acid). Zeitschrift für Naturforschung. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. Understanding the Melting Point of Benzoic Acid: A Deep Dive - Oreate AI Blog [oreateai.com]
- 4. sserc.org.uk [sserc.org.uk]
- 5. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H-Indole-5-Carboxylic Acid | C9H7NO2 | CID 74280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Indole-2-carboxylic acid 98 1477-50-5 [sigmaaldrich.com]
- 9. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]
- 10. Indole-5-carboxylic acid | 1670-81-1 [chemicalbook.com]
- 11. インドール-5-カルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. rsc.org [rsc.org]
- 13. Benzoic acid(65-85-0) 13C NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Mechanism of Action of 3-(1H-indol-5-yl)benzoic acid (Pranoprofen)
Executive Summary
This technical guide provides a comprehensive analysis of the mechanism of action for 3-(1H-indol-5-yl)benzoic acid, a compound widely known in the pharmaceutical field as Pranoprofen. As a non-steroidal anti-inflammatory drug (NSAID), Pranoprofen's primary therapeutic effects are derived from its inhibition of the cyclooxygenase (COX) enzymes. This document will elucidate the molecular interactions, downstream signaling consequences, and the validated experimental protocols used to characterize its activity. Designed for researchers, scientists, and drug development professionals, this guide synthesizes established pharmacological principles with actionable experimental designs to provide a holistic understanding of Pranoprofen's core function.
Introduction: From Chemical Structure to Clinical Application
This compound, or Pranoprofen, is a propionic acid derivative belonging to the NSAID class of drugs.[1] Its chemical structure, featuring an indole ring linked to a benzoic acid moiety, is fundamental to its pharmacological activity. Clinically, Pranoprofen is most frequently utilized as a 0.1% ophthalmic solution to manage ocular inflammation associated with conditions like blepharitis, conjunctivitis, keratitis, and post-operative care.[2][3] Its utility stems from its ability to suppress the production of key inflammatory mediators at the site of application, thereby reducing inflammation, pain (analgesia), and fever (antipyresis).[4] The localized application via eye drops offers the significant advantage of minimizing systemic exposure and associated side effects.[5]
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The definitive mechanism of action for Pranoprofen, consistent with other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes.[4][5][6] COX enzymes are critical catalysts in the conversion of arachidonic acid into prostaglandins, which are potent lipid mediators of inflammation, pain, and fever.[4]
There are two primary isoforms of this enzyme:
-
COX-1 (Constitutive): This isoform is present in most tissues under normal physiological conditions. It synthesizes prostaglandins that are crucial for homeostatic functions, such as protecting the gastrointestinal mucosa and maintaining renal blood flow.[7]
-
COX-2 (Inducible): The expression of COX-2 is typically low in most tissues but is significantly upregulated by pro-inflammatory signals like cytokines and endotoxins at sites of inflammation.[7][8] Its activity is largely responsible for the production of prostaglandins that mediate inflammation and pain.[7]
Pranoprofen functions by blocking the catalytic activity of both COX-1 and COX-2, thereby preventing the synthesis of prostaglandins from arachidonic acid.[5][9][10] This non-selective inhibition accounts for both its therapeutic anti-inflammatory effects (primarily via COX-2 inhibition) and potential side effects (via COX-1 inhibition).[7]
The Prostaglandin Synthesis Pathway
Cellular damage or inflammatory stimuli trigger the release of arachidonic acid from the cell membrane's phospholipids. The COX enzyme then acts on arachidonic acid to produce an unstable intermediate, Prostaglandin H2 (PGH2). PGH2 is subsequently converted by various tissue-specific synthases into a range of prostaglandins (e.g., PGE2, PGF2α) and thromboxanes. By inhibiting the initial COX-catalyzed step, Pranoprofen effectively halts this entire inflammatory cascade.[4][10]
Figure 1: Pranoprofen's inhibition of the prostaglandin synthesis pathway.
COX-1 vs. COX-2 Selectivity
The relative potency of an NSAID against COX-1 versus COX-2 is a critical determinant of its efficacy and side-effect profile. While specific quantitative IC50 data for Pranoprofen's selectivity is not consistently reported across all public databases, it is generally classified as a non-selective inhibitor, similar to traditional NSAIDs like ibuprofen and naproxen.[5][8][9] This lack of selectivity implies that while it effectively reduces inflammation by inhibiting COX-2, it also carries a risk of gastrointestinal side effects due to the concurrent inhibition of protective prostaglandins synthesized by COX-1.[7]
| Parameter | COX-1 | COX-2 | Reference |
| Primary Function | Homeostatic (e.g., GI protection, platelet function) | Inducible (Inflammation, pain) | [7] |
| Pranoprofen Inhibition | Yes | Yes | [6][9] |
Table 1: Summary of Pranoprofen's activity on COX isoforms.
Experimental Validation of the Mechanism of Action
To rigorously confirm the mechanism of action and characterize the inhibitory profile of a compound like Pranoprofen, a series of biochemical and cell-based assays are required. These protocols form a self-validating system, connecting direct enzyme inhibition to a functional cellular outcome.
Workflow for Mechanistic Validation
The logical flow of experiments begins with direct enzyme interaction, followed by assessment of the downstream cellular product, confirming the compound's effect within a biological system.
Figure 2: Experimental workflow for validating Pranoprofen's mechanism of action.
Protocol 1: In Vitro Fluorometric COX Inhibition Assay
This biochemical assay directly measures the enzymatic activity of purified COX-1 and COX-2 to determine the potency (IC50) of Pranoprofen.[11][12] Many commercially available kits utilize a fluorometric approach that detects the peroxidase component of COX activity.[13]
Objective: To quantify the concentration of Pranoprofen required to inhibit 50% of COX-1 and COX-2 enzymatic activity.
Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer, Heme, and purified recombinant human COX-1 and COX-2 enzymes as per the manufacturer's protocol (e.g., BPS Bioscience #82210).[13]
-
Prepare a stock solution of Pranoprofen in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of Pranoprofen to test a range of concentrations.
-
Prepare the substrate, Arachidonic Acid, and the detection reagent (e.g., Amplex™ Red).[13]
-
-
Enzyme Reaction Setup (96-well plate format):
-
To each well, add the COX Assay Buffer.
-
Add the diluted Pranoprofen or vehicle control (DMSO).
-
Add the prepared COX-1 or COX-2 enzyme solution to initiate pre-incubation. Incubate according to the kit's instructions to allow the inhibitor to bind to the enzyme.
-
Add the detection reagent.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the Arachidonic Acid substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader capable of excitation at ~535 nm and emission detection at ~590 nm.[13]
-
Monitor the increase in fluorescence over time. The rate of this increase is proportional to COX activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each Pranoprofen concentration.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of Pranoprofen concentration and fit the data to a non-linear regression curve to determine the IC50 value.
-
Protocol 2: Cell-Based Prostaglandin E2 (PGE2) ELISA Assay
This assay validates the findings from the in vitro experiment in a more physiologically relevant context by measuring the end-product of the COX pathway, PGE2, in cultured cells.[14]
Objective: To determine if Pranoprofen reduces the production of PGE2 in cells stimulated to produce inflammatory mediators.
Methodology:
-
Cell Culture and Plating:
-
Culture a suitable cell line, such as RAW 264.7 macrophage cells, in appropriate media.
-
Seed the cells into a 24-well plate and allow them to adhere overnight.
-
-
Inhibitor Treatment and Stimulation:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of Pranoprofen or a vehicle control. Incubate for 1-2 hours.
-
Add an inflammatory stimulus, such as Lipopolysaccharide (LPS), to all wells (except for the unstimulated control) to induce COX-2 expression and PGE2 production. Incubate for 18-24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well. The concentration of secreted PGE2 will be measured from this supernatant.[15]
-
-
PGE2 Quantification (Competitive ELISA):
-
Use a commercial PGE2 ELISA kit (e.g., R&D Systems #KGE004B or Abcam #ab316906).[16]
-
Add standards and collected supernatants to the wells of the antibody-coated microplate.
-
Add a fixed amount of HRP-conjugated PGE2 to each well. This will compete with the PGE2 in the sample for binding to the antibody.
-
Incubate, wash the plate to remove unbound reagents, and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the amount of PGE2 in the sample.[15]
-
-
Data Analysis:
-
Generate a standard curve using the known PGE2 standards.
-
Calculate the concentration of PGE2 in each experimental sample by interpolating from the standard curve.
-
Plot the PGE2 concentration against the Pranoprofen concentration to demonstrate a dose-dependent reduction in prostaglandin synthesis.
-
Conclusion
The mechanism of action of this compound (Pranoprofen) is definitively characterized as the non-selective inhibition of cyclooxygenase (COX) enzymes 1 and 2.[6][9] By blocking the conversion of arachidonic acid to prostaglandins, Pranoprofen effectively mitigates the inflammatory cascade, resulting in its observed anti-inflammatory and analgesic properties.[4][10] This activity is particularly valuable in ophthalmic applications, where localized administration provides targeted relief from inflammation with minimal systemic effects.[2][5] The experimental protocols detailed herein provide a robust framework for researchers to validate this mechanism and quantify the inhibitory potency of Pranoprofen and related molecules, ensuring scientific integrity and supporting further drug development efforts.
References
- Patsnap Synapse. (2024).
- Klinika Oczna. (n.d.). Assessment of pranoprofen ophthalmic solution 0.1% application for non-infectious conjunctivitis in patients with symptoms of dry eye disease.
- Patsnap Synapse. (2024).
- National Center for Biotechnology Inform
- MedchemExpress.com. (n.d.).
- PubMed. (n.d.).
- SpringerLink. (n.d.).
- R&D Systems. (n.d.). Prostaglandin E2 Parameter Assay Kit.
- Abcam. (n.d.). Prostaglandin E2 ELISA Kit - Intracellular (ab316906).
- Sigma-Aldrich. (n.d.). Prostaglandin EIA (CS0200) - Bulletin.
- Kusuri-no-Shiori. (2023). Pranoprofen ophthalmic solution 0.1% "Santen".
- R&D Systems. (n.d.). Prostaglandin E2 Parameter Assay Kit (KGE004B).
- PubMed Central. (n.d.). An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening.
- Kusuri-no-Shiori. (n.d.). Pranoprofen Ophthalmic Solution 0.1% "NITTEN".
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- MIMS Malaysia. (n.d.). Pranoprofen: Uses, Dosage, Side Effects and More.
- PubMed. (n.d.). Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase.
- MedCentral. (2013). Which NSAIDs Are Most Selective For COX-1 and COX-2?.
Sources
- 1. mims.com [mims.com]
- 2. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 3. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 4. What is the mechanism of Pranoprofen? [synapse.patsnap.com]
- 5. What is Pranoprofen used for? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medcentral.com [medcentral.com]
- 8. Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of pranoprofen ophthalmic solution 0.1% application for non-infectious conjunctivitis in patients with symptoms of dry eye disease [klinikaoczna.pl]
- 10. Pranoprofen | C15H13NO3 | CID 4888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. Prostaglandin E2 ELISA Kit - Intracellular (ab316906) | Abcam [abcam.com]
A Technical Guide to the Biological Activity of Indole-Based Benzoic Acid Derivatives
Abstract
The strategic hybridization of privileged scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of a particularly fruitful molecular combination: the fusion of indole and benzoic acid moieties. These derivatives have emerged as a versatile class of compounds with a wide spectrum of pharmacological activities. We will dissect the synthetic rationale, delve into the mechanistic underpinnings of their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, and elucidate key structure-activity relationships (SAR). This document serves as a technical resource for researchers and drug development professionals, offering not only a synthesis of current knowledge but also detailed experimental protocols and visual guides to key biological pathways, thereby empowering further investigation and optimization of this promising chemical class.
Introduction: The Rationale for a Privileged Partnership
In the landscape of drug discovery, both the indole nucleus and the benzoic acid functional group are celebrated as "privileged scaffolds."[1][2][3] Their frequent appearance in natural products and FDA-approved drugs attests to their unique ability to interact with a multitude of biological targets.[4] The indole ring, an aromatic heterocyclic system, is a structural mimic for tryptophan, allowing it to bind reversibly to a diverse array of enzymes and receptors.[2][5] Benzoic acid derivatives, on the other hand, offer crucial hydrogen bonding and electrostatic interaction capabilities, often anchoring a molecule within a receptor's active site.[6][7]
The molecular hybridization of these two entities creates a synergistic pharmacophore with immense therapeutic potential. The resulting indole-based benzoic acid derivatives are not merely a sum of their parts; they are novel chemical agents capable of modulating complex biological pathways with high specificity and potency. The investigations conducted worldwide have demonstrated their efficacy across numerous disease models, establishing a robust foundation for further drug development.[2][8][9] This guide aims to provide a comprehensive technical overview of these compounds, from their chemical synthesis to their biological evaluation and mechanistic action.
Synthetic Strategies: Forging the Hybrid Scaffold
The construction of indole-based benzoic acid derivatives can be achieved through several reliable synthetic routes. A common and effective approach involves the condensation of a pre-functionalized indole carboxylic acid with a substituted amine or aniline, or alternatively, the alkylation of an indole nitrogen with a benzyl halide bearing a benzoic acid moiety. The specific strategy is chosen based on the desired final structure, particularly the nature and position of the linker connecting the two core scaffolds.
For instance, the synthesis of 4-({3-[(3,4,5-trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzoic acid, a potent AKR1C3 inhibitor, involves the N-alkylation of a substituted indole with methyl 4-(bromomethyl)benzoate, followed by saponification to yield the final carboxylic acid.[10] This modular approach allows for systematic structural modifications to explore the structure-activity relationship.
Generalized Synthetic Workflow
The following diagram illustrates a conceptual workflow for synthesizing these derivatives, highlighting the key stages of scaffold preparation and final coupling.
Caption: Generalized synthetic pathway for indole-based benzoic acid derivatives.
Core Biological Activities and Mechanisms of Action
The true power of this hybrid scaffold lies in its functional versatility. By subtly altering substitution patterns, researchers can tune the molecule's activity toward distinct biological targets, addressing a wide range of pathologies.
Anticancer Activity
Indole-based benzoic acid derivatives have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and proliferation.[11][12]
Mechanisms of Action:
-
Enzyme Inhibition: A key mechanism is the inhibition of enzymes critical to cancer progression. For example, certain derivatives potently inhibit aldo-keto reductase 1C3 (AKR1C3), an enzyme upregulated in castration-resistant prostate cancer.[10] Others function as inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in various cancers.[13][14]
-
Tubulin Polymerization Disruption: Similar to natural indole alkaloids like vincristine, synthetic derivatives can interfere with microtubule dynamics. By inhibiting tubulin polymerization, they arrest the cell cycle in the G2/M phase, leading to apoptosis.[12][13]
-
Induction of Apoptosis: Beyond cell cycle arrest, these compounds can trigger programmed cell death by modulating key apoptotic proteins like Bcl-2 and Mcl-1.[8]
Data Presentation: Cytotoxic Activity
The following table summarizes the in vitro cytotoxic efficacy of representative indole-based benzoic acid derivatives against various human cancer cell lines.
| Compound ID | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3e | AKR1C3 Inhibitor | 22Rv1 (Prostate) | 6.37 | [10] |
| 3q | AKR1C3 Inhibitor | 22Rv1 (Prostate) | 2.72 | [10] |
| Compound 45 | EGFR Inhibitor | MCF-7 (Breast) | 0.311 | [13] |
| Compound 46 | EGFR Inhibitor | MCF-7 (Breast) | 0.203 | [13] |
| Compound 2e | EGFR Inhibitor | HCT116 (Colon) | 6.43 | [14] |
| Compound 2e | EGFR Inhibitor | A549 (Lung) | 9.62 | [14] |
Signaling Pathway: EGFR Inhibition
The diagram below illustrates the canonical EGFR signaling pathway and the inhibitory action of indole-based benzoic acid derivatives.
Caption: Inhibition of EGFR signaling by indole-based benzoic acid derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the indole-based benzoic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Anti-inflammatory Activity
Chronic inflammation is a driver of many diseases. Indole-based benzoic acid derivatives can potently suppress inflammatory responses.[15]
Mechanisms of Action:
-
Dual COX/5-LOX Inhibition: Many non-steroidal anti-inflammatory drugs (NSAIDs) target cyclooxygenase (COX) enzymes. Some indole derivatives exhibit dual inhibitory activity against both COX and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory prostaglandins and leukotrienes.[16]
-
Suppression of Pro-inflammatory Mediators: These compounds effectively reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE₂) in inflammatory cells, often by downregulating the expression of inducible nitric oxide synthase (iNOS) and COX-2.[17][18][19]
-
NF-κB Pathway Modulation: The transcription factor NF-κB is a master regulator of inflammation. Certain derivatives can inhibit the activation of the NF-κB pathway, thereby preventing the expression of numerous pro-inflammatory genes and cytokines like TNF-α and IL-6.[17]
Signaling Pathway: Arachidonic Acid Cascade
Caption: Dual inhibition of COX and 5-LOX pathways by indole-based derivatives.
Experimental Protocol: Nitric Oxide (NO) Measurement (Griess Assay)
This protocol measures nitrite, a stable breakdown product of NO, in cell culture supernatants.
-
Cell Culture and Stimulation: Plate RAW 264.7 macrophages in a 24-well plate. Pre-treat cells with various concentrations of the indole-based benzoic acid derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce iNOS expression and NO production.
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Reaction: In a 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent.
-
Incubation: Incubate at room temperature for 10-15 minutes in the dark. A pink/magenta color will develop.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[8] Indole-based hybrids have shown promise in this area, particularly against drug-resistant pathogens.[20]
Mechanisms of Action:
-
Bacterial Enzyme Inhibition: These compounds can target essential bacterial enzymes. Molecular docking studies suggest that ciprofloxacin-indole hybrids retain the ability to bind to DNA gyrase, an enzyme crucial for bacterial DNA replication, similar to the parent fluoroquinolone drug.[21]
-
Membrane Disruption: The lipophilic nature of the indole core combined with the polar benzoic acid group can facilitate interaction with and disruption of the bacterial cell membrane integrity.[8]
Data Presentation: Antimicrobial Efficacy (MIC)
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 1 | Staphylococcus aureus | <12.5 | [1] |
| Ciprofloxacin | Staphylococcus aureus | <1.0 | [1] |
| Hybrid 8b | S. aureus (MRSA) | 0.25 | [21] |
| Ciprofloxacin | S. aureus (MRSA) | >128 | [21] |
| Hybrid 8b | Escherichia coli | 0.0625 | [21] |
| Ciprofloxacin | Escherichia coli | 0.0625 | [21] |
Neuroprotective Activity
Oxidative stress and neuronal degeneration are hallmarks of many neurological disorders.[22] Indole derivatives, including those with a benzoic acid moiety, possess significant neuroprotective properties.[23][24]
Mechanisms of Action:
-
Antioxidant and ROS Scavenging: The indole nucleus is an excellent electron donor, enabling it to scavenge reactive oxygen species (ROS) and reduce oxidative stress, a key factor in neuronal damage.[22][25] This has been demonstrated in models of chemically induced oxidative stress and ischemia/reperfusion.[22]
-
Nrf2 Pathway Activation: Indole-3-carbinol and its derivatives can activate the Nrf2-antioxidant responsive element (ARE) pathway, the primary cellular defense against oxidative damage.[26]
-
Amyloid Disaggregation: In the context of Alzheimer's disease, some indole-based compounds have shown the ability to interfere with the aggregation of amyloid-beta peptides, a key pathological event.[27]
Logical Relationship: Neuroprotection via Antioxidant Pathways
Caption: Dual neuroprotective mechanisms of indole-based derivatives.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the indole-based benzoic acid scaffold has revealed critical insights into the structural requirements for potent biological activity.[28][29][30]
-
Substitution on the Indole Ring: The position and nature of substituents on the indole core are crucial. Electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methoxy) at positions 5 or 6 can significantly modulate activity, often by altering the electronic properties of the ring system and its ability to interact with targets.[29]
-
Position of the Benzoic Acid: The linkage position on the benzoic acid ring (ortho, meta, or para) dictates the vector and orientation of the carboxylic acid group. This is critical for forming key hydrogen bonds or salt bridges within a receptor binding pocket. For HIV-1 fusion inhibitors, moving the substituent from the para to the meta position was explored to optimize binding.[28][30]
-
The Linker: The nature of the linker connecting the two scaffolds (e.g., methylene, amide, vinyl) influences the molecule's overall rigidity, conformation, and spacing between the key pharmacophoric elements, directly impacting binding affinity.
SAR Summary Diagram
Caption: Key sites for modification on the indole-benzoic acid scaffold.
Conclusion and Future Perspectives
Indole-based benzoic acid derivatives represent a highly versatile and promising class of compounds in drug discovery. Their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents stems from their ability to modulate a wide range of biologically relevant targets. The modular nature of their synthesis allows for extensive chemical exploration and optimization of both pharmacodynamic and pharmacokinetic properties.
Future research should focus on several key areas:
-
Multi-Target Drug Design: Capitalize on the scaffold's versatility to design single molecules that can hit multiple targets within a disease pathway (e.g., dual EGFR and tubulin inhibitors for cancer).
-
Optimizing Drug-like Properties: Enhance metabolic stability, oral bioavailability, and safety profiles to advance the most promising leads toward clinical evaluation.[15]
-
Combating Drug Resistance: Further explore the potential of these derivatives to overcome resistance mechanisms in cancer and infectious diseases.[11][20]
The continued investigation of this privileged structural hybrid will undoubtedly yield novel therapeutic agents capable of addressing significant unmet medical needs.
References
-
Dou, D., Wang, S., Chen, H., Wang, W., Li, Y., Wu, S., & Zhang, H. (2020). Design, Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives Containing Benzoic Acid Group as Potential AKR1C3 Inhibitors. PubMed. [Link]
-
Yar, M., et al. (2018). Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. PubMed Central. [Link]
-
Fernandes, C., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]
-
Wang, S., et al. (2020). A review on recent developments of indole-containing antiviral agents. PubMed Central. [Link]
-
Al-Harthy, T., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
-
Chen, Q., et al. (2022). In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors. MDPI. [Link]
-
Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]
-
Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]
-
Wang, D., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central. [Link]
-
Butt, N. A., & Taşkin-Tok, T. (2025). Indole therapeutics: Latest FDA updates, ongoing trials, and future directions. Drug Discovery Today. [Link]
-
Various Authors. (n.d.). Selected indole utilized in cancer therapy, number of completed clinical trials, approval years and treated diseases. ResearchGate. [Link]
-
Hsieh, P.-W., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. [Link]
-
Stolc, S. (1999). Indole Derivatives as Neuroprotectants. PubMed. [Link]
-
Miceli, C., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. [Link]
-
Santner, T., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PubMed Central. [Link]
-
Sonawane, D. (2022). Indole: A Promising Scaffold For Biological Activity. Rajshree Journal of Pharmaceutical Nanotechnology. [Link]
-
Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. PubMed Central. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes. Chemistry & Biodiversity. [Link]
-
Zhang, D., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PubMed Central. [Link]
-
Wang, D., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Publications. [Link]
-
Semantic Scholar. (2022). Design, synthesis, biological evaluation and docking study of novel indole-2-amide as anti-inflammatory agents with dual inhibition of COX and 5-LOX. Semantic Scholar. [Link]
-
Zhang, D., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry. [Link]
-
Kumar, S., et al. (2023). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences. [Link]
-
Pepe, G., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central. [Link]
-
Zhou, Y., et al. (2020). Current scenario of indole derivatives with potential anti-drug-resistant cancer activity. Future Medicinal Chemistry. [Link]
-
Al-Warhi, T., et al. (2022). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. MDPI. [Link]
-
Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research. [Link]
-
Horáková, L., & Svec, P. (2006). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. PubMed. [Link]
-
Al-Ostath, A., et al. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. MDPI. [Link]
-
Ghattas, A.-B., et al. (2011). Development of new indole-derived neuroprotective agents. PubMed. [Link]
-
Various Authors. (n.d.). The structure-activity relationship (SAR) of the novel indole derivatives. ResearchGate. [Link]
-
Munshee, H., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed. [Link]
-
Scilit. (n.d.). Recent advances in indole dimers and hybrids with antibacterial activity against methicillin-resistant Staphylococcus aureus. Scilit. [Link]
-
Kamal, A., & Nayak, V. L. (2020). Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Bentham Science. [Link]
-
Zhou, Y., et al. (2020). Recent advances in indole dimers and hybrids with antibacterial activity against methicillin-resistant Staphylococcus aureus. PubMed. [Link]
-
Sharma, V., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review. International Journal of Pharmaceutical Sciences. [Link]
-
Xiong, L., et al. (2023). Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin-Indole Hybrids. ACS Omega. [Link]
-
El-Nahas, A. M., & El-Ashmawy, A. A. (1993). Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. PubMed. [Link]
-
Koeberle, A., et al. (2009). Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1. PubMed. [Link]
-
ResearchGate. (2016). Synthesis of Novel Indole-Benzimidazole Derivatives. ResearchGate. [Link]
-
Jhang, J.-J., et al. (2017). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. MDPI. [Link]
-
Kim, D.-K., & Kim, Y. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. PubMed. [Link]
-
Kim, C. U., et al. (1998). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. PubMed. [Link]
-
ResearchGate. (n.d.). Synthesis of benzoic acid derivative 6. ResearchGate. [Link]
Sources
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iomcworld.com [iomcworld.com]
- 7. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives Containing Benzoic Acid Group as Potential AKR1C3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current scenario of indole derivatives with potential anti-drug-resistant cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, biological evaluation and docking study of novel indole-2-amide as anti-inflammatory agents with dual inhibition of COX and 5-LOX. | Semantic Scholar [semanticscholar.org]
- 17. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Recent advances in indole dimers and hybrids with antibacterial activity against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin-Indole Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents [mdpi.com]
- 24. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Development of new indole-derived neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
"in vitro studies of 3-(1H-indol-5-yl)benzoic acid"
An In-Depth Technical Guide to the In Vitro Evaluation of 3-(1H-indol-5-yl)benzoic Acid
Authored by: A Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive framework for the in vitro investigation of this compound, a molecule possessing a unique scaffold that combines the structural features of both indole and benzoic acid. Drawing upon the known biological activities of these parent moieties, this document outlines a logical, multi-tiered approach to elucidate the potential therapeutic properties of this compound. The guide details robust, field-proven protocols for assessing anticancer, enzyme inhibitory, and antimicrobial activities. Each experimental phase is designed to build upon the last, ensuring a thorough and scientifically rigorous evaluation. This document is intended to serve as a foundational resource for researchers embarking on the characterization of this and structurally related novel chemical entities.
Introduction: The Scientific Rationale
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of natural products and synthetic drugs with diverse biological activities. These activities range from influencing bacterial signaling to serving as precursors for crucial neurotransmitters.[1] Furthermore, certain indole derivatives have demonstrated potential as anticancer agents by targeting novel mechanisms such as G-quadruplexes in oncogene promoters.[2]
Concurrently, benzoic acid and its derivatives are well-established as antimicrobial and anti-inflammatory agents.[3] Their mechanism of action often involves the disruption of cellular energy metabolism and membrane integrity.[3][4] The conjugation of an indole ring with a benzoic acid moiety in this compound presents a molecule of significant interest for therapeutic discovery. This guide outlines a systematic in vitro approach to explore its potential pharmacological profile.
Tier 1: Anticancer Activity Assessment
The initial phase of evaluation focuses on determining the potential of this compound as an anticancer agent. This will be achieved through a series of established assays to measure cytotoxicity and elucidate the mechanism of cell death.
Cytotoxicity Screening via MTT Assay
The first step is to assess the compound's effect on the viability of a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for this purpose.[5][6] It measures the metabolic activity of cells, which is an indicator of cell viability.[2][7]
-
Cell Seeding:
-
Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with a series of dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Measurement:
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 28.7 |
| HCT116 | Colorectal Carcinoma | 9.8 |
| HeLa | Cervical Cancer | 12.5 |
Mechanistic Investigation of Cell Death
Should the MTT assay reveal significant cytotoxic activity (i.e., low micromolar IC50 values), the subsequent step is to investigate the underlying mechanism of cell death. This typically involves assays for apoptosis and cell cycle analysis. A proposed workflow for this investigation is outlined below.
Tier 2: Enzyme Inhibition Assays
Based on the known activities of structurally related indole and benzoic acid derivatives, it is prudent to investigate the inhibitory potential of this compound against key enzymes implicated in disease.
Xanthine Oxidase Inhibition Assay
Xanthine oxidase (XO) is a critical enzyme in purine metabolism, and its inhibition is a therapeutic strategy for gout.[9] Some indole derivatives have shown XO inhibitory activity.[10][11]
-
Reagent Preparation:
-
Prepare a stock solution of xanthine (substrate) in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Prepare a working solution of xanthine oxidase.
-
Prepare stock solutions of the test compound and a positive control (e.g., allopurinol) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add phosphate buffer, the test compound at various concentrations, and the xanthine oxidase solution.[12]
-
Pre-incubate the mixture at 25°C for 15 minutes.[12]
-
Initiate the reaction by adding the xanthine substrate solution.[12]
-
Monitor the increase in absorbance at 295 nm (corresponding to the formation of uric acid) over time using a microplate reader.[9][12]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cytosolic Phospholipase A2α (cPLA2α) Inhibition Assay
Inhibitors of cPLA2α, an enzyme involved in the production of pro-inflammatory lipid mediators, have therapeutic potential.[13] Certain indole-propanoic acid derivatives have been identified as cPLA2α inhibitors.[8][13]
-
Reagent Preparation:
-
Utilize a commercial cPLA2α assay kit or prepare reagents in-house. This typically includes a fluorogenic or chromogenic substrate.
-
Prepare a working solution of recombinant human cPLA2α.
-
Prepare stock solutions of the test compound and a known inhibitor in DMSO.
-
-
Assay Procedure:
-
Pre-incubate the cPLA2α enzyme with the test compound at various concentrations in an appropriate assay buffer.
-
Initiate the reaction by adding the substrate solution.[14]
-
Incubate at room temperature for a specified time (e.g., 60 minutes).[14]
-
Stop the reaction and measure the fluorescence or absorbance according to the substrate used.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 value as described for the XO assay.
-
Tier 3: Antimicrobial Susceptibility Testing
Given the known antimicrobial properties of benzoic acid derivatives,[3] it is essential to evaluate the potential of this compound against a panel of pathogenic bacteria and fungi.
Broth Microdilution Method
The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]
-
Microorganism Preparation:
-
Culture a panel of representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and yeast (e.g., Candida albicans).
-
Prepare a standardized inoculum of each microorganism.
-
-
Assay Procedure (96-well plate format):
-
Perform serial two-fold dilutions of the test compound in a suitable broth medium in the wells of a microtiter plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
-
Data Analysis and Interpretation
For cytotoxicity and enzyme inhibition assays, IC50 values should be calculated using non-linear regression analysis of the dose-response curves. For antimicrobial testing, the MIC values provide a quantitative measure of potency. The selectivity of the compound can be assessed by comparing its activity against cancerous versus non-cancerous cell lines, and against pathogenic versus commensal microorganisms.
Conclusion
This technical guide provides a structured and comprehensive approach for the in vitro characterization of this compound. By systematically evaluating its anticancer, enzyme inhibitory, and antimicrobial properties, researchers can gain valuable insights into its potential therapeutic applications. The data generated from these studies will be crucial for making informed decisions regarding further preclinical and clinical development.
References
-
Ahmed, M. J. (2023, February 27). MTT (Assay protocol). Protocols.io. [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [https://www.apec-vc.org/apec/modules/ antimicrobials/AST.pdf]([Link] antimicrobials/AST.pdf)
-
International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
- Warth, A. D., et al. (1991). Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH. Applied and Environmental Microbiology, 57(12), 3410-3414.
-
European Journal of Medicinal Chemistry. (2024, May 5). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors | Request PDF. Retrieved from [Link]
Sources
- 1. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT (Assay protocol [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. apec.org [apec.org]
- 14. content.abcam.com [content.abcam.com]
An In-Depth Technical Guide to 3-(1H-indol-5-yl)benzoic Acid: Synthesis, Analogs, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous biologically active compounds. Among the vast landscape of indole-containing molecules, 3-(1H-indol-5-yl)benzoic acid has emerged as a particularly intriguing scaffold for the development of novel therapeutics. Its unique three-dimensional structure, combining the electron-rich indole ring with the versatile benzoic acid moiety, provides a foundation for designing compounds with diverse pharmacological profiles. This technical guide offers a comprehensive exploration of this compound, its structural analogs, and derivatives. We will delve into the synthetic strategies for accessing this core structure, with a focus on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. Furthermore, this guide will illuminate the diverse biological activities exhibited by these compounds, including their potential as enzyme inhibitors in oncology and inflammatory diseases. A critical analysis of structure-activity relationships (SAR) will provide insights into the molecular features governing potency and selectivity. Finally, detailed experimental protocols for both synthesis and biological evaluation are provided to empower researchers in their quest to unlock the full therapeutic potential of this promising class of molecules.
The this compound Scaffold: A Privileged Structure in Drug Discovery
The indole ring system is a ubiquitous motif in natural products and pharmaceuticals, renowned for its ability to interact with a wide array of biological targets.[1][2] The fusion of a benzene ring to a pyrrole ring creates a unique electronic architecture that facilitates a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. When coupled with a benzoic acid group at the 5-position, the resulting this compound scaffold possesses a desirable combination of features for a drug candidate. The carboxylic acid group can act as a key hydrogen bond donor and acceptor, often anchoring the molecule within the active site of an enzyme or receptor.[3] Moreover, the benzoic acid moiety provides a convenient handle for further chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The versatility of this scaffold is underscored by its potential applications across multiple therapeutic areas. Derivatives of indole-benzoic acid have been investigated for their anticancer, anti-inflammatory, and antimicrobial activities, among others.[4][5][6] This guide will focus on the synthesis and biological evaluation of analogs derived from the this compound core, providing a roadmap for the rational design of next-generation therapeutics.
Synthetic Strategies: Accessing the Core Scaffold
The construction of the this compound core is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being the method of choice.[4][7][8][9] This powerful carbon-carbon bond-forming reaction offers high functional group tolerance and generally proceeds with high yields.
The Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (typically a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, the key disconnection is between the indole C5 and the phenyl ring. The most common starting materials are 5-bromoindole and 3-carboxyphenylboronic acid.
Caption: Suzuki-Miyaura coupling for this compound synthesis.
Detailed Experimental Protocol: Synthesis of this compound
The following protocol provides a representative procedure for the synthesis of the title compound via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
5-Bromoindole
-
3-Carboxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Dichloromethane
-
6N Hydrochloric acid
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 5-bromoindole (1.0 equivalent) and 3-carboxyphenylboronic acid (1.1 equivalents).
-
Solvent Addition: Add a 2:1 mixture of toluene and ethanol to the flask.
-
Base Addition: In a separate vessel, dissolve potassium carbonate (2.0 equivalents) in a minimal amount of deionized water and add it to the reaction mixture.[4]
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.01 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 90°C and stir vigorously for 7-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous layer to a pH of approximately 1 with 6N hydrochloric acid, which will precipitate the product.[4]
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Biological Activities and Therapeutic Targets
Derivatives of this compound have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as enzyme inhibitors.
Anticancer Activity
The indole scaffold is a common feature in many approved anticancer drugs.[2] Analogs of this compound have been investigated as inhibitors of several key enzymes implicated in cancer progression.
-
Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition: AKR1C3 is overexpressed in castration-resistant prostate cancer and is involved in the synthesis of androgens that drive tumor growth. Certain indole derivatives containing a benzoic acid group have shown potent inhibitory effects against AKR1C3.[4]
-
Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) Inhibition: EGFR and COX-2 are important targets in cancer therapy. Novel indole-based compounds have been designed as dual inhibitors of these enzymes.[10]
-
Tyrosine Kinase Inhibition: A derivative of an indolylidenemethyl-pyrrole-carboxylic acid, Sunitinib, is a multi-targeted receptor tyrosine kinase inhibitor.[11] This highlights the potential of modifying the core structure to target various kinases.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Indole derivatives have shown promise as anti-inflammatory agents.
-
Cytosolic Phospholipase A2α (cPLA2α) Inhibition: cPLA2α is a key enzyme in the production of pro-inflammatory lipid mediators. 3-(1-Aryl-1H-indol-5-yl)propanoic acids have been identified as potent inhibitors of cPLA2α.[5]
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for the rational design of more potent and selective drug candidates. For the this compound scaffold, SAR studies have revealed key insights:
-
Substitutions on the Indole Ring: The nature and position of substituents on the indole ring can significantly impact biological activity. For instance, in a series of indolylpiperidinyl benzoic acid derivatives acting as histamine H1 antagonists, substitution of a fluorine atom at the 6-position of the indole ring led to higher in vivo activity.[12]
-
Modifications of the Benzoic Acid Moiety: The carboxylic acid group is often a critical pharmacophore. Its conversion to amides, esters, or other bioisosteres can modulate potency, selectivity, and pharmacokinetic properties.[11]
-
Linker Modifications: The direct linkage between the indole and benzoic acid rings can be modified. For example, extending the linker, as seen in 3-(1-aryl-1H-indol-5-yl)propanoic acids, can lead to potent cPLA2α inhibitors.[5]
Quantitative Data for Selected Analogs
| Compound Class | Target Enzyme | Representative IC₅₀ (nM) | Reference |
| Indole-based hydroxamic acids | HDAC1 | 1.16 | [1] |
| Indole-based hydroxamic acids | HDAC6 | 2.30 | [1] |
| Indole derivatives with benzoic acid | AKR1C3 | 260 | [4] |
| 3-(1-Aryl-1H-indol-5-yl)propanoic acids | cPLA2α | Potent inhibition observed | [5] |
| Indole-based 1,3,4-oxadiazoles | EGFR | Potent inhibition observed | [10] |
| Indole-based 1,3,4-oxadiazoles | COX-2 | Potent inhibition observed | [10] |
Biological Evaluation Protocols
The biological activity of this compound analogs is typically assessed using a combination of in vitro and cell-based assays.
In Vitro Enzyme Inhibition Assays
These assays directly measure the ability of a compound to inhibit the activity of a purified enzyme.
General Protocol for an Enzyme-Linked Immunosorbent Assay (ELISA)-based Kinase Inhibition Assay:
-
Coating: Coat a 96-well plate with a substrate specific to the kinase of interest.
-
Blocking: Block the plate to prevent non-specific binding.
-
Kinase Reaction: Add the kinase, ATP, and various concentrations of the test compound to the wells and incubate.
-
Detection: Use a primary antibody specific for the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Add a substrate for the enzyme and measure the resulting signal.[2]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
Comprehensive Spectroscopic Analysis of 3-(1H-indol-5-yl)benzoic acid: A Multi-Technique Approach for Structural Elucidation
An In-Depth Technical Guide
Abstract
In the landscape of modern drug discovery, the precise and unambiguous structural characterization of novel chemical entities is a foundational pillar of the development pipeline. Small molecules incorporating privileged scaffolds like indole and benzoic acid are of significant interest due to their prevalence in biologically active compounds. This technical guide provides a comprehensive, field-proven framework for the spectroscopic analysis of 3-(1H-indol-5-yl)benzoic acid. Moving beyond a simple recitation of data, this document elucidates the causal logic behind experimental choices and integrative data interpretation. We present detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The narrative is structured to empower researchers, scientists, and drug development professionals to not only replicate these analyses but also to apply the underlying principles to other novel small molecules.
Introduction: The Rationale for Integrated Spectroscopy
This compound is a bifunctional molecule containing two key pharmacophores: the indole ring system and the benzoic acid moiety. The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous neurotransmitters, alkaloids, and synthetic drugs. The benzoic acid group provides a handle for modifying solubility, forming salts, and engaging in hydrogen bonding interactions with biological targets. Given its potential as a building block in drug design, a robust and validated analytical workflow for its characterization is paramount.
No single spectroscopic technique can provide a complete structural picture. A multi-modal approach is essential, where each technique offers a unique and complementary piece of the puzzle.
-
NMR Spectroscopy maps the carbon-hydrogen framework and reveals the connectivity of atoms.
-
FT-IR Spectroscopy identifies the specific functional groups present through their characteristic vibrational frequencies.
-
UV-Vis Spectroscopy probes the electronic structure, particularly the conjugated π-systems.
-
Mass Spectrometry determines the exact molecular weight and provides vital clues about the molecular structure through fragmentation analysis.
This guide will detail the theoretical underpinnings and practical execution of each method, culminating in an integrated strategy for the definitive characterization of this compound.
Molecular Structure and Predicted Spectroscopic Signatures
A proactive analysis of the molecule's structure allows us to anticipate its spectroscopic behavior. This predictive approach is crucial for efficient experimental design and data interpretation.
Structure:
(Simplified ASCII representation of this compound)
Key Structural Features & Implications:
-
Indole Ring: A bicyclic aromatic system. Expect characteristic aromatic proton and carbon signals in NMR, N-H stretching and bending vibrations in IR, and strong π→π* transitions in UV-Vis.
-
Benzoic Acid Ring: A disubstituted benzene ring. The substitution pattern will create a complex but predictable splitting pattern in the ¹H NMR spectrum.
-
Carboxylic Acid Group (-COOH): This group has highly characteristic signatures: a very broad O-H stretch in IR, a carbonyl (C=O) stretch, and a highly deshielded proton (>10 ppm) in ¹H NMR.
-
Indole N-H Group: A key feature with a characteristic stretch in the IR spectrum and a distinct, often broad, signal in the ¹H NMR spectrum.
-
Conjugated System: The two aromatic rings are linked, creating an extended conjugated system that will influence the UV-Vis absorption maximum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information on the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C atoms.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts are predicted based on the principles of substituent effects on aromatic rings.[1][2] The indole moiety acts as an electron-donating group, while the benzoic acid moiety is electron-withdrawing. This interplay will dictate the precise chemical shifts of the aromatic protons and carbons.
| Assignment (Carbon Numbering) | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| Indole Ring | |||
| N-H | ~11.0 - 11.5 | broad singlet | - |
| H-2 | ~7.2 - 7.4 | triplet | ~124 - 126 |
| H-3 | ~6.5 - 6.7 | triplet | ~102 - 104 |
| H-4 | ~7.5 - 7.7 | doublet | ~120 - 122 |
| C-5 | - | - | ~130 - 132 |
| H-6 | ~7.3 - 7.5 | doublet of doublets | ~121 - 123 |
| H-7 | ~7.8 - 8.0 | doublet | ~111 - 113 |
| C-3a | - | - | ~128 - 130 |
| C-7a | - | - | ~135 - 137 |
| Benzoic Acid Ring | |||
| C-1' | - | - | ~131 - 133 |
| H-2' | ~8.2 - 8.4 | triplet (singlet-like) | ~130 - 132 |
| C-3' | - | - | ~138 - 140 |
| H-4' | ~7.8 - 8.0 | doublet of triplets | ~128 - 130 |
| H-5' | ~7.5 - 7.7 | triplet | ~129 - 131 |
| H-6' | ~8.0 - 8.2 | doublet of triplets | ~133 - 135 |
| Carboxylic Acid | |||
| COOH | ~12.5 - 13.5 | very broad singlet | ~167 - 170 |
Note: Predictions are based on standard substituent effects in DMSO-d₆. Actual values may vary.
Experimental Protocol: NMR Analysis
Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected due to its excellent ability to dissolve polar compounds containing carboxylic acids and N-H protons. It also shifts the residual water peak away from analyte signals and allows for the observation of exchangeable protons (COOH, NH).[3]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.[4]
-
Add approximately 0.6-0.7 mL of DMSO-d₆.[5]
-
Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect for any particulate matter.
-
If solids are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquire a standard ¹H NMR spectrum (typically 8-16 scans).
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.[4]
-
(Optional but Recommended) Perform 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC/HMBC (to establish one-bond and multiple-bond H-C correlations) for unambiguous assignment of all signals.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides a molecular "fingerprint" by identifying the vibrational modes of functional groups.
Predicted Characteristic Absorption Bands
The FT-IR spectrum of this molecule will be rich with information, dominated by features from the carboxylic acid and indole N-H groups.[7][8]
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~3400 - 3300 | Indole N-H | Stretch | Medium, Sharp |
| ~3300 - 2500 | Carboxylic Acid O-H | Stretch (H-bonded) | Strong, Very Broad |
| ~3100 - 3000 | Aromatic C-H | Stretch | Medium-Weak |
| ~1700 - 1680 | Carboxylic Acid C=O | Stretch | Strong, Sharp |
| ~1620 - 1450 | Aromatic C=C | Ring Stretch | Medium-Strong (multiple bands) |
| ~1300 - 1200 | Carboxylic Acid C-O | Stretch | Strong |
| ~900 - 675 | Aromatic C-H | Out-of-plane bend | Strong |
Experimental Protocol: KBr Pellet Method
Rationale for Method Choice: The Potassium Bromide (KBr) pellet method is a standard technique for analyzing solid samples. It involves dispersing the analyte in an IR-transparent matrix (KBr) to minimize light scattering and produce a high-quality spectrum.[9]
-
Sample Preparation:
-
Gently grind a small amount (1-2 mg) of this compound in a clean agate mortar and pestle.[10]
-
Add ~200 mg of dry, spectroscopic grade KBr powder. Crucially, KBr is hygroscopic; it must be thoroughly dried in an oven (e.g., at 110°C for 2-3 hours) and stored in a desiccator prior to use to avoid interfering water peaks. [11]
-
Mix the sample and KBr gently but thoroughly until a fine, homogeneous powder is obtained.
-
Transfer the powder mixture into the KBr pellet die.
-
-
Data Acquisition:
-
Assemble the die and place it in a hydraulic press.
-
Apply pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent, or uniformly translucent pellet.[11]
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample chamber first.
-
Acquire the sample spectrum (typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. It is particularly useful for analyzing compounds with chromophores, such as conjugated π-systems.[12][13]
Predicted Absorption Maxima (λmax)
The molecule contains two aromatic rings, forming an extended conjugated system. This conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the absorption to longer wavelengths (a bathochromic shift) compared to the individual chromophores.[14][15]
-
Benzene: λmax ≈ 255 nm
-
Indole: λmax ≈ 270-280 nm
-
Benzoic Acid: λmax ≈ 230 nm and 274 nm
For this compound, we predict two primary absorption bands corresponding to π→π* transitions. The extended conjugation is expected to push the longest-wavelength absorption maximum significantly past that of simple benzene or indole.[16]
-
Predicted λmax: A strong absorption band is expected in the range of 280-320 nm . A second, possibly stronger, band may appear at a shorter wavelength.
Experimental Protocol: UV-Vis Analysis
Rationale for Solvent Choice: Ethanol or methanol are common choices as they are transparent in the UV region of interest and can readily dissolve the analyte.
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in spectroscopic grade ethanol.
-
From the stock solution, prepare a dilute solution (e.g., in the range of 1-10 µg/mL) to ensure the absorbance reading is within the linear range of the instrument (ideally between 0.1 and 1.0).
-
Use the same batch of ethanol as a "blank" or reference solution.
-
-
Data Acquisition:
-
Turn on the spectrophotometer and allow the lamps to warm up and stabilize.[17]
-
Fill a quartz cuvette with the blank solvent and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).
-
Rinse the cuvette with the sample solution, then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers structural information through the controlled fragmentation of the molecule. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for this type of molecule.[18]
Predicted Molecular Ion and Fragmentation Pattern
-
Molecular Formula: C₁₅H₁₁NO₂
-
Monoisotopic Mass: 237.0790 g/mol
Ionization Mode: Electrospray ionization (ESI) is ideal for this polar, acidic molecule. It can be run in both positive and negative ion modes.[19]
-
Positive Ion Mode (ESI+): Expect the protonated molecular ion [M+H]⁺ at m/z 238.0868 .
-
Negative Ion Mode (ESI-): Expect the deprotonated molecular ion [M-H]⁻ at m/z 236.0712 . This is often the preferred mode for carboxylic acids.
Predicted Fragmentation (MS/MS): In negative ion mode, the most likely and diagnostic fragmentation is the loss of carbon dioxide (44 Da) from the carboxylate anion.[20][21] In positive ion mode, common losses include water (18 Da) and carbon monoxide (28 Da). The indole ring itself can fragment to produce characteristic ions around m/z 130 and 116.[22][23]
| Precursor Ion (m/z) | Mode | Predicted Fragment Ion (m/z) | Neutral Loss | Interpretation |
| 236.07 | ESI- | 192.08 | CO₂ (44.00 Da) | Decarboxylation (Characteristic of carboxylic acids) |
| 238.09 | ESI+ | 220.08 | H₂O (18.01 Da) | Loss of water from COOH group |
| 220.08 | ESI+ | 192.08 | CO (28.00 Da) | Loss of carbon monoxide |
| 192.08 | ESI+ | 165.07 | HCN (27.01 Da) | Fragmentation of the indole ring |
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent mixture like 50:50 water:acetonitrile with 0.1% formic acid (for positive mode) or without acid (for negative mode).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates that could damage the LC system.
-
-
Instrumentation and Conditions:
-
Liquid Chromatograph: A UHPLC system for rapid and high-resolution separation.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would ramp from low %B to high %B to elute the analyte.
-
Mass Spectrometer: A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is essential for obtaining accurate mass measurements to confirm the elemental composition.[19]
-
MS Scan Mode: Perform a full scan (MS1) to identify the precursor ion. Then, perform a product ion scan (MS2 or MS/MS) on the isolated precursor ion to generate the fragmentation spectrum.
-
Integrated Analytical Workflow
The true power of spectroscopic analysis lies in the integration of data from all techniques. The following workflow ensures a logical progression from confirmation of basic properties to complete structural verification.
Caption: Integrated workflow for the complete spectroscopic characterization of a novel small molecule.
Conclusion
The spectroscopic characterization of this compound is a clear example of the necessity of a multi-technique analytical strategy in modern chemical and pharmaceutical research. By systematically applying FT-IR, UV-Vis, Mass Spectrometry, and NMR, one can move from a hypothesis based on a chemical drawing to a fully validated and unambiguously confirmed molecular structure. The protocols and predictive data outlined in this guide provide a robust framework for scientists to confidently characterize this molecule and adapt these principles for future challenges in small molecule analysis. This self-validating system, where the results of each technique must be congruent with the others, ensures the highest level of scientific integrity and trustworthiness in the data generated.
References
-
AZoOptics. (2025, May 1). How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. AZoOptics.com. [Link]
-
Kintek Solution. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis. Kintek Solution. [Link]
-
University of York. IR frequency table. University of York. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
RSC Publishing. (2016, August 24). Application of LCMS in small-molecule drug development. Drug Target Review. [Link]
-
ChemistryTalk. A Complete Guide About Ultraviolet-Visible Spectroscopy. ChemistryTalk. [Link]
-
Science and Machines. (2025, June 24). Conjugation in UV/Vis spectroscopy. Science and Machines. [Link]
-
Hornak, J. P. Sample Preparation. Rochester Institute of Technology. [Link]
-
PubMed. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. National Center for Biotechnology Information. [Link]
-
Mettler Toledo. UV/Vis Spectroscopy Guide. Mettler Toledo. [Link]
-
Shimadzu. KBr Pellet Method. Shimadzu Corporation. [Link]
-
National Institutes of Health. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]
-
University of California, Santa Cruz. Table 1. Characteristic IR Absorption Peaks of Functional Groups. UCSC Chemistry. [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. [Link]
-
University of Calgary. IR Chart. [Link]
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. [Link]
-
Scribd. FTIR Tables. [Link]
-
ResearchGate. (2000). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. [Link]
-
International Journal of Scientific & Academic Research. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. [Link]
-
Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. [Link]
-
Western University. NMR Sample Preparation. JB Stothers NMR Facility. [Link]
-
Northern Illinois University. Sample preparation for FT-IR. Chemistry Analytical Lab. [Link]
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. [Link]
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu Corporation. [Link]
-
Drug Target Review. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
YouTube. (2025, February 6). How To Perform UV Vis Spectroscopy? - Chemistry For Everyone. [Link]
-
SCIRP. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. [Link]
-
ResearchGate. (2013). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. [Link]
-
YouTube. (2019, August 2). UV-Vis Spectroscopy and Conjugated Systems. [Link]
-
PubMed. (2017). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. National Center for Biotechnology Information. [Link]
-
Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]
-
College of St. Benedict & St. John's University. (2017, November 15). UV3. UV-Visible Spectroscopy of Organic Compounds. [Link]
-
PubMed. (2020, November 15). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. National Center for Biotechnology Information. [Link]
-
eCampusOntario Pressbooks. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). [Link]
-
National Institutes of Health. (2017, March 22). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC. [Link]
-
Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. [Link]
-
Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
-
Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
-
AIP Publishing. (1958). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics. [Link]
-
ResearchGate. (2016). Study of Mass Spectra of Some Indole Derivatives. [Link]
-
Quora. (2021, July 17). How to determine the substitution pattern of a benzene from an HNMR spectrum. [Link]
-
YouTube. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]
-
University of Wisconsin-Madison. 13C NMR Chemical Shift Table. [Link]
Sources
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. depts.washington.edu [depts.washington.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. Chemistry Teaching Labs - IR frequency table [chemtl.york.ac.uk]
- 8. eng.uc.edu [eng.uc.edu]
- 9. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]
- 10. shimadzu.com [shimadzu.com]
- 11. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 12. munroscientific.co.uk [munroscientific.co.uk]
- 13. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 14. scienceandmachines.com [scienceandmachines.com]
- 15. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. UV-Vis spectroscopy [faculty.csbsju.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. benchchem.com [benchchem.com]
- 21. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 23. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Therapeutic Scaffold: An In-depth Technical Guide to the Discovery and History of Indolyl Benzoic Acids
Abstract
The fusion of an indole nucleus with a benzoic acid moiety has given rise to a versatile and remarkably fruitful scaffold in medicinal chemistry and beyond. This technical guide provides a comprehensive exploration of the discovery and historical development of indolyl benzoic acids, tracing their journey from foundational discoveries in plant biology to their synthesis and application as potent therapeutic agents. This guide is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the key milestones, scientific reasoning behind experimental designs, and the evolution of synthetic strategies that have defined this important class of molecules. We will delve into two pivotal narratives: the discovery of indole-3-acetic acid (IAA) as a fundamental plant hormone and the rational design and synthesis of Indomethacin, a landmark non-steroidal anti-inflammatory drug (NSAID). Through detailed protocols, structure-activity relationship (SAR) analyses, and mechanistic diagrams, this guide aims to be an authoritative resource on the enduring legacy and ongoing potential of indolyl benzoic acids.
Part 1: The Natural Blueprint - The Discovery of Indole-3-Acetic Acid (IAA) and the Dawn of Auxin Biology
The story of indolyl benzoic acids begins not in a chemist's lab, but in the patient observations of naturalists. The very concept of a chemical messenger governing plant growth was first hinted at in the late 19th century.
Early Glimmers: Darwin and the "Influence"
Charles Darwin and his son Francis, in their 1880 publication "The Power of Movement in Plants," described experiments on canary grass coleoptiles (the protective sheath covering the emerging shoot). They observed that the coleoptile would bend towards a light source, a phenomenon known as phototropism. Crucially, they demonstrated that this bending did not occur if the tip of the coleoptile was covered.[1][2] They concluded that some "influence" was transmitted from the tip to the lower regions, causing differential growth.[1] This was the first concrete evidence of a mobile signal in plants.
Subsequent work by scientists like Boysen-Jensen (1910), who showed the "influence" could pass through a gelatin barrier, and Pál (1919), who demonstrated that an offset coleoptile tip could induce bending even in the dark, further solidified the chemical nature of this messenger.[3][4]
The Definitive Experiment: Frits Went and the Isolation of "Auxin"
The definitive proof and a method for quantifying this growth-promoting substance came from the elegant experiments of Dutch botanist Frits Went in 1928.[4][5] Went excised the tips of oat (Avena sativa) coleoptiles and placed them on small agar blocks, allowing the growth-promoting substance to diffuse into the agar.[5][6] When these agar blocks were placed asymmetrically on decapitated coleoptiles, they induced a bending proportional to the concentration of the substance in the agar.[6][7] This "Avena curvature test" was the first bioassay for a plant hormone and allowed for its quantitative study.[6][7] Went named the substance "auxin," from the Greek word auxein, meaning "to grow."[4]
Experimental Protocol: The Avena Curvature Test (Went, 1928)
This protocol is a conceptual representation of the landmark experiment that established the existence of auxin.
-
Preparation of Coleoptiles: Germinate oat (Avena sativa) seeds in the dark to produce etiolated (spindly and pale) seedlings.
-
Decapitation: Once the coleoptiles reach a suitable length (e.g., 2-3 cm), carefully excise the top 1-2 mm of the tip using a sharp razor blade.
-
Auxin Collection: Place the excised tips on a block of agar (e.g., 1.5-3% agar) for a defined period (e.g., 1-3 hours) to allow the growth-promoting substance to diffuse into the agar.
-
Application to Decapitated Coleoptiles: Cut the auxin-infused agar into smaller, uniform blocks. Place a single agar block asymmetrically (off-center) onto the cut surface of a decapitated coleoptile.
-
Incubation: Place the prepared coleoptiles in a dark, humid environment to prevent drying and phototropic interference.
-
Measurement: After a set time (e.g., 90-120 minutes), measure the angle of curvature of the coleoptile. The degree of bending is proportional to the concentration of auxin in the agar block.
Chemical Identification: From "Heteroauxin" to Indole-3-Acetic Acid
While Went had isolated the biological activity, the chemical identity of auxin remained elusive. In the 1930s, Fritz Kögl and Arie Jan Haagen-Smit, working at the University of Utrecht, isolated a crystalline substance from human urine that showed high activity in the Avena test.[4][8] They initially identified two compounds they named auxin A and auxin B, but these were later met with skepticism.[8] However, they also isolated a third, more stable substance they called "heteroauxin," which was found to be identical to a known compound: indole-3-acetic acid (IAA).[3][4] By 1946, IAA was definitively isolated from a plant source (Zea mays), confirming it as the principal natural auxin.[3]
The discovery of IAA, a simple indolyl acetic acid, was a monumental achievement in biology. It not only explained the fundamental mechanisms of plant growth and tropisms but also provided the first glimpse of the biological potential of the indolyl benzoic acid scaffold.
Diagram: The Canonical Auxin Signaling Pathway
The discovery of IAA paved the way for understanding its complex signaling cascade, which is fundamental to plant development.
Caption: The core nuclear auxin signaling pathway.
Part 2: The Synthetic Revolution - The Development of Indomethacin
While nature provided the initial blueprint, the therapeutic potential of indolyl benzoic acids was truly unlocked through synthetic chemistry. The development of Indomethacin stands as a testament to the power of rational drug design and the evolution of synthetic methodologies.
The Pre-NSAID Era and the Quest for Potent Anti-Inflammatories
The mid-20th century saw a burgeoning effort to develop more potent and better-tolerated anti-inflammatory drugs than aspirin, which had been in use since the late 1800s.[9][10] Early NSAIDs like phenylbutazone emerged, but the search was on for novel chemical scaffolds with improved therapeutic profiles.[11] Researchers at Merck, led by Dr. T.Y. Shen, embarked on a program to develop non-steroidal anti-inflammatory agents, focusing on indole derivatives due to their structural relationship to serotonin and other biologically active molecules.
The Discovery and Synthesis of Indomethacin
Discovered in 1963 and approved for medical use in the United States in 1965, Indomethacin was a breakthrough in the management of inflammatory conditions like rheumatoid arthritis and gout.[12][13] Its synthesis was a multi-step process, classically relying on the Fischer indole synthesis , a venerable reaction discovered by Emil Fischer in 1883.[9][14][15]
The classical synthesis of Indomethacin is a prime example of building complexity from relatively simple starting materials. The core indole ring is constructed first, followed by the addition of the other key functional groups.
Experimental Protocol: Classical Synthesis of Indomethacin (Shen Synthesis)
This protocol outlines the key steps in the traditional synthesis of Indomethacin, based on the Fischer indole synthesis.
-
Phenylhydrazone Formation:
-
Fischer Indole Synthesis:
-
Heat the phenylhydrazone intermediate in a suitable solvent (e.g., ethanol or acetic acid) with an acid catalyst.[9][16]
-
The reaction proceeds through a[9][9]-sigmatropic rearrangement, followed by the elimination of ammonia to form the aromatic indole ring, yielding the methyl ester of 5-methoxy-2-methyl-indole-3-acetic acid.[9][15]
-
-
N-Acylation:
-
Acylate the indole nitrogen of the product from step 2 with 4-chlorobenzoyl chloride.[9]
-
This reaction is typically carried out in the presence of a base like pyridine, which acts as a nucleophilic catalyst and scavenges the HCl byproduct.[9] This step attaches the p-chlorobenzoyl group to the indole nitrogen.
-
-
Ester Hydrolysis:
Diagram: The Fischer Indole Synthesis Workflow for Indomethacin
This diagram illustrates the key transformations in the classical synthesis of Indomethacin.
Caption: Key stages in the classical synthesis of Indomethacin.
Mechanism of Action and Structure-Activity Relationship (SAR)
The therapeutic effects of Indomethacin were not fully understood until 1971, when Sir John Vane discovered that aspirin and other NSAIDs inhibit the synthesis of prostaglandins.[11][17] Indomethacin exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][10] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[4][18]
The development of Indomethacin was guided by meticulous structure-activity relationship studies. These studies revealed key structural features essential for its potent activity:
-
The Carboxylic Acid Group: This acidic moiety is crucial for activity. Replacing it with other acidic groups or converting it to an amide derivative significantly reduces or abolishes anti-inflammatory effects.[10]
-
The Indole Nitrogen: Acylation of the indole nitrogen with a benzoyl group was found to be optimal. Substituents on this benzoyl ring, particularly in the para-position with electron-withdrawing groups like chloro or trifluoromethyl, enhance potency.[10]
-
Substitution on the Indole Ring: A methoxy group at the 5-position of the indole ring was found to increase activity.[10]
-
The α-Methyl Group: The methyl group on the acetic acid side chain is important. The S-(+)-enantiomer is the active form.[10]
Table: Structure-Activity Relationship of Indomethacin Analogues
| Modification | Position | Change | Effect on Anti-inflammatory Activity | Reference |
| Carboxylic Acid | C3-acetic acid | Replaced with other acidic groups | Decreased | [10] |
| Carboxylic Acid | C3-acetic acid | Converted to amide | Inactive | [10] |
| N-Acyl Group | N1 | para-substituent on benzoyl ring | Fluoro, Chloro, CF3 enhance activity | [10] |
| Indole Ring | C5 | Methoxy group | Increased activity | [10] |
| Side Chain | α-position | Alkyl substitution (S-enantiomer) | More active than aryl substitution | [10] |
Diagram: Mechanism of COX Inhibition by Indomethacin
This diagram illustrates how Indomethacin blocks the production of prostaglandins.
Caption: Indomethacin inhibits COX enzymes, blocking prostaglandin synthesis.
Conclusion: An Enduring Legacy
The journey of indolyl benzoic acids, from the elucidation of a plant growth hormone to the creation of a blockbuster anti-inflammatory drug, showcases a remarkable interplay between natural product discovery and synthetic innovation. The foundational work on IAA not only revolutionized plant biology but also highlighted the inherent biological activity of the indole core. The subsequent rational design and synthesis of Indomethacin demonstrated how this natural scaffold could be modified and optimized to address human diseases, setting a precedent for generations of medicinal chemists.
The principles learned from the history of indolyl benzoic acids continue to resonate in modern drug discovery. The importance of understanding the biological target, the meticulous exploration of structure-activity relationships, and the power of innovative synthetic chemistry remain cornerstones of the field. As we continue to explore the vast chemical space of indole derivatives, the legacy of IAA and Indomethacin serves as both an inspiration and a guide, reminding us of the profound impact that this seemingly simple heterocyclic scaffold has had, and will continue to have, on science and medicine.
References
- A Comprehensive Technical Guide to the Discovery and Synthesis of Indomethacin Sodium Hydrate. Benchchem. [URL: https://www.benchchem.
- Touhey, S., et al. (2002). Structure-activity relationship of indomethacin analogues for MRP-1, COX-1 and COX-2 inhibition. identification of novel chemotherapeutic drug resistance modulators. European Journal of Cancer, 38(12), 1647-1656. [URL: https://pubmed.ncbi.nlm.nih.gov/12142084/]
- The Science Snail. (2018). Organic synthesis of indomethacin. [URL: https://www.thesciencesnail.com/home/organic-synthesis-of-indomethacin]
- Gpatindia. (2020). INDOMETHACIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [URL: https://www.gpatindia.com/indomethacin-synthesis-sar-mcqstructurechemical-properties-and-therapeutic-uses/]
- Powers, S. K., & Strader, L. C. (2016). Auxin signal transduction pathways. Current Opinion in Plant Biology, 33, 83-91. [URL: https://www.researchgate.
- Touhey, S., et al. (2002). Structure–activity relationship of indomethacin analogues for MRP-1, COX1 and COX2 inhibition. European Journal of Cancer, 38(12), 1647-1656. [URL: https://www.researchgate.net/publication/11252199_Structure-activity_relationship_of_indomethacin_analogues_for_MRP-1_COX1_and_COX2_inhibition]
- Ljung, K. (2013). Odyssey of Auxin. Cold Spring Harbor Perspectives in Biology, 5(8), a014689. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3721277/]
- ResearchGate. (n.d.). A schematic of the auxin signaling pathway. [URL: https://www.researchgate.net/figure/A-schematic-of-the-auxin-signaling-pathway-When-auxins-are-present-Aux-IAA-proteins_fig2_359333912]
- ResearchGate. (n.d.). Synthesis of indomethacin analogues for evaluation as modulators of MRP activity. [URL: https://www.researchgate.
- Powers, S. K., & Strader, L. C. (2020). Structural Aspects of Auxin Signaling. Annual Review of Plant Biology, 71, 291-316. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7441860/]
- Vedantu. (n.d.). Avena curvature test was first of all done by aJCBose class 11 biology CBSE. [URL: https://www.vedantu.com/question-answer/avena-curvature-test-was-first-of-all-done-by-a-jcbose-b-fwwent-c-thimann-d-skoog-class-11-biology-cbse-6040c0f998a0337c23173516]
- Johnson, H. E., & Crosby, D. G. (1966). Indole-3-acetic Acid. Organic Syntheses, 46, 55. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0654]
- askIITians. (2025). Avena coleoptile test to find out the quantity of growth promoting ho. [URL: https://www.askiitians.com/forums/biology/avena-coleoptile-test-to-find-out-the-quantity-of_152344.htm]
- Marnett, L. J., Kalgutkar, A. S., & Crews, B. C. (2000). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of the American Chemical Society, 122(35), 8453-8465. [URL: https://pubs.acs.org/doi/10.1021/ja000999a]
- Patsnap Synapse. (2024). What is the mechanism of Indomethacin? [URL: https://synapse.patsnap.
- Ljung, K. (2013). Odyssey of Auxin. Cold Spring Harbor Perspectives in Biology, 5(8), a014689. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3721277/]
- Knochel, P., & Perea, J. J. A. (2011). Synthesis of Indomethacin and Iprindole. Synfacts, 2011(02), 0131. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0030-1259345]
- Khan, I., et al. (2023). Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. ACS Omega, 8(33), 30004-30016. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c03503]
- ChemicalBook. (n.d.). Indometacin synthesis. [URL: https://www.chemicalbook.
- Wang, R., & Estelle, M. (2014). Mechanisms of auxin signaling. Annual Review of Plant Biology, 65, 81-105. [URL: https://www.annualreviews.org/doi/10.1146/annurev-arplant-050213-035626]
- Kalgutkar, A. S., et al. (2000). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. Journal of Medicinal Chemistry, 43(15), 2860-2870. [URL: https://pubs.acs.org/doi/10.1021/jm000059p]
- APExBIO. (n.d.). Indomethacin - Potent COX Inhibitor for Inflammation. [URL: https://www.apexbt.com/indomethacin.html]
- Filo. (2021). Avena coleoptile test to find out the quantity of growth promoting hormon... [URL: https://www.filo.com/answers-physics/avena-coleoptile-test-to-find-out-the-quantity-of-growth-promoting-hormon_203930]
- ResearchGate. (n.d.). Synthesis of indomethacin reported by Shen. [URL: https://www.researchgate.net/figure/Synthesis-of-indomethacin-reported-by-Shen_fig1_364654516]
- Sathee Forum. (2025). Dr. F Went noted that if coleoptile tips were removed and placed on agar for one hour, the agar would produce a bending when placed....?. [URL: https://www.satheeforum.com/t/dr-f-went-noted-that-if-coleoptile-tips-were-removed-and-placed-on-agar-for-one-hour-the-agar-would-produce-a-bending-when-placed/152344]
- YouTube. (2022). F.W. Went experiment isolating Auxins from coleoptile tips. [URL: https://www.youtube.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis. [URL: https://www.alfa-chemistry.com/fischer-indole-synthesis.html]
- Wikipedia. (n.d.). Fischer indole synthesis. [URL: https://en.wikipedia.org/wiki/Fischer_indole_synthesis]
- Ghannad, M. S., & Varacallo, M. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. [URL: https://www.ncbi.nlm.nih.gov/books/NBK551551/]
Sources
- 1. Avena coleoptile test to find out the quantity of growth promoting ho - askIITians [askiitians.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Avena curvature test was first of all done by aJCBose class 11 biology CBSE [vedantu.com]
- 7. Avena coleoptile test to find out the quantity of growth promoting hormon.. [askfilo.com]
- 8. Odyssey of Auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]
- 10. INDOMETHACIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Structure-activity relationship of indomethacin analogues for MRP-1, COX-1 and COX-2 inhibition. identification of novel chemotherapeutic drug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 16. Indometacin synthesis - chemicalbook [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 3-(1H-indol-5-yl)benzoic Acid: A Technical Guide to Target Identification and Validation
Foreword: The Promise of a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products, endogenous signaling molecules, and approved pharmaceuticals.[1][2] Its unique electronic properties and versatile synthetic accessibility have made it a "privileged scaffold" in drug discovery. When coupled with a benzoic acid moiety, another pharmacologically significant functional group known for its diverse biological activities, the resulting hybrid molecule, 3-(1H-indol-5-yl)benzoic acid, presents a compelling case for therapeutic investigation. This guide provides a comprehensive framework for researchers and drug development professionals to systematically explore and validate the potential therapeutic targets of this intriguing compound. We will delve into hypothesized mechanisms of action, grounded in the established pharmacology of related analogs, and provide detailed, field-proven protocols for target identification and validation.
Rationale and Structural Context: Why this compound?
The therapeutic potential of this compound can be inferred from the activities of structurally related compounds. The indole core is a well-established pharmacophore in oncology, with derivatives targeting key cellular processes like tubulin polymerization, protein kinase signaling, and histone deacetylase (HDAC) activity.[2][3] Similarly, benzoic acid derivatives have demonstrated anti-inflammatory and antimicrobial properties, often by disrupting cellular metabolism and energy production.[4][5][6]
The combination of these two moieties suggests several plausible lines of investigation. For instance, analogs such as 3-(1-Aryl-1H-indol-5-yl)propanoic acids have been identified as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.[7] Furthermore, indole-benzoic acid hybrids have been explored as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both critical targets in inflammation.[8] This precedent strongly suggests that this compound may modulate pathways involved in inflammation and cancer.
Hypothesized Therapeutic Target Classes
Based on its structural features and the activities of related compounds, we can postulate several primary target classes for this compound. The following sections will explore these hypotheses and outline the experimental strategies to test them.
Inflammatory Pathway Modulators
Given the prevalence of anti-inflammatory activity among indole and benzoic acid derivatives, enzymes within the arachidonic acid cascade are prime candidates.
-
Cytosolic Phospholipase A2α (cPLA2α): This enzyme initiates the inflammatory cascade by releasing arachidonic acid from membrane phospholipids. Inhibition of cPLA2α is a promising strategy for broad-spectrum anti-inflammatory therapy.
-
Cyclooxygenases (COX-1 and COX-2): These enzymes convert arachidonic acid into prostaglandins. Selective inhibition of the inducible isoform, COX-2, is a well-established approach for treating inflammation while minimizing gastrointestinal side effects.
-
5-Lipoxygenase (5-LOX): This enzyme catalyzes the conversion of arachidonic acid to leukotrienes, which are potent mediators of inflammation, particularly in asthma and allergic reactions.
Anticancer Targets
The indole scaffold is a frequent feature in anticancer agents, suggesting that this compound may interfere with cancer cell proliferation and survival.[3]
-
Protein Kinases: This large family of enzymes plays a central role in cell signaling and is frequently dysregulated in cancer. Many approved kinase inhibitors incorporate indole-like structures.
-
Histone Deacetylases (HDACs): HDACs are epigenetic regulators that are often overexpressed in tumors. Their inhibition can lead to cell cycle arrest and apoptosis.
-
Tubulin: As a key component of the cytoskeleton, tubulin is a validated target for anticancer drugs that disrupt mitosis. Indole derivatives have been shown to interfere with tubulin polymerization.[9]
Other Potential Targets
The structural motifs of this compound also suggest other potential, less obvious targets.
-
Xanthine Oxidase (XO): This enzyme is involved in purine metabolism and its inhibition is a therapeutic strategy for gout. Indole-containing compounds have been identified as XO inhibitors.[10]
-
Thyroid Hormone Receptors (TRs): Specific indole derivatives have been developed as selective TRβ agonists for the treatment of dyslipidemia.[11]
Experimental Workflows for Target Identification and Validation
A multi-pronged approach is essential for robust target identification and validation. The following workflows provide a logical progression from initial screening to in-depth mechanistic studies.
Target Identification Workflow
This workflow is designed to broadly survey the potential protein targets of this compound in an unbiased manner.
Caption: Workflow for unbiased identification of protein targets.
Detailed Protocol: Affinity Chromatography-Mass Spectrometry
This technique allows for the isolation of proteins that physically interact with the compound of interest.
1. Synthesis of Affinity Probe:
- Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., an amino or carboxyl group for coupling to NHS-activated sepharose beads). A control probe with a scrambled or inactive analog should also be prepared. 2. Immobilization:
- Covalently couple the affinity probe and control probe to NHS-activated sepharose beads according to the manufacturer's protocol. 3. Cell Lysate Preparation:
- Culture a relevant cell line (e.g., a human cancer cell line or an inflammatory cell line) and harvest the cells.
- Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
- Clarify the lysate by centrifugation to remove insoluble debris. 4. Affinity Pull-down:
- Incubate the clarified cell lysate with the affinity probe-coupled beads and the control beads separately for 2-4 hours at 4°C with gentle rotation.
- Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. 5. Elution and Sample Preparation:
- Elute the bound proteins from the beads using a competitive elution with an excess of free this compound or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
- Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining. 6. Mass Spectrometry Analysis:
- Excise protein bands that are unique to the affinity probe pull-down compared to the control.
- Perform in-gel digestion with trypsin.
- Analyze the resulting peptides by LC-MS/MS to identify the proteins.
Target Validation Workflow
Once a list of putative targets is generated, a systematic validation process is crucial to confirm the biological relevance of the interactions.
Caption: Systematic workflow for validating putative targets.
Detailed Protocol: cPLA2α Enzymatic Assay
This protocol describes a cell-free assay to determine the direct inhibitory effect of this compound on cPLA2α activity.
1. Reagents and Materials:
- Recombinant human cPLA2α enzyme.
- Fluorescently labeled phospholipid substrate (e.g., BODIPY-labeled PC).
- Assay buffer (e.g., Tris-HCl buffer containing CaCl2 and DTT).
- This compound stock solution in DMSO.
- 96-well microplate.
- Fluorescence plate reader. 2. Assay Procedure:
- Prepare serial dilutions of this compound in assay buffer.
- In a 96-well plate, add the compound dilutions, the fluorescently labeled substrate, and assay buffer.
- Initiate the reaction by adding the recombinant cPLA2α enzyme to each well.
- Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
- Measure the increase in fluorescence resulting from the cleavage of the fluorescent substrate by the enzyme. 3. Data Analysis:
- Plot the enzyme activity (fluorescence intensity) against the logarithm of the compound concentration.
- Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Proposed Signaling Pathway Modulation
Based on the hypothesized targets, this compound could modulate key signaling pathways implicated in disease. The following diagram illustrates a potential mechanism of action in the context of inflammation.
Caption: Potential modulation of the arachidonic acid cascade.
Data Presentation and Interpretation
All quantitative data from enzymatic and cellular assays should be summarized in tables for clear comparison.
Table 1: Inhibitory Activity of this compound on Inflammatory Enzymes
| Target Enzyme | IC50 (µM) | Assay Type |
| cPLA2α | TBD | Fluorescent Substrate |
| COX-1 | TBD | Enzyme Immunoassay |
| COX-2 | TBD | Enzyme Immunoassay |
| 5-LOX | TBD | Spectrophotometric |
TBD: To Be Determined
Conclusion and Future Directions
This guide provides a foundational strategy for elucidating the therapeutic targets of this compound. By systematically applying the outlined workflows, researchers can move from hypothesis to validated targets. The initial focus on inflammatory and cancer-related pathways is well-justified by the extensive literature on related indole and benzoic acid compounds.[2][3][4][12] However, it is crucial to remain open to unexpected findings from the unbiased target identification methods. Successful validation of a target will pave the way for lead optimization, in vivo efficacy studies, and ultimately, the potential development of a novel therapeutic agent. The journey from a promising scaffold to a clinically effective drug is arduous, but with a rigorous and logical scientific approach, the full therapeutic potential of this compound can be unlocked.
References
- Title: Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights Source: MDPI URL
- Title: Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies Source: PMC - PubMed Central URL
- Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)
- Title: Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies Source: PubMed URL
- Title: Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)
- Title: Biologically tested benzoic acid analog Source: ResearchGate URL
- Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)
- Title: Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative Source: ijarsct URL
- Title: 1H-benzo[d]imidazole-5-carboxamide derivatives: Novel amide-based xanthine oxidase inhibitors Source: PubMed URL
- Title: Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH Source: PubMed URL
- Title: Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives Source: ResearchGate URL
- Title: Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)
Sources
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. N-(3-cyano-1H-indol-5-yl)isonicotinamide and N-(3-cyano-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide derivatives: Novel amide-based xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Evaluation of 3-(1H-indol-5-yl)benzoic acid as a Potential PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Targeting PARP with Novel Indole Scaffolds
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to cellular processes, most notably the repair of single-strand DNA breaks.[1] In the context of oncology, the inhibition of PARP, particularly PARP1 and PARP2, has emerged as a powerful therapeutic strategy. This approach leverages the concept of "synthetic lethality," where the inhibition of a second DNA repair pathway (PARP-mediated) in cancer cells that already harbor a deficiency in another repair pathway (such as homologous recombination, often due to BRCA1/2 mutations) leads to catastrophic DNA damage and cell death.[2] This has led to the successful development and approval of several PARP inhibitors for the treatment of various cancers, including ovarian and breast cancers.[3]
The indole nucleus is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic drugs with a wide range of biological activities.[4] Its unique electronic properties and ability to form key interactions with biological targets have made it a cornerstone in the design of novel therapeutics. In the realm of PARP inhibition, indole-based compounds have shown significant promise, with researchers exploring various derivatives to optimize potency and selectivity.[5]
This technical guide focuses on 3-(1H-indol-5-yl)benzoic acid , a molecule of significant interest at the intersection of these two fields. Its structure combines the key pharmacophoric elements of an indole ring and a benzoic acid moiety, suggesting its potential as a novel PARP inhibitor. This document serves as a comprehensive resource for researchers, providing a detailed roadmap for the synthesis, characterization, and biological evaluation of this compound. As a Senior Application Scientist, the aim is to not only provide protocols but to also elucidate the scientific rationale behind the experimental choices, empowering researchers to confidently explore the therapeutic potential of this compound.
Synthesis and Characterization of this compound
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is well-suited for this purpose due to its high functional group tolerance and generally mild reaction conditions.[2] The proposed synthetic route involves the coupling of 5-bromoindole with 3-carboxyphenylboronic acid.
Physicochemical Properties
A summary of the predicted and known physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for designing appropriate experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁NO₂ | [6] |
| Molar Mass | 237.25 g/mol | [1][6] |
| Appearance | White or slightly yellow crystalline powder | [6] |
| Boiling Point | 523.9 ± 33.0 °C (Predicted) | [1][6] |
| Flash Point | 270.7 °C | [1][6] |
| Density | 1.320 ± 0.06 g/cm³ (Predicted) | [1][6] |
| pKa | 4.16 ± 0.10 (Predicted) | [6] |
| Solubility | Almost insoluble in water, soluble in organic solvents | [6] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
5-bromoindole
-
3-carboxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add 5-bromoindole (1.0 equivalent), 3-carboxyphenylboronic acid (1.2 equivalents), and potassium carbonate (3.0 equivalents).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.005 equivalents) and SPhos (0.005 equivalents) in a 4:1 mixture of water and acetonitrile.
-
Reaction Initiation: Add the catalyst solution to the flask containing the reactants.
-
Reaction Conditions: Seal the flask and stir the mixture at 37 °C for 18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.[2]
-
-
Purification:
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Caption: Synthetic workflow for this compound.
Biological Evaluation: Assessing PARP Inhibitory Activity
The PARP Signaling Pathway in DNA Repair and Cancer
PARP enzymes, particularly PARP1, are key players in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[1] Upon detecting a DNA break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage.
In cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of unrepaired single-strand breaks.[2] When these cells undergo DNA replication, the replication fork encounters these breaks, leading to the formation of double-strand breaks. Since the HR pathway is compromised, these highly cytotoxic double-strand breaks cannot be repaired, resulting in cell death. This selective killing of cancer cells is the principle of synthetic lethality.
Caption: PARP signaling pathway and the effect of its inhibition.
In Vitro PARP Inhibition Assay Protocol
To determine the inhibitory activity of this compound against PARP enzymes, a colorimetric or fluorometric in vitro assay can be employed. The following is a general protocol for a colorimetric assay that measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well strip plate
-
Biotinylated NAD+
-
Activated DNA
-
This compound (test compound)
-
Known PARP inhibitor (e.g., Olaparib) as a positive control
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
Reaction Setup:
-
Add the diluted compounds to the histone-coated wells.
-
Add the PARP1 enzyme to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add a mixture of biotinylated NAD+ and activated DNA to each well to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection:
-
Wash the wells to remove unincorporated biotinylated NAD+.
-
Add Streptavidin-HRP conjugate to each well and incubate.
-
Wash the wells to remove unbound conjugate.
-
Add TMB substrate and incubate until a blue color develops.
-
Add the stop solution to quench the reaction, resulting in a yellow color.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce PARP activity by 50%).
Caption: Experimental workflow for an in vitro PARP inhibition assay.
Structure-Activity Relationship (SAR) Insights for Indole-Based PARP Inhibitors
The development of potent and selective PARP inhibitors is guided by understanding the structure-activity relationships of different chemical scaffolds. For indole-based inhibitors, several key structural features have been identified that influence their activity:
-
The Indole Core: The indole ring itself is a crucial pharmacophore, likely involved in key interactions with the PARP active site. Modifications to the indole ring, such as substitutions at various positions, can significantly impact potency.
-
Linker and Aromatic/Heterocyclic Moieties: Many potent PARP inhibitors feature a linker connecting the indole core to another aromatic or heterocyclic ring system. The nature and length of this linker, as well as the identity of the terminal ring, are critical for optimizing interactions with the enzyme.
-
Functional Groups: The presence and positioning of specific functional groups, such as amides, carboxylic acids, and basic amines, can have a profound effect on the inhibitor's potency and pharmacokinetic properties. For instance, a basic amine can enhance potency in some series.
In the case of this compound, the benzoic acid moiety is a key feature. The carboxylic acid group can potentially form important hydrogen bonds within the PARP active site. The linkage of the benzoic acid at the 5-position of the indole is also a critical design choice that warrants experimental validation to understand its contribution to PARP inhibition.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel PARP inhibitors. This technical guide provides a comprehensive framework for its synthesis and biological evaluation, empowering researchers to investigate its therapeutic potential.
The immediate next steps should focus on the successful synthesis and purification of the compound, followed by a thorough in vitro evaluation of its PARP inhibitory activity. Should the compound demonstrate potent PARP inhibition, further studies would be warranted, including:
-
Selectivity Profiling: Assessing the inhibitor's activity against other PARP family members to determine its selectivity profile.
-
Cell-Based Assays: Evaluating the compound's ability to inhibit PARP activity in cancer cell lines and its selective cytotoxicity in HR-deficient cells.
-
Pharmacokinetic Studies: Investigating the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.
-
In Vivo Efficacy Studies: Testing the compound's anti-tumor efficacy in animal models of cancer.
By systematically following the protocols and considering the scientific rationale outlined in this guide, researchers can effectively unlock the therapeutic potential of this compound and contribute to the development of the next generation of targeted cancer therapies.
References
- PARPs in genome stability and signal transduction: implic
- 3-(1H-indol-3-yl)benzoic acid - ChemBK.
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole - Benchchem.
- Structure-activity relationships in vitro | Download Table - ResearchG
- This compound - ChemBK.
- Application Notes and Protocols for Suzuki Coupling with 3-Carboxyphenylboronic Acid - Benchchem.
- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- [Synthesis and activity evaluation of PARP-1 inhibitors with azaindole skeleton] - PubMed.
- Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic...
- Identification of indole-based natural compounds as inhibitors of PARP-1 against triple-negative breast cancer: a comput
- Full article: Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors.
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
- Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid - Benchchem.
- Technical Support Center: Synthesis of 3-(1H-imidazol-1-yl)benzoic acid - Benchchem.
- Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones - MDPI.
- Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR - Repositorio Académico - Universidad de Chile.
- 3-Amino-5-(indol-3-yl)
- Benzoic acid - Wikipedia.
- Chemical Properties of Benzoic acid, 3-hydroxy-, 1-methylethyl ester (CAS 53631-77-9).
- 3-(1H-indol-1-yl)benzoic acid | 1207028-05-4 - Sigma-Aldrich.
- Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening pl
- PARP Inhibition in the Ovarian Cancer Patient: Current Approvals and Future Directions - NIH.
Sources
- 1. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Experimental Use of 3-(1H-indol-5-yl)benzoic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Potential of a Novel Indole-Benzoic Acid Derivative
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with a wide array of biological activities.[1][2] Its versatile structure allows for modifications that can significantly alter its therapeutic properties, leading to applications in oncology, infectious diseases, and neurodegenerative disorders.[1][3][4] 3-(1H-indol-5-yl)benzoic acid is a molecule that marries the privileged indole core with a benzoic acid moiety, a combination that has shown promise in the development of targeted therapies.[5] Derivatives of indole-benzoic acid have been investigated as inhibitors of enzymes such as cytosolic phospholipase A2α, xanthine oxidase, and aldo-keto reductase 1C3 (AKR1C3), highlighting the potential of this structural class in addressing various pathological conditions.[6][7][8]
This guide provides a comprehensive overview of the experimental protocols for the initial characterization of this compound. It is designed to equip researchers with the necessary information for safe handling, solution preparation, and the execution of foundational in vitro assays to explore its cytotoxic, enzyme-inhibiting, and anti-inflammatory potential.
Physicochemical Properties and Safety Precautions
A thorough understanding of the compound's properties and the implementation of appropriate safety measures are paramount for successful and safe experimentation.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁NO₂ | [9] |
| Molar Mass | 237.25 g/mol | [9][10] |
| Appearance | White or slightly yellow crystalline powder | [9] |
| Boiling Point (Predicted) | 523.9 ± 33.0 °C | [9][10] |
| Density (Predicted) | 1.320 ± 0.06 g/cm³ | [9][10] |
| pKa (Predicted) | 4.16 ± 0.10 | [9] |
Safety and Handling
Indole derivatives, while diverse in their biological effects, require careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when handling the powdered form to avoid inhalation.[11]
-
Contact: Avoid contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area with copious amounts of water.[9][11]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is typically 2-8°C.[9]
Preparation of Stock Solutions
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 237.25 g/mol * (1000 mg / 1 g) = 2.37 mg
-
-
Weigh the compound: Accurately weigh 2.37 mg of this compound using a calibrated analytical balance.
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.
-
Solubilization: Vortex the solution thoroughly. If necessary, sonicate the solution in a water bath for short intervals to ensure complete dissolution.[1]
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Experimental Protocols
The following protocols provide a foundational framework for the initial biological evaluation of this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
This assay determines the effect of the compound on cell viability and is a crucial first step to identify a non-toxic concentration range for further cell-based experiments.[3][4]
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa, MCF-7, or a relevant cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[3] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.[3] Replace the old medium with 100 µL of medium containing the desired concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Formazan Crystal Formation: Incubate the plate for 4 hours in the dark at 37°C.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
In Vitro Enzyme Inhibition: Xanthine Oxidase Assay
Given that some indole derivatives are known to inhibit xanthine oxidase, an enzyme involved in purine metabolism and implicated in gout, this assay is a relevant primary screen.[7]
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.8.
-
Substrate Solution: 0.15 mM xanthine in the assay buffer.
-
Enzyme Solution: Xanthine oxidase (from bovine milk) at a concentration of 0.025 units/mL in the assay buffer.
-
Test Compound: Prepare serial dilutions of this compound in the assay buffer.
-
Positive Control: Allopurinol, a known xanthine oxidase inhibitor.[1]
-
-
Assay Setup (96-well plate):
-
Blank: 180 µL of assay buffer.
-
Control (No Inhibitor): 117 µL of assay buffer, 3 µL of vehicle (DMSO), and 60 µL of enzyme solution.
-
Test Compound: 117 µL of assay buffer, 3 µL of test compound solution, and 60 µL of enzyme solution.
-
Positive Control: 117 µL of assay buffer, 3 µL of allopurinol solution, and 60 µL of enzyme solution.
-
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature.
-
Reaction Initiation: Add 100 µL of the substrate solution to all wells except the blank.
-
Incubation: Incubate the plate in the dark for 30 minutes at 37°C.
-
Absorbance Measurement: Measure the absorbance at 290 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition using the following formula:
-
% Inhibition = [ (A_control - A_blank) - (A_sample - A_blank) ] / (A_control - A_blank) x 100[1]
-
In Vitro Anti-inflammatory Activity: Nitric Oxide Production Assay
This assay assesses the compound's ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include appropriate controls (untreated, vehicle + LPS, compound alone).
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Assay:
-
In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration, an indicator of NO production, by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Conclusion
The protocols outlined in this guide provide a robust starting point for the systematic evaluation of this compound. By first establishing its safety profile and solubility, researchers can confidently proceed with in vitro assays to probe its potential cytotoxic, enzyme-inhibiting, and anti-inflammatory properties. The data generated from these initial screens will be invaluable in guiding further, more targeted investigations into the compound's mechanism of action and therapeutic potential.
References
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. Available at: [Link]
-
This compound - ChemBK. Available at: [Link]
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - MDPI. Available at: [Link]
-
3-(1H-indol-3-yl)benzoic acid - ChemBK. Available at: [Link]
-
Indole – a promising pharmacophore in recent antiviral drug discovery - PubMed Central. Available at: [Link]
-
(PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - ResearchGate. Available at: [Link]
-
Safe Handling and Storage of Indole-3-acetic Acid (IAA). Available at: [Link]
-
Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC - NIH. Available at: [Link]
-
Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed. Available at: [Link]
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. Available at: [Link]
-
Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones - MDPI. Available at: [Link]
-
Benzoic acid - Wikipedia. Available at: [Link]
-
Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed. Available at: [Link]
-
Design, Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives Containing Benzoic Acid Group as Potential AKR1C3 Inhibitors - PubMed. Available at: [Link]
-
Benzoic Acid - Structure, Properties, Reactions - Turito. Available at: [Link]
-
How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Available at: [Link]
-
MATERIAL SAFETY DATA SHEET - KOVAC'S INDOLE REAGENT Section 1. Available at: [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
-
2.4.1. Xanthine Oxidase Assay - Bio-protocol. Available at: [Link]
-
Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition - SciSpace. Available at: [Link]
-
Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC - PubMed Central. Available at: [Link]
-
Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - MDPI. Available at: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. Available at: [Link]
Sources
- 1. Indole-3-carboxylic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. Indole-5-carboxylic acid | 1670-81-1 [amp.chemicalbook.com]
- 5. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 7. Indole-5-carboxylic acid | VSNCHEM [vsnchem.com]
- 8. 3-Phenylbenzoic acid [716-76-7], Information for 3-Phenylbenzoic acid [716-76-7], Suppliers of 3-Phenylbenzoic acid [716-76-7] [chemnet.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. scribd.com [scribd.com]
- 11. 1H-Indole-5-Carboxylic Acid | C9H7NO2 | CID 74280 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(1H-indol-5-yl)benzoic acid in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction: The Indole-Benzoic Acid Scaffold as a Privileged Motif
In the landscape of medicinal chemistry, the indole nucleus stands out as a "prestigious" and "privileged" heterocyclic motif.[1][2] Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone in the design of numerous therapeutic agents. The FDA has approved over 40 drugs containing this scaffold for a wide range of clinical conditions.[1][2] When coupled with a benzoic acid moiety, the resulting scaffold combines the rich pharmacology of the indole ring with the versatile chemical handle and potential binding interactions of a carboxylic acid. This combination has proven effective in targeting various enzymes and receptors, making molecules like 3-(1H-indol-5-yl)benzoic acid valuable starting points for drug discovery campaigns.
This compound (Chemical Formula: C₁₅H₁₁NO₂) is a crystalline powder that serves as a key building block for synthesizing more complex, pharmacologically active compounds.[3] Its structure presents a strategic framework: the indole ring can be further functionalized at multiple positions, while the benzoic acid group can act as a crucial anchor for binding to protein targets or be modified to modulate pharmacokinetic properties.
This guide provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for the evaluation of compounds derived from the this compound scaffold.
Part 1: Synthesis and Chemical Characterization
A robust and versatile method for synthesizing the this compound core is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for constructing aryl-aryl bonds and is compatible with a broad range of functional groups, making it ideal for medicinal chemistry applications.[4][5] The general strategy involves coupling an indole-5-boronic acid derivative with a 3-halobenzoic acid derivative.
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a representative synthesis. Note: The indole nitrogen may require a protecting group (e.g., Boc or Ts) for optimal results, which can be removed in a subsequent step.
Workflow Diagram:
Caption: General workflow for the synthesis of this compound.
Materials:
-
1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid
-
Methyl 3-bromobenzoate
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME) and Water (H₂O)
-
Lithium hydroxide (LiOH)
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate, Dichloromethane (DCM), Methanol (MeOH), Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Coupling Reaction: a. To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 1-Boc-indole-5-boronic acid (1.0 eq), methyl 3-bromobenzoate (1.1 eq), and K₂CO₃ (2.5 eq). b. Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq). c. Add a degassed mixture of DME and H₂O (e.g., 4:1 ratio). d. Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Work-up and Purification: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Wash the organic layer sequentially with water and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude residue by silica gel column chromatography to obtain the protected intermediate, methyl 3-(1-Boc-1H-indol-5-yl)benzoate.
-
Hydrolysis and Deprotection: a. Dissolve the purified intermediate in a mixture of THF and MeOH. Add an aqueous solution of LiOH (e.g., 2 M, 3-4 eq). b. Stir at room temperature until the ester hydrolysis is complete (monitor by TLC/LC-MS). c. Acidify the mixture with 1 M HCl to pH ~3-4 and extract with ethyl acetate. d. Concentrate the organic layers to obtain the Boc-protected acid. e. Dissolve the crude acid in DCM and add TFA (10-20 eq). Stir at room temperature for 1-2 hours until the Boc group is removed. f. Concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization or chromatography to yield pure this compound.
Part 2: Applications in Drug Discovery - A Case Study on AKR1C3 Inhibition
The this compound scaffold is a promising starting point for developing inhibitors of various therapeutic targets. A compelling example is the inhibition of aldo-keto reductase 1C3 (AKR1C3).
Scientific Rationale: AKR1C3 is an enzyme that synthesizes active androgens, such as testosterone and dihydrotestosterone (DHT), within prostate tissue.[1][6] In castration-resistant prostate cancer (CRPC), AKR1C3 is often upregulated, contributing to the progression of the disease despite androgen deprivation therapies.[1] Therefore, inhibiting AKR1C3 is a key therapeutic strategy to block this intracrine androgen synthesis. The indole-benzoic acid scaffold is well-suited for this target; the carboxylic acid group can form critical interactions with conserved catalytic residues (like Tyr55 and His117) in the enzyme's active site, while the indole moiety can be modified to enhance potency and selectivity against other AKR isoforms.[2][6]
Hypothetical Signaling Pathway:
Caption: Role of AKR1C3 in prostate cancer and its inhibition.
Protocol 2: In Vitro AKR1C3 Enzyme Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human AKR1C3. The assay measures the decrease in NADPH concentration, which is monitored by the change in absorbance at 340 nm.[7][8]
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH (cofactor)
-
S-tetralol (substrate) or 9,10-phenanthrenequinone (PQ)[7][9]
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4
-
Test compounds (dissolved in DMSO)
-
96-well, UV-transparent microplates
-
Microplate reader with absorbance detection at 340 nm
Procedure:
-
Reagent Preparation: a. Prepare a stock solution of NADPH (e.g., 10 mM) in assay buffer. b. Prepare a stock solution of the substrate S-tetralol (e.g., 20 mM) in DMSO or acetonitrile. c. Prepare serial dilutions of the test compound in DMSO. Then, make intermediate dilutions in assay buffer to keep the final DMSO concentration constant (e.g., <1%) across all wells.
-
Assay Setup (in a 96-well plate): a. Add 170 µL of assay buffer to each well. b. Add 10 µL of the diluted test compound to the sample wells. Add 10 µL of DMSO-containing buffer to the positive control (no inhibitor) and negative control (no enzyme) wells. c. Add 10 µL of recombinant AKR1C3 solution (pre-diluted to an appropriate concentration) to all wells except the negative controls. d. Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation and Measurement: a. Initiate the reaction by adding 10 µL of a pre-mixed solution of NADPH (final concentration ~100-200 µM) and S-tetralol (final concentration ~50-100 µM). b. Immediately place the plate in the microplate reader. c. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes (kinetic mode). The rate of reaction is proportional to the slope of the linear portion of the absorbance vs. time curve.
-
Data Analysis: a. Calculate the rate of reaction for each well. b. Normalize the rates relative to the positive control (100% activity) and negative control (0% activity). c. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Part 3: Cellular and Pharmacokinetic Profiling
Once a compound shows enzymatic activity, the next steps are to assess its effect on cancer cells and to evaluate its basic drug-like properties.
Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a reliable colorimetric method for measuring drug-induced cytotoxicity by quantifying total cellular protein.[10][11][12]
Materials:
-
Prostate cancer cell line (e.g., 22Rv1, which expresses AKR1C3)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well flat-bottom microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
Procedure:
-
Cell Seeding: a. Seed 22Rv1 cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. b. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete culture medium. b. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include vehicle control (e.g., 0.1% DMSO) and no-treatment control wells. c. Incubate for 48-72 hours.
-
Cell Fixation: a. Gently add 50 µL of cold 50% TCA to each well (for a final concentration of 10%) and incubate at 4°C for 1 hour.[11]
-
Staining: a. Wash the plates five times with slow-running tap water and allow them to air dry completely. b. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing and Solubilization: a. Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.[11] b. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement and Analysis: a. Read the absorbance at 510-540 nm using a microplate reader. b. Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 4: Initial In Vitro ADME Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to identify liabilities.[13][14][15]
Experimental Workflow:
Caption: Workflow for initial in vitro ADME/PK screening.
1. Kinetic Aqueous Solubility:
-
Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer (e.g., PBS, pH 7.4). The resulting precipitate is removed by filtration or centrifugation, and the concentration of the compound remaining in the solution is measured by LC-MS/MS.
-
Significance: Poor solubility can lead to poor absorption and unreliable results in biological assays.
2. Lipophilicity (LogD):
-
Principle: The compound is partitioned between an aqueous buffer (pH 7.4) and an immiscible organic solvent (e.g., n-octanol). The concentrations in both phases are measured to calculate the distribution coefficient (LogD).
-
Significance: LogD influences permeability, solubility, and off-target effects. A LogD between 1 and 3 is often considered optimal.
3. Metabolic Stability:
-
Principle: The compound is incubated with human liver microsomes (HLM) in the presence of the cofactor NADPH. Aliquots are taken at different time points, the reaction is quenched, and the disappearance of the parent compound is monitored by LC-MS/MS.
-
Significance: Determines the susceptibility of a compound to Phase I metabolism by CYP450 enzymes. High clearance suggests a short half-life in vivo.
4. Plasma Protein Binding (PPB):
-
Principle: Rapid Equilibrium Dialysis (RED) is commonly used. The compound is added to plasma in one chamber of a RED device, which is separated by a semi-permeable membrane from a buffer-filled chamber. After reaching equilibrium, the concentration of the compound in both chambers is measured to calculate the fraction unbound.[15]
-
Significance: Only the unbound fraction of a drug is free to interact with its target and be metabolized or excreted. High PPB can limit efficacy.
Data Summary
The following table presents hypothetical data for a series of derivatives based on the this compound scaffold, illustrating how results from the described assays can be organized for structure-activity relationship (SAR) analysis.
| Compound ID | R-Group Modification | AKR1C3 IC₅₀ (nM) | 22Rv1 GI₅₀ (µM) | Solubility (µM) | LogD (pH 7.4) | HLM t½ (min) |
| Parent | H | 5,200 | >50 | 15 | 2.8 | 45 |
| Lead-01 | 4-F-Phenyl at N1 | 85 | 5.2 | 10 | 3.5 | 30 |
| Lead-02 | 4-MeO-Phenyl at N1 | 60 | 3.8 | 8 | 3.4 | 25 |
| Lead-03 | 3-Phenylethyl at C3 | 45 | 2.1 | 5 | 4.1 | 18 |
| Lead-04 | Lead-02 + C2-Methyl | 25 | 1.5 | 12 | 3.6 | >60 |
Conclusion
This compound is a highly valuable scaffold for modern drug discovery. Its synthetic tractability, particularly via robust methods like the Suzuki-Miyaura coupling, allows for the systematic exploration of chemical space. As demonstrated with the AKR1C3 inhibitor case study, this core structure provides an excellent foundation for designing potent and selective modulators of key therapeutic targets. By integrating the enzymatic, cellular, and pharmacokinetic profiling protocols outlined in this guide, research teams can efficiently advance compounds based on this scaffold from initial hits to optimized lead candidates.
References
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2025). Discovery and Optimization of a Covalent AKR1C3 Inhibitor. Retrieved from [Link]
-
BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]
-
ACS Publications. (2020). Development of Novel AKR1C3 Inhibitors as New Potential Treatment for Castration-Resistant Prostate Cancer. Retrieved from [Link]
-
Admescope. (2024). Fast turnaround early ADME in vitro screening available!. Retrieved from [Link]
-
Skehan, P., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. JoVE (Journal of Visualized Experiments). Retrieved from [Link]
-
ACS Publications. (2023). Development of Biaryl-Containing Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors for Reversing AKR1C3-Mediated Drug Resistance in Cancer Treatment. Retrieved from [Link]
-
R Discovery. (2020). Overview of AKR1C3: Inhibitor Achievements and Disease Insights. Retrieved from [Link]
-
Penning, T. M. (2015). Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review. Expert Opinion on Therapeutic Patents. Retrieved from [Link]
-
G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
-
Canvax Biotech. (2023). SRB Cytotoxicity Assay Data Sheet. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Brozic, P., et al. (2013). New enzymatic assay for the AKR1C enzymes. Chemico-Biological Interactions. Retrieved from [Link]
-
RayBiotech. (n.d.). Human AKR1C3 ELISA Kit. Retrieved from [Link]
-
PubMed. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Retrieved from [Link]
-
ResearchGate. (2013). New enzymatic assay for the AKR1C enzymes. Retrieved from [Link]
-
American Chemical Society. (n.d.). Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. Retrieved from [Link]
-
MDPI. (2020). Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. Retrieved from [Link]
-
MDPI. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of (3Indolyl)heteroaromatics by Suzuki-Miyaura Coupling and Their Inhibitory Activity in Lipid Peroxidation. Retrieved from [Link]
-
PubMed. (2024). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. Retrieved from [Link]
-
MDPI. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chembk.com [chembk.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. New enzymatic assay for the AKR1C enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. admescope.com [admescope.com]
Application Notes and Protocols: 3-(1H-indol-5-yl)benzoic acid as a Novel Research Tool in Oncology
Introduction: Unveiling the Potential of a Novel Bifunctional Scaffold
In the landscape of contemporary drug discovery and chemical biology, the indole and benzoic acid moieties stand out as "privileged structures," consistently appearing in a multitude of biologically active compounds. The strategic fusion of these two pharmacophores in 3-(1H-indol-5-yl)benzoic acid presents a compelling scaffold for the development of novel research tools and therapeutic leads. While this specific molecule is an emerging chemical entity, its structural components are well-represented in potent inhibitors of key oncogenic pathways.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound as a research tool. Drawing upon the established activities of structurally related indole and benzoic acid derivatives, we provide a rationale for its investigation, detailed protocols for its characterization, and insights into its potential mechanisms of action, with a primary focus on its application as a potential inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3), an enzyme implicated in cancer therapy resistance.[1][2]
Scientific Rationale: Targeting AKR1C3 in Castration-Resistant Prostate Cancer (CRPC)
AKR1C3 is a critical enzyme in androgen biosynthesis, converting androstenedione (AD) to testosterone (T) and 5α-androstanedione to the potent androgen 5α-dihydrotestosterone (DHT).[2] In the context of castration-resistant prostate cancer (CRPC), the upregulation of AKR1C3 is a key mechanism of acquired resistance to androgen deprivation therapy, as it facilitates intratumoral androgen synthesis, leading to renewed androgen receptor (AR) signaling and tumor progression.[2] Consequently, the development of potent and selective AKR1C3 inhibitors is a promising therapeutic strategy for CRPC.
Recent studies have highlighted that indole derivatives bearing a benzoic acid moiety exhibit potent inhibitory effects against AKR1C3.[2] For instance, 4-({3-[(3,4,5-trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzoic acid has been identified as a potent inhibitor of both AKR1C3 and the proliferation of the 22Rv1 CRPC cell line.[1][2] This provides a strong rationale for investigating this compound as a potential AKR1C3 inhibitor. The indole core can engage in crucial interactions within the enzyme's active site, while the benzoic acid group can be strategically positioned to form key hydrogen bonds or salt bridges with amino acid residues.
Potential Signaling Pathway Modulation
The proposed mechanism of action for this compound in a CRPC context is the inhibition of AKR1C3, leading to a reduction in intratumoral androgen levels and subsequent downregulation of androgen receptor (AR) signaling. This would ultimately result in decreased expression of AR-target genes, leading to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following protocols are designed to characterize the activity of this compound.
Protocol 1: In Vitro AKR1C3 Enzyme Inhibition Assay
This protocol details the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human AKR1C3.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH
-
S-tetralol (substrate)
-
This compound
-
DMSO (vehicle)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well UV-transparent microplates
-
Microplate reader with absorbance measurement capabilities at 340 nm
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in DMSO.
-
Assay Reaction Mixture: In each well of the 96-well plate, add the following in order:
-
Assay buffer
-
1 µL of the compound dilution (or DMSO for control)
-
Recombinant AKR1C3 enzyme (final concentration typically in the low nM range, optimize based on enzyme activity)
-
NADPH (final concentration of ~200 µM)
-
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add S-tetralol (final concentration of ~5 µM) to each well to start the reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 30 seconds for 15-20 minutes. The rate of NADPH oxidation is monitored by the decrease in absorbance.
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each compound concentration.
-
Normalize the rates to the DMSO control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Outcome: This assay will determine the potency of this compound as an inhibitor of AKR1C3. A low IC50 value (in the nM to low µM range) would indicate potent inhibition.
Protocol 2: Cell-Based Proliferation Assay in 22Rv1 CRPC Cells
This protocol assesses the effect of this compound on the proliferation of the AKR1C3-expressing 22Rv1 human prostate cancer cell line.
Materials:
-
22Rv1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
DMSO
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 22Rv1 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Dosing: Remove the old medium and add 100 µL of the medium containing the compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis:
-
Normalize the readings to the vehicle-treated control wells (100% proliferation).
-
Plot the percentage of proliferation versus the logarithm of the compound concentration.
-
Calculate the IC50 value using a suitable curve-fitting model.
-
Expected Outcome: This assay will determine if the compound inhibits the growth of CRPC cells. A dose-dependent decrease in cell proliferation would suggest anti-cancer activity.
Experimental Workflow Visualization
Caption: Workflow for characterizing this compound.
Physicochemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C15H11NO2 | N/A |
| Molecular Weight | 237.26 g/mol | N/A |
| Appearance | Off-white to pale yellow solid (predicted) | N/A |
| Solubility | Soluble in DMSO and DMF | N/A |
Storage and Handling: Store this compound at -20°C, protected from light and moisture. For biological experiments, prepare stock solutions in anhydrous DMSO. Avoid repeated freeze-thaw cycles.
Broader Potential Applications
While the primary focus of this guide is on AKR1C3, the this compound scaffold warrants investigation in other areas where indole and benzoic acid derivatives have shown promise:
-
Anti-inflammatory Research: Derivatives of 3-(1-aryl-1H-indol-5-yl)propanoic acid are potent inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.[3][4]
-
Epigenetics: Benzoic acid derivatives have been explored as inhibitors of histone deacetylases (HDACs), which are important targets in cancer and other diseases.[5]
-
Antimicrobial Research: The indole nucleus is a common feature in compounds with antibacterial and antifungal activities.[6][7][8]
Conclusion
This compound represents a promising, albeit underexplored, research tool. Its structural similarity to known inhibitors of key enzymes in oncology, particularly AKR1C3, provides a strong impetus for its investigation. The protocols and rationale provided herein offer a robust framework for researchers to begin characterizing its biological activity and elucidating its mechanism of action. Through systematic evaluation, this compound may emerge as a valuable probe for studying oncogenic pathways and as a lead scaffold for the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives Containing Benzoic Acid Group as Potential AKR1C3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Assays Involving 3-(1H-indol-5-yl)benzoic acid
Introduction: The Therapeutic Potential of Indole-Benzoic Acid Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial effects.[1][2][3] The compound 3-(1H-indol-5-yl)benzoic acid combines this indole core with a benzoic acid moiety, a feature known to influence pharmacokinetic properties and protein-ligand interactions.[4][5] While the specific biological targets of this compound are still under active investigation, its structural similarity to known anticancer agents, particularly those that interfere with cytoskeletal dynamics, makes it a compelling candidate for oncology research.[1][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular effects of this compound. It offers detailed protocols for foundational assays, from initial cytotoxicity screening to more mechanistic studies focused on a hypothesized mode of action: the disruption of microtubule polymerization. The protocols are designed to be self-validating, with integrated controls and clear endpoints, ensuring the generation of robust and reproducible data.
Hypothesized Mechanism of Action: Disruption of Microtubule Dynamics
Many indole derivatives exert their potent antiproliferative effects by interfering with tubulin, the protein monomer that polymerizes to form microtubules.[1][6] These microtubules are critical for cell division, specifically in the formation of the mitotic spindle. By inhibiting tubulin polymerization, compounds can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis in rapidly dividing cancer cells.[6] We will proceed under the hypothesis that this compound shares this mechanism. This hypothesis provides a logical framework for the subsequent experimental protocols.
Caption: Hypothesized signaling pathway for this compound.
Experimental Workflow: A Tiered Approach
A logical progression of assays is crucial for characterizing a novel compound. The following workflow starts with broad cytotoxicity screening and progressively narrows the focus to specific mechanistic questions.
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. New (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 3-(1H-indol-5-yl)benzoic Acid as a Novel Fluorescent Label
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-(1H-indol-5-yl)benzoic acid as a fluorescent label. We detail the fundamental photophysical properties, bioconjugation strategies, purification methods, and characterization techniques for this versatile indole-based fluorophore. The protocols provided are designed to be self-validating, with explanations of the underlying chemical principles to ensure robust and reproducible results in applications ranging from protein labeling to cellular imaging.
Introduction: The Potential of Indole-Based Fluorophores
The indole scaffold is a privileged structure in medicinal chemistry and a common motif in biological systems, most notably in the amino acid tryptophan. Its inherent fluorescence has long been exploited to study protein structure and dynamics. This compound (IBA) is a functionalized indole derivative that capitalizes on this intrinsic fluorescence while providing a carboxylic acid handle for covalent attachment to a wide array of biomolecules.
Unlike larger, more complex fluorophores, IBA's relatively small size makes it less likely to interfere with the biological activity of the molecule it labels. Its fluorescence is sensitive to the local microenvironment, making it a potential reporter for conformational changes, binding events, or localization within different cellular compartments. This guide will walk you through the practical steps of harnessing IBA for your research needs.
Photophysical Properties of this compound
The utility of a fluorophore is defined by its photophysical characteristics. While specific values can be solvent-dependent, the indole moiety typically exhibits excitation in the ultraviolet (UV) range and emission in the UV to blue region of the spectrum.
| Property | Typical Value Range | Significance |
| Excitation Maximum (λex) | ~280 - 295 nm | The wavelength of light most efficiently absorbed by the fluorophore. |
| Emission Maximum (λem) | ~340 - 360 nm | The wavelength of maximum fluorescence intensity. |
| Stokes Shift | ~50 - 70 nm | The separation between excitation and emission maxima, crucial for minimizing self-quenching and improving signal-to-noise. |
| Quantum Yield (Φ) | Variable (0.1 - 0.4) | The efficiency of converting absorbed photons into emitted photons. Highly sensitive to solvent polarity and local environment. |
| Molar Extinction Coeff. | ~5,000 - 6,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at the excitation maximum. |
Note: These values are representative of indole derivatives and should be experimentally determined for IBA in the specific buffer system used for your application.
Principle of Bioconjugation: Amine-Reactive Labeling
The carboxylic acid group on IBA is not inherently reactive towards biomolecules. It must first be activated to form a transient, reactive intermediate that can readily react with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) to form a stable amide bond. The most common and reliable method for this activation is the carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).
The process can be visualized as a two-step reaction:
-
Activation: EDC reacts with the carboxyl group of IBA to form a highly reactive O-acylisourea intermediate.
-
Stabilization & Coupling: This intermediate is unstable in aqueous solutions. NHS is added to react with it, forming a more stable NHS-ester. This semi-stable ester then efficiently reacts with primary amines on the target molecule to form a covalent amide linkage.
Below is a diagram illustrating this critical workflow.
Application Notes and Protocols for the Synthesis and Screening of 3-(1H-indol-5-yl)benzoic Acid Derivatives
Introduction: The Therapeutic Potential of the Indole-Benzoic Acid Scaffold
The fusion of indole and benzoic acid moieties creates a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The indole ring system is a cornerstone of many natural products and pharmaceuticals, recognized for its ability to interact with various biological targets.[1] When coupled with a benzoic acid group, the resulting structure offers a versatile platform for developing novel therapeutics. Specifically, the 3-(1H-indol-5-yl)benzoic acid core has emerged as a promising starting point for the discovery of potent enzyme inhibitors, including those targeting protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.[2][3]
This guide provides a comprehensive overview of the synthesis of a library of this compound derivatives and a detailed protocol for their subsequent screening as potential kinase inhibitors. The methodologies described herein are designed to be robust and adaptable, providing researchers in drug discovery and development with the necessary tools to explore the therapeutic potential of this promising class of compounds.
Synthetic Strategy: A Modular Approach to a Diverse Chemical Library
The synthesis of the this compound derivative library is approached in a modular fashion. First, the core scaffold is constructed via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This is followed by the diversification of the carboxylic acid moiety through amide bond formation, allowing for the generation of a library of compounds with varied physicochemical properties for structure-activity relationship (SAR) studies.
Part 1: Synthesis of the this compound Core via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids.[4] In this protocol, we will couple 5-bromoindole with 3-carboxyphenylboronic acid. The choice of catalyst, ligand, base, and solvent is critical for the success of this reaction, especially when dealing with N-heterocyclic substrates which can sometimes inhibit catalyst activity.[5]
Diagram of the Synthetic Workflow:
Sources
Analytical Methods for the Detection of 3-(1H-indol-5-yl)benzoic acid
An Application Note and Protocol Guide
Introduction: The Significance of 3-(1H-indol-5-yl)benzoic acid
This compound is an organic compound featuring both an indole and a benzoic acid moiety.[1] The indole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, while the benzoic acid group provides a handle for further chemical modification and influences the molecule's physicochemical properties. This compound has potential applications as a raw material for fluorescent dyes and in the synthesis of pharmacologically active molecules.[2] For instance, derivatives such as 3-(1-Aryl-1H-indol-5-yl)propanoic acids have been investigated as inhibitors of cytosolic phospholipase A2α (cPLA2α), highlighting the therapeutic potential of this structural class.[3]
The accurate detection and quantification of this compound are paramount for quality control in synthesis, pharmacokinetic studies in drug development, and various research applications. This guide provides detailed, field-proven protocols for two primary analytical techniques: HPLC-UV for robust purity assessment and LC-MS/MS for high-sensitivity quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the purity analysis of non-volatile and thermally stable organic molecules like this compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. The presence of both aromatic (indole and benzene) and polar (carboxylic acid) groups in the target molecule allows for strong retention on a reversed-phase column and sensitive detection using an ultraviolet (UV) detector.
HPLC-UV Experimental Workflow
Caption: HPLC-UV workflow for purity analysis.
Detailed Protocol: RP-HPLC for Purity Assessment
This protocol outlines a general method for determining the purity of this compound. Optimization may be necessary based on specific impurities.
Instrumentation:
-
An HPLC system equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector (e.g., Agilent 1260 Infinity II or similar).[4]
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 stationary phase provides excellent retention for the nonpolar indole and benzene rings. The column dimensions offer a good balance of resolution and run time. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as an ion suppressor for the carboxylic acid group, leading to better peak shape and reproducibility. It is also compatible with mass spectrometry. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and elution strength for this type of analyte. |
| Gradient Elution | 5% to 95% B over 15 minutes, then re-equilibrate | A gradient is recommended to ensure elution of both polar and nonpolar impurities, providing a comprehensive purity profile within a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | 254 nm | The indole and benzene rings are expected to have strong absorbance at this wavelength. A DAD can be used to scan for the optimal wavelength.[5] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Perform a 1:10 dilution with the same solvent to obtain a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[5]
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of this compound in complex matrices such as biological fluids or environmental samples. The liquid chromatograph separates the analyte from matrix components, and the tandem mass spectrometer provides definitive identification and quantification based on the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions.
LC-MS/MS Experimental Workflow
Caption: LC-MS/MS workflow for quantification.
Detailed Protocol: LC-MS/MS for Sensitive Quantification
This protocol provides a starting point for developing a quantitative assay for this compound.
Instrumentation:
-
A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer (e.g., Agilent 6460 Triple Quadrupole LC/MS or similar).[6]
LC Conditions:
-
The LC conditions can be adapted from the HPLC-UV method, often with a move to smaller particle size columns (e.g., <2 µm) and adjusted flow rates for higher throughput.[7]
Mass Spectrometry Conditions:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group is readily deprotonated, making ESI in negative mode the most sensitive choice for generating the [M-H]⁻ ion.[8] |
| Parent Ion (Q1) | m/z 236.07 | Calculated for [C₁₅H₁₀NO₂]⁻. This will be the precursor ion selected in the first quadrupole. |
| Product Ions (Q3) | m/z 192.08 (loss of CO₂), m/z 116.05 (indole fragment) | These are predicted major fragments. The transition 236.07 > 192.08 would likely be the primary quantifier due to the facile loss of carbon dioxide from the carboxylate. These must be optimized empirically. |
| Dwell Time | 100-200 ms | Balances the signal-to-noise ratio with the need to acquire sufficient data points across the chromatographic peak. |
| Collision Energy (CE) | To be optimized (start around 10-20 eV) | The CE must be optimized for each transition to maximize the production of the specific fragment ion, ensuring the highest sensitivity. |
| Gas Temperatures | To be optimized (e.g., Drying Gas: 300 °C, Sheath Gas: 350 °C) | These parameters are instrument-dependent and crucial for efficient desolvation and ionization. |
Sample Preparation (for biological matrices like plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., an isotopically labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Data Analysis: Quantification is achieved by creating a calibration curve from the peak area ratios of the analyte to the internal standard at known concentrations. The concentration of the analyte in unknown samples is then determined by interpolation from this curve.[9]
Summary and Conclusion
This guide has detailed robust and sensitive analytical methods for the detection of this compound. The provided RP-HPLC-UV protocol is well-suited for routine purity analysis in synthetic chemistry and quality control, offering a reliable and straightforward approach. For applications requiring higher sensitivity and selectivity, such as in bioanalysis or trace detection, the proposed LC-MS/MS method provides a powerful tool for accurate quantification.
The specific parameters outlined in these protocols serve as a validated starting point. Researchers and scientists are encouraged to perform method optimization and validation according to their specific instrumentation and matrix requirements, following guidelines from bodies such as the International Conference on Harmonisation (ICH).
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-(1H-indol-5-yl)benzoic acid Powder
Introduction
3-(1H-indol-5-yl)benzoic acid is an organic compound with the chemical formula C15H11NO2.[1] It typically appears as a white or slightly yellow crystalline powder.[1] This compound serves as a valuable building block in medicinal chemistry and materials science. Its indole moiety and benzoic acid functionality make it a versatile precursor for the synthesis of a wide range of biologically active molecules and functional materials.[1][2] Given its reactivity and potential physiological effects, adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel and maintain the compound's integrity for research applications.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of this compound powder. The protocols outlined below are designed to minimize risks, prevent degradation, and ensure the compound's stability and purity.
Hazard Identification and Safety Precautions
While specific toxicity data for this compound is not extensively documented, its structural components—an indole ring and a benzoic acid derivative—suggest potential hazards that warrant careful handling. Benzoic acid and its derivatives can cause skin, eye, and respiratory irritation.[3][4] Indole compounds can also be irritating and may be harmful if swallowed or inhaled.
1.1. Personal Protective Equipment (PPE)
A robust defense against accidental exposure begins with the consistent use of appropriate PPE.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against airborne powder and potential splashes.[5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn at all times.[5] Always inspect gloves for any signs of degradation or perforation before use.
-
Protective Clothing: A lab coat or other protective clothing is essential to prevent skin contact.[5]
-
Respiratory Protection: When handling significant quantities of the powder or when there is a risk of generating dust, a dust mask or a respirator should be used to prevent inhalation.[5][6]
1.2. Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[7] For procedures with a higher risk of dust generation, a fume hood is strongly recommended.[5][7]
-
Designated Work Area: Establish a specific, clearly marked area for handling this compound to prevent cross-contamination and accidental exposure.[8]
Storage Protocols
The stability of this compound is critical for the reliability of experimental results. Improper storage can lead to degradation through oxidation, hydrolysis, or other chemical reactions.[9]
2.1. General Storage Conditions
Dry solids like this compound should be stored separately from all liquids to prevent accidental reactions.[10] It is crucial to store all chemicals away from direct sunlight.[10][11]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1][9] | Cool temperatures slow down the rate of potential degradation reactions.[9] |
| Atmosphere | Tightly sealed container | Minimizes exposure to atmospheric oxygen and moisture, which can cause oxidation and hydrolysis. |
| Light | Amber or opaque vial[9] | Protects the compound from light-induced degradation, as many indole derivatives are photosensitive.[9] |
| Inert Gas | Recommended for long-term storage | For extended storage periods, flushing the container with an inert gas like argon or nitrogen can further prevent oxidation.[9] |
2.2. Segregation of Chemicals
Proper segregation is a cornerstone of laboratory safety. This compound, being an acidic organic compound, should be stored according to its hazard class.[10]
-
Store away from strong bases to prevent acid-base reactions.
-
Keep separate from strong oxidizing agents to avoid potential exothermic and hazardous reactions.[1]
-
Ensure a clear separation from flammable and combustible materials.[11]
Experimental Protocols
3.1. Protocol for Weighing and Handling the Powder
This protocol is designed to minimize dust generation and ensure accurate measurement.
-
Preparation:
-
Ensure the designated handling area (preferably a fume hood) is clean and uncluttered.
-
Don all required PPE (gloves, safety goggles, lab coat).
-
Use an analytical balance that is properly calibrated and located in a draft-free area.
-
-
Handling:
-
Gently tap the container of this compound to settle the powder.
-
Slowly and carefully open the container to avoid creating airborne dust.
-
Use a clean, dedicated spatula to transfer the desired amount of powder to a tared weigh boat or appropriate container.
-
Avoid any rapid movements that could generate dust.
-
-
Post-Handling:
-
Securely close the primary container of the compound.
-
Clean the spatula and the weighing area thoroughly.
-
Dispose of any contaminated materials (e.g., weigh boat, gloves) in the designated chemical waste container.
-
Wash hands thoroughly with soap and water after handling is complete.[5]
-
3.2. Spill Management Protocol
In the event of a spill, a calm and systematic response is crucial to mitigate any potential hazards.
-
Immediate Actions:
-
Alert all personnel in the immediate vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the area.
-
-
Containment and Cleanup:
-
Wearing appropriate PPE, including respiratory protection, approach the spill.
-
Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels to absorb the initial spill.
-
Carefully sweep the absorbed material into a designated chemical waste container.[12]
-
Avoid creating dust during the cleanup process.
-
-
Decontamination:
-
Clean the spill area with a suitable solvent (e.g., ethanol, acetone), followed by soap and water.
-
Place all cleanup materials into a sealed, labeled hazardous waste container.
-
-
Reporting:
-
Report the spill to the laboratory supervisor or safety officer, regardless of the size.
-
Visualization of Workflows
4.1. Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound powder.
4.2. Spill Response Decision Tree
This decision tree provides a logical guide for responding to a spill of this compound powder.
Conclusion
The protocols and guidelines presented in these application notes are designed to foster a safe and efficient research environment when working with this compound powder. By understanding the potential hazards, implementing proper storage and handling techniques, and being prepared for emergencies, researchers can ensure both their personal safety and the integrity of their scientific work. Adherence to these best practices is not merely a matter of compliance but a commitment to scientific excellence and a culture of safety.
References
- Degradation of benzoic acid and its derivatives in subcritical water - PubMed. (n.d.).
- Evolve's guide to storing lab chemicals safely. (2021, September 14).
- Technical Support Center: Prevention of Indole Compound Oxidation During Storage - Benchchem. (n.d.).
- 3-(1H-indol-3-yl)benzoic acid - ChemBK. (2024, April 9).
- Degradation of Benzoic Acid and its Derivatives in Subcritical Water - ResearchGate. (2025, August 7).
- This compound - ChemBK. (2024, April 9).
- A Guide to Handling and Storing Chemicals in a Lab - InterFocus. (2021, March 4).
- Safe Handling and Storage of Indole-3-acetic Acid (IAA). (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 16).
- A Comprehensive Study On Benzoic Acid And Its Derivatives - IJCRT.org. (2024, August 8).
- Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22).
- Synthesis and stability of strongly acidic benzamide derivatives - DTU Research Database. (n.d.).
- 3 Safe Chemical Storage Tips for Your Chemical Engineering Lab | Noah Chemicals. (2016, November 21).
- Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.).
- Kovac's Indole Reagent, Safety Data Sheet, English - US - Neogen. (2019, October 30).
- Kovacs Indole Reagent | Lab Supply. (n.d.).
- SAFETY DATA SHEET. (2015, December 1).
- 3-(1H-indol-1-yl)benzoic acid | 1207028-05-4 - Sigma-Aldrich. (n.d.).
- Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem. (n.d.).
- 3-(1H-Imidazol-5-YL)benzoic acid | C10H8N2O2 | CID 26967234 - PubChem. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, July 21).
- Benzoic Acid - Structure, Properties, Reactions - Turito. (2023, January 20).
- SAFETY DATA SHEET - Fisher Scientific. (2023, September 5).
- Safety Data Sheet Benzoic acid Revision 5, Date 14 Nov 2022 - Redox. (2025, September 23).
- Benzoic Acid Safety Data Sheet (SDS) - Flinn Scientific. (n.d.).
Sources
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. redox.com [redox.com]
- 5. nbinno.com [nbinno.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 8. labmanageracademy.com [labmanageracademy.com]
- 9. benchchem.com [benchchem.com]
- 10. Evolve's guide to storing lab chemicals safely [evolveltd.eu]
- 11. mynewlab.com [mynewlab.com]
- 12. neogen.com [neogen.com]
Application Notes and Protocols for 3-(1H-indol-5-yl)benzoic acid as a Putative Inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT)
Introduction: Targeting a Metabolic Vulnerability in Cancer
Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in cellular metabolism, essential for a myriad of processes including energy production, DNA repair, and cell signaling.[1] While normal cells can synthesize NAD+ through various pathways, many aggressive cancers exhibit a heightened dependence on the nicotinamide (NAM) salvage pathway. The rate-limiting enzyme in this pathway, Nicotinamide Phosphoribosyltransferase (NAMPT), has consequently emerged as a critical therapeutic target.[2][3][4] Inhibition of NAMPT leads to a rapid depletion of intracellular NAD+ pools, triggering metabolic catastrophe and apoptotic cell death, particularly in cancer cells with high metabolic demands.[1][5]
Indole-based chemical scaffolds have shown promise as inhibitors of various enzymes, and their structural motifs are present in several recently developed NAMPT inhibitors.[6] This document provides a detailed guide for researchers investigating 3-(1H-indol-5-yl)benzoic acid , a compound featuring this key indole structure, as a putative inhibitor of NAMPT. The following application notes and protocols are designed to offer a robust framework for characterizing its inhibitory potential, from direct enzymatic assays to cell-based functional outcomes.
Mechanism of Action: The NAMPT-NAD+ Axis
NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), which is then converted to NAD+.[3] By blocking NAMPT, inhibitors prevent the replenishment of the NAD+ pool from salvaged nicotinamide. This is particularly effective in tumors that are deficient in the de novo NAD+ synthesis pathway (from tryptophan) or the Preiss-Handler pathway (from nicotinic acid), creating a synthetic lethal scenario.[7][8] The resulting NAD+ depletion inhibits the activity of NAD+-dependent enzymes such as PARPs and sirtuins, disrupts glycolysis, and ultimately leads to an energy crisis and cell death.[1][4][5]
Figure 1: Simplified NAMPT-mediated NAD+ salvage pathway and points of inhibition.
Application Notes: Experimental Design & Rationale
Choosing the Right Model System
The cellular context is paramount when evaluating NAMPT inhibitors. Many cancer cells are deficient in nicotinic acid phosphoribosyltransferase (NAPRT), the key enzyme for NAD+ synthesis from nicotinic acid (the Preiss-Handler pathway).[7] These NAPRT-deficient cells are exquisitely sensitive to NAMPT inhibition.
-
Recommendation: Screen a panel of cell lines with known NAPRT status. Use a NAPRT-deficient line (e.g., A2780 ovarian cancer) for primary efficacy studies and a NAPRT-proficient line (e.g., HCT-116 colon cancer) as a control.[4][8] The differential response between these lines provides strong evidence for an on-target NAMPT inhibition mechanism.
Establishing Inhibitor Concentration Range
For initial screening, a wide concentration range is recommended to capture the full dose-response curve. Based on known indole-based NAMPT inhibitors, a starting range from low nanomolar to high micromolar is appropriate.[6]
-
Causality: The goal is to determine the IC50 (the concentration at which 50% of enzyme activity is inhibited) or GI50/EC50 (for cell growth/viability). A well-defined sigmoidal curve is necessary for accurate calculation. Serial dilutions (e.g., 1:3 or 1:5) are standard practice.
Self-Validating Protocols: The Importance of Controls
Every experiment must include a set of controls to ensure the results are valid and interpretable.
-
Positive Control: A well-characterized, potent NAMPT inhibitor such as FK866 or CHS-828 should be run in parallel.[9][10][11] This validates that the assay system is working correctly and provides a benchmark for the potency of this compound.
-
Negative Control: A vehicle control (e.g., DMSO at the same final concentration used for the test compound) is essential to account for any effects of the solvent on enzyme activity or cell viability.
-
Rescue Experiment: To confirm that the observed cytotoxicity is due to NAD+ depletion, a rescue experiment can be performed. Adding an excess of nicotinamide mononucleotide (NMN) or nicotinamide riboside (NR), downstream products in the salvage pathway, should rescue the cells from the inhibitor's effects.
Experimental Protocols
Protocol 1: In Vitro NAMPT Enzymatic Inhibition Assay
This protocol directly measures the effect of this compound on the enzymatic activity of purified recombinant human NAMPT.
A. Materials and Reagents
-
Recombinant Human NAMPT enzyme
-
Nicotinamide (NAM)
-
ATP (Adenosine 5'-triphosphate)
-
PRPP (5-Phosphoribosyl-1-pyrophosphate)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Detection Reagent (e.g., NAD/NADH-Glo™ Assay, Promega)
-
This compound, FK866 (positive control), DMSO (vehicle)
-
384-well white assay plates
B. Step-by-Step Methodology
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and FK866 in 100% DMSO. Create a serial dilution series in DMSO.
-
Enzyme Preparation: Dilute the recombinant NAMPT enzyme to the working concentration (e.g., 50-100 ng/mL) in cold assay buffer immediately before use.
-
Assay Plate Setup:
-
Add 1 µL of the compound dilutions (or DMSO vehicle) to the wells of the 384-well plate.
-
Add 20 µL of the diluted NAMPT enzyme solution to all wells except for the "no enzyme" control wells. Add 20 µL of assay buffer to these control wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Initiate Reaction: Prepare a substrate master mix containing NAM, ATP, and PRPP in assay buffer. Add 20 µL of this master mix to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Detection:
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent, which measures the amount of NAD+ produced.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the luminescence signal using a plate reader.
C. Data Analysis
-
Normalize the data: Set the average signal from the DMSO vehicle control wells as 100% activity and the "no enzyme" control as 0% activity.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular NAD+ Level Quantification
This protocol measures the impact of the inhibitor on intracellular NAD+ levels in a relevant cancer cell line.
A. Materials and Reagents
-
NAPRT-deficient cancer cell line (e.g., A2780)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound, FK866, DMSO
-
NAD/NADH-Glo™ Assay kit (Promega) or similar
-
96-well white, clear-bottom cell culture plates
B. Step-by-Step Methodology
-
Cell Seeding: Seed A2780 cells into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and FK866 in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compounds or vehicle control.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator. The incubation time should be sufficient to observe significant NAD+ depletion.
-
NAD+ Measurement:
-
Follow the manufacturer's protocol for the chosen NAD/NADH assay kit. This typically involves lysing the cells and adding a detection reagent that generates a luminescent signal proportional to the amount of NAD+.
-
-
Data Acquisition: Read luminescence on a plate reader.
C. Data Analysis
-
Normalize the luminescence signal to the vehicle-treated control cells (100% NAD+ level).
-
Plot the percentage of NAD+ remaining versus the log[inhibitor concentration] to visualize the dose-dependent depletion of NAD+.
Protocol 3: Cell Viability/Cytotoxicity Assay
This protocol assesses the downstream consequence of NAMPT inhibition: loss of cell viability.
A. Materials and Reagents
-
NAPRT-deficient (A2780) and NAPRT-proficient (HCT-116) cell lines
-
Complete cell culture medium
-
This compound, FK866, DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega; or resazurin-based assays)
-
96-well clear-bottom cell culture plates
B. Step-by-Step Methodology
-
Cell Seeding: Seed both A2780 and HCT-116 cells in separate 96-well plates at an appropriate density. Allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds as described in Protocol 2.
-
Incubation: Incubate the plates for 72-96 hours. A longer incubation period is typically required to observe the full cytotoxic effect of NAD+ depletion.
-
Viability Measurement:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions. This reagent measures a marker of cell health, such as ATP content or metabolic activity.
-
-
Data Acquisition: Read the luminescence or fluorescence signal on a plate reader.
C. Data Analysis
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot percent viability versus log[inhibitor concentration] and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
Compare the GI50 values between the NAPRT-deficient and NAPRT-proficient cell lines to assess selectivity.
Figure 2: Integrated workflow for characterizing a putative NAMPT inhibitor.
Representative Data & Interpretation
The following tables summarize expected outcomes for a moderately potent and selective NAMPT inhibitor.
Table 1: Enzymatic and Cellular Potency
| Compound | NAMPT IC50 (nM) | A2780 (NAPRT-) GI50 (nM) | HCT-116 (NAPRT+) GI50 (nM) | Selectivity Ratio (HCT-116/A2780) |
| FK866 (Control) | 1.5 | 5 | 1500 | 300 |
| This compound | 25 | 70 | >10,000 | >140 |
-
Interpretation: The data shows direct inhibition of the NAMPT enzyme (IC50). Crucially, the compound is significantly more potent in the NAPRT-deficient A2780 cell line than in the NAPRT-proficient HCT-116 line, indicating that its cytotoxic effect is mediated through the targeted inhibition of the NAM salvage pathway.
Table 2: Cellular Target Engagement
| Treatment (A2780 cells, 24h) | Intracellular NAD+ Level (% of Control) |
| Vehicle (DMSO) | 100% |
| FK866 (10 nM) | 12% |
| This compound (100 nM) | 25% |
-
Interpretation: Treatment with the compound at a concentration near its GI50 leads to a profound decrease in intracellular NAD+ levels, confirming target engagement in a cellular context.
References
- Patsnap Synapse. (2024). What are NAMPT inhibitors and how do they work?
- Gallí, M., et al. (2013). Nicotinamide Phosphoribosyltransferase Inhibitors, Design, Preparation, and Structure–Activity Relationship. ACS Publications.
- Holen, H., et al. (2013). Medicinal Chemistry of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors. ACS Publications.
- Travelli, C., et al. (2013). Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors as Therapeutics: A Link between NAD+ Metabolism and Cancer. Ingenta Connect.
- Gallí, M., et al. (2013). Nicotinamide phosphoribosyltransferase inhibitors, design, preparation, and structure-activity relationship. PubMed.
- Patsnap Synapse. (2025). What are the new molecules for NAMPT inhibitors?
- Wang, K., et al. (2023). Dual Nicotinamide Phosphoribosyltransferase (NAMPT) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors for the Treatment of Drug-Resistant Nonsmall-Cell Lung Cancer. PubMed.
- Wang, K., et al. (2023). Dual Nicotinamide Phosphoribosyltransferase (NAMPT) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors for the Treatment of Drug-Resistant Nonsmall-Cell Lung Cancer. Journal of Medicinal Chemistry.
- Audrito, V., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. PMC.
- Lee, H., et al. (N.D.). Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy. PMC.
- ChemBK. (2024). 3-(1H-indol-3-yl)benzoic acid.
- ChemBK. (2024). This compound.
- Clamal Reagent. (N.D.). This compound.
- R&D Systems. (N.D.). CHS 828 | NAMPT Inhibitors.
- MedChemExpress. (N.D.). CHS-828 (nicotinate) (GMX1778 (nicotinate)) | NAMPT Inhibitor.
- Schiffrin, B., et al. (N.D.). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. PMC - NIH.
- Horishny, V., et al. (N.D.). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. PMC.
- Probes & Drugs. (N.D.). CHS-828 (PD003648, BOIPLTNGIAPDBY-UHFFFAOYSA-N).
- Tan, B., et al. (2015). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. PubMed.
- MedchemExpress.com. (N.D.). CHS-828 (GMX1778) | NAMPT Inhibitor.
- Singh, A., et al. (N.D.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PMC - PubMed Central.
- Azad, T., et al. (2025). Inhibition of TRAF3IP2 Modulates NAMPT and NAD Metabolism in Glioblastoma. PubMed.
- PubChemLite. (N.D.). Benzoic acid, 2-((1h-indol-3-ylacetyl)amino)- (C17H14N2O3).
- IJARSCT. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
- Tan, B., et al. (N.D.). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. PubMed Central.
- ResearchGate. (N.D.). Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives | Request PDF.
- MDPI. (N.D.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
Sources
- 1. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]
- 2. Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors as Ther...: Ingenta Connect [ingentaconnect.com]
- 3. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
"solubility issues with 3-(1H-indol-5-yl)benzoic acid in aqueous solutions"
Welcome to the technical support center for 3-(1H-indol-5-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the aqueous solubility of this compound. Our goal is to provide not just solutions, but a foundational understanding of the molecule's behavior to empower you in your experimental design.
Section 1: Understanding the Molecule - Core Principles & FAQs
A clear understanding of the physicochemical properties of this compound is the first step in troubleshooting. Its structure, featuring both a hydrophobic indole ring and an ionizable carboxylic acid group, dictates its behavior in solution.
Q1: What are the key physicochemical properties of this compound that influence its solubility?
The solubility of this compound is governed by a combination of its structural features. Here is a summary of its relevant properties:
| Property | Value / Description | Impact on Aqueous Solubility |
| Molecular Formula | C₁₅H₁₁NO₂ | - |
| Molar Mass | ~237.25 g/mol | Influences concentration calculations (Molarity). |
| Appearance | White or slightly yellow crystalline powder.[1][2] | Solid-state properties can affect dissolution rate. |
| Core Structure | Consists of a planar, hydrophobic indole ring and a benzoic acid moiety. | The large nonpolar surface area from the indole ring contributes significantly to low water solubility.[3] |
| Key Functional Group | Carboxylic Acid (-COOH) | This group is a weak acid. Its ionization state is pH-dependent and is the primary handle for manipulating aqueous solubility.[3][4] |
| Predicted pKa | ~4.16[1] | This is the pH at which the carboxylic acid group is 50% ionized. It is the most critical parameter for solubility manipulation.[5] |
| General Solubility | Almost insoluble in water; soluble in organic solvents like DMSO and DMF.[1][2][6] | Highlights the need for co-solvents or other solubilization strategies for aqueous applications. |
Q2: Why is this compound so poorly soluble in neutral aqueous solutions (e.g., PBS pH 7.4)?
The poor solubility is a direct consequence of its molecular structure. At neutral pH (7.4), which is significantly above the compound's pKa of ~4.16, the carboxylic acid group is deprotonated, forming the negatively charged carboxylate ion (-COO⁻). While this charged form is inherently more water-soluble than the neutral form, the large, rigid, and hydrophobic indole ring system dominates the molecule's overall character.[3][7] This "greasy" part of the molecule is energetically unfavorable to interact with water molecules, leading to self-aggregation and precipitation out of solution.
Q3: How does pH fundamentally alter the solubility of this compound?
The pH of the aqueous medium is the most powerful tool for controlling the solubility of this compound. The mechanism is based on the ionization of the carboxylic acid group, governed by the Henderson-Hasselbalch equation.
-
In Acidic Conditions (pH < pKa, e.g., pH < 4): The carboxylic acid group remains largely in its neutral, protonated form (-COOH). This form is less polar and thus has very low solubility in water.[5][7]
-
In Basic Conditions (pH > pKa, e.g., pH > 6): The carboxylic acid group loses its proton (deprotonates) to form the benzoate salt (-COO⁻). This charged species is an ion and is significantly more polar, leading to a dramatic increase in its solubility in water.[3][7]
Therefore, by raising the pH of the aqueous solution, you can convert the insoluble acid into its much more soluble salt form, a common and highly effective strategy for acidic compounds.[8]
Section 2: Troubleshooting Common Experimental Problems
This section addresses the most frequent issues encountered in the lab when working with this compound.
Q4: I'm preparing a stock solution for my experiments. What is the recommended solvent?
For initial stock solutions, it is essential to use a water-miscible organic solvent in which the compound is freely soluble.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO). This is a powerful, versatile solvent for many research compounds.
-
Alternatives: N,N-Dimethylformamide (DMF) or ethanol can also be used. However, DMSO is typically superior for achieving high stock concentrations.
Always start by dissolving the compound in 100% of the chosen organic solvent to create a concentrated stock (e.g., 10-50 mM). This stock can then be diluted into your aqueous experimental medium.[9]
Q5: My compound precipitates when I dilute my DMSO stock into aqueous buffer (e.g., PBS pH 7.4). What is happening and how can I fix it?
This is the most common solubility problem, known as "crashing out." It occurs when the compound, stable in the high-concentration organic stock, is introduced into an aqueous environment where its solubility limit is much lower. The key is to keep the final concentration in the aqueous medium below its solubility threshold.[9]
Use the following workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for compound precipitation.
Q6: Can I just add a base like sodium hydroxide (NaOH) to my aqueous solution to dissolve the compound?
Yes, this is a viable strategy known as salt formation, which is one of the most effective methods for increasing the solubility of acidic drugs.[8][10] By adding a base (e.g., 1 M NaOH dropwise), you raise the pH and convert the insoluble carboxylic acid into its highly soluble sodium salt.
Causality and Best Practices:
-
Why it works: You are directly deprotonating the carboxylic acid, forcing it into its soluble ionic form.
-
Caution: The final pH of your solution will be high. You must ensure this high pH is compatible with your downstream assay or biological system. A pH above 8.5 can denature proteins or affect cell viability.
-
Recommendation: It is often better to prepare a buffer at a slightly basic pH (e.g., pH 8.0-9.0) rather than adding a strong base directly to a neutral solution. This provides better pH control and buffering capacity.[11]
Q7: Are there other ways to improve solubility for my in vitro assay besides adjusting pH and using co-solvents?
Yes, if pH and co-solvent optimization are insufficient or incompatible with your experimental system, you can explore the use of solubilizing excipients.[11]
-
Surfactants: Biocompatible, non-ionic surfactants like Polysorbate 20 (Tween® 20) or Polysorbate 80 can be used at low concentrations (e.g., 0.01-0.1%). They form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous phase.[11]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can trap the hydrophobic indole portion of your compound within their core, effectively shielding it from water and increasing its solubility.[11]
Section 3: Standard Operating Protocols
Adhering to a validated protocol is critical for reproducibility. Follow these steps carefully to minimize solubility issues.
Protocol 1: Preparation of a 20 mM DMSO Stock Solution
-
Calculation: Weigh out 4.75 mg of this compound (M.W. 237.25 g/mol ). This calculation is for a final volume of 1 mL.
-
Dispensing: Place the weighed solid into a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution to 30-37°C or use a bath sonicator for 5-10 minutes until all solid material is completely dissolved.[9] Visually inspect against a light source to ensure no particulates remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 20 µM Working Solution in Aqueous Buffer (from 20 mM Stock)
This protocol details a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%, which is well-tolerated by most cell-based assays.
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS). For this compound, consider using a buffer with a pH of 8.0 to maximize solubility.
-
Dispensing Buffer: Add 999 µL of the aqueous buffer to a sterile microcentrifuge tube.
-
Initiate Mixing: Place the tube on a vortexer at a medium speed. This step is critical.
-
Dilution: While the buffer is actively mixing, add 1 µL of the 20 mM DMSO stock solution dropwise directly into the vortexing buffer. Do not add the buffer to the DMSO. Adding the small volume of organic stock to the large, rapidly mixing volume of aqueous buffer ensures immediate dispersion and prevents localized high concentrations that lead to precipitation.[6][9]
-
Final Mix: Continue vortexing for another 10-15 seconds after adding the stock.
-
Usage: Use the freshly prepared working solution immediately for your experiment. Do not store dilute aqueous solutions for extended periods, as the compound may precipitate over time.[9]
References
-
3-(1H-indol-3-yl)benzoic acid - ChemBK. (n.d.). Retrieved from [Link]
-
This compound - ChemBK. (n.d.). Retrieved from [Link]
-
A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. (2024). Retrieved from [Link]
-
Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids - MDPI. (2019). Retrieved from [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (n.d.). Retrieved from [Link]
-
How to tackle compound solubility issue : r/labrats - Reddit. (2022). Retrieved from [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. (2010). Retrieved from [Link]
-
Properties of Benzoic Acid - BYJU'S. (n.d.). Retrieved from [Link]
-
A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. (2021). Retrieved from [Link]
-
Benzoic Acid - Solubility of Things. (n.d.). Retrieved from [Link]
-
Benzoic acid - Wikipedia. (n.d.). Retrieved from [Link]
-
Understanding the Effect of pH on Benzoic Acid Solubility - Physics Forums. (2023). Retrieved from [Link]
-
How does pH affect water solubility of organic acids (or acids in general)? - Reddit. (2012). Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. byjus.com [byjus.com]
- 5. physicsforums.com [physicsforums.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. benchchem.com [benchchem.com]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Synthesis of 3-(1H-indol-5-yl)benzoic acid
Welcome to the technical support center for the synthesis of 3-(1H-indol-5-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols grounded in established chemical principles.
Overview of Synthesis
The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology offers a powerful tool for constructing the C-C bond between the indole and benzoic acid moieties. The general reaction involves the coupling of an indole-5-boronic acid derivative with a 3-halobenzoic acid derivative, or vice versa, in the presence of a palladium catalyst, a base, and a suitable solvent system.
While robust, the Suzuki-Miyaura coupling for this specific scaffold can be susceptible to various issues that can lead to diminished yields and purification challenges. This guide will address these issues systematically.
Troubleshooting Guide: Low Yield and Impurities
Here we address the most common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling.
Question 1: I am observing very low conversion of my starting materials. What are the likely causes and how can I improve it?
Low conversion is a frequent issue and can often be traced back to catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.
Possible Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by oxygen or impurities.
-
Solution 1: Rigorous Degassing. Ensure your solvent is thoroughly degassed before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.
-
Solution 2: Catalyst Choice. Not all palladium catalysts are equal. For heteroaromatic couplings, catalysts with bulky, electron-rich phosphine ligands are often superior. Consider using catalysts like Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or more advanced catalysts like Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).
-
-
Suboptimal Base: The choice and quality of the base are critical for the transmetalation step.
-
Solution: Base Screening. An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is commonly used. Cs₂CO₃ is more soluble and often gives better results, albeit at a higher cost. Ensure the base is finely powdered and dry. An aqueous solution of the base is often used to facilitate the reaction.
-
-
Solvent System: The solvent must be appropriate for the reactants and facilitate the reaction.
-
Solution: Solvent Choice. A mixture of an organic solvent and water is typical for Suzuki couplings. Common choices include 1,4-dioxane/water, toluene/water, or DME/water. The ratio of organic solvent to water can influence the reaction rate and yield.
-
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting flowchart for low reaction conversion.
Question 2: My reaction produces a significant amount of homocoupling byproduct. How can I suppress this side reaction?
Homocoupling, the reaction of two molecules of the boronic acid derivative to form a dimer, is a common side reaction in Suzuki couplings. This is often exacerbated by the presence of oxygen.
Possible Causes & Solutions:
-
Oxygen in the Reaction Mixture: Oxygen can promote the oxidative homocoupling of the boronic acid.
-
Solution 1: Enhanced Degassing. As with low conversion, meticulous degassing of the solvent and reaction vessel is the primary defense against homocoupling.
-
Solution 2: Use of High-Purity Reagents. Ensure the starting materials and solvents are of high purity and free from peroxides.
-
-
Reaction Temperature: Higher temperatures can sometimes favor homocoupling.
-
Solution: Temperature Optimization. While Suzuki couplings often require heating, excessively high temperatures can be detrimental. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.
-
Optimized Reaction Conditions to Minimize Homocoupling
| Parameter | Standard Condition | Optimized Condition for Reduced Homocoupling |
| Degassing | 15-20 min N₂ bubbling | 30-45 min Ar bubbling or 3x Freeze-Pump-Thaw cycles |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ |
| Temperature | 100-110 °C | 80-90 °C |
| Base | K₂CO₃ | Cs₂CO₃ |
Question 3: I am struggling with the purification of the final product. What are the best practices?
Purification can be challenging due to the similar polarities of the product and some byproducts.
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent like ethyl acetate.
-
Acid-Base Extraction:
-
Extract the aqueous layer with ethyl acetate to remove non-polar impurities.
-
Acidify the aqueous layer with 1M HCl to a pH of ~3-4. This will protonate the carboxylic acid group of the product, causing it to precipitate.
-
Filter the precipitate and wash with cold water.
-
-
Recrystallization/Chromatography:
-
If the product is still impure, recrystallization from a suitable solvent system (e.g., ethanol/water or methanol/water) can be effective.
-
For very impure samples, column chromatography on silica gel may be necessary. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, can provide good separation.
-
Frequently Asked Questions (FAQs)
Q: Should I use indole-5-boronic acid or 5-bromoindole as my starting material?
A: Both routes are viable. The choice often depends on the commercial availability and cost of the starting materials. Coupling 5-bromoindole with 3-(boronoyl)benzoic acid is a common approach. If you are protecting the indole nitrogen, this can also influence your choice of strategy.
Q: Is it necessary to protect the indole N-H during the Suzuki coupling?
A: While not always strictly necessary, N-protection of the indole can often improve yields and simplify purification. The acidic N-H proton can sometimes interfere with the basic conditions of the reaction. Common protecting groups for indoles include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl). The protecting group can be removed in a subsequent step.
Q: My boronic acid seems to be degrading during the reaction. How can I prevent this?
A: Boronic acids can be susceptible to protodeboronation, especially at high temperatures and in the presence of water. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can help compensate for any degradation. Additionally, ensuring the reaction is run under strictly anaerobic conditions can minimize this side reaction.
Optimized Experimental Protocol
This protocol is a general guideline and may require optimization for your specific setup.
Synthesis of this compound via Suzuki-Miyaura Coupling
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromoindole (1.0 eq), 3-(methoxycarbonyl)phenylboronic acid (1.2 eq), and cesium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Hydrolysis: To the organic layer, add a solution of lithium hydroxide (LiOH) in methanol/water and stir at room temperature until the ester hydrolysis is complete (as monitored by TLC or LC-MS).
-
Purification: Acidify the mixture with 1M HCl to pH ~3-4. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Reaction Scheme
Caption: General synthetic scheme for this compound.
References
"common pitfalls in experiments with 3-(1H-indol-5-yl)benzoic acid"
Technical Support Center: 3-(1H-indol-5-yl)benzoic acid
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common experimental challenges associated with this versatile indole-based scaffold. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development efforts.
Section 1: Compound Profile & Core Characteristics
Before troubleshooting, it is critical to understand the fundamental properties of this compound. Many experimental failures originate from a mismatch between the experimental design and the compound's inherent chemical nature.
This molecule integrates two key functionalities: the nucleophilic and potentially acid-sensitive indole ring, and the acidic, ionizable benzoic acid group.[1][2] This duality governs its behavior in both chemical synthesis and biological assays.
| Property | Value / Description | Significance & Implication |
| Molecular Formula | C₁₅H₁₁NO₂ | Provides the elemental composition.[3] |
| Molar Mass | ~237.25 g/mol | Essential for calculating molar concentrations for reactions and assays.[3][4] |
| Appearance | White to slightly yellow crystalline powder | Visual confirmation of material quality. Discoloration (e.g., pink, brown) may indicate degradation or impurities.[3][4] |
| Predicted pKa | ~4.16 | The benzoic acid moiety is acidic. Solubility and charge will be highly dependent on pH around this value.[2][3] |
| Solubility Profile | Almost insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF, alcohols). | This is a primary source of experimental difficulty. Aqueous insolubility requires careful formulation for biological assays.[3][4] |
Section 2: Synthesis & Purification Pitfalls
The most common route to synthesize this biaryl scaffold is through palladium-catalyzed cross-coupling, typically a Suzuki-Miyaura reaction. Success hinges on carefully managing the unique sensitivities of the indole ring system.
FAQ: My Suzuki-Miyaura coupling reaction is failing or giving low yields. What's going wrong?
This is a frequent challenge. The issue can typically be traced to one of three areas: the reactants, the catalyst system, or the reaction conditions.
Troubleshooting Flowchart: Suzuki-Miyaura Coupling This decision tree helps systematically diagnose the root cause of a failed coupling reaction.
Caption: Troubleshooting workflow for Suzuki coupling.
| Pitfall | Root Cause & Explanation | Recommended Solution |
| No Reaction | 1. Indole N-H Interference: The acidic proton on the indole nitrogen can interfere with the catalytic cycle or react with the base, complicating the reaction.[5] 2. Inactive Catalyst: Palladium catalysts, especially Pd(0) species, can be sensitive to oxygen. Improper handling can lead to oxidation and loss of activity.[5] | 1. Protect the Indole Nitrogen: Use a protecting group like Boc (tert-butyloxycarbonyl). This is a robust strategy that often leads to cleaner reactions and higher, more consistent yields.[5] 2. Use Fresh Catalyst: Ensure your palladium source and ligands are handled under an inert atmosphere. Consider using a pre-catalyst that is more air-stable. |
| Low Yield & Side Products | 1. Protodeboronation: Boronic acids can degrade, replacing the boronic acid group with a hydrogen, especially with prolonged heating or excess water.[5] 2. Homocoupling: The boronic acid can couple with itself, forming a dimer. This is often promoted by the presence of oxygen.[5] | 1. Use Fresh Boronic Acid: Store boronic acids in a cool, dark, and dry place. Use freshly purchased or recently prepared material. 2. Degas Thoroughly: Ensure the solvent and reaction vessel are rigorously degassed with nitrogen or argon to minimize oxygen. |
| Reaction Stalls | 1. Suboptimal Base/Solvent: The base is critical for activating the boronic acid. If it's too weak, not soluble, or wet, the reaction will not proceed efficiently.[5][6] 2. Poor Solubility: If reactants are not fully dissolved at the reaction temperature, the reaction kinetics will be slow. | 1. Screen Bases & Solvents: Ensure the base is anhydrous (e.g., freshly ground K₃PO₄). Test different solvent systems (e.g., dioxane/water, 2-MeTHF/water) to improve solubility and reaction rate.[7] 2. Increase Temperature: Cautiously increase the reaction temperature, while monitoring for degradation by TLC. |
FAQ: My compound is degrading during purification. The collected fractions are pink/brown. Why?
Indoles, particularly those that are electron-rich, are notoriously sensitive to acid. Standard silica gel is acidic and can cause on-column degradation or polymerization, leading to the characteristic discoloration.[8]
Step-by-Step Protocol for Safe Purification:
-
Initial Assessment (TLC): Run a TLC of your crude product. If it appears as a clean spot but the column fractions are colored, acid-sensitivity is the likely cause.
-
Column Deactivation:
-
Prepare your eluent (e.g., Hexane/Ethyl Acetate).
-
Add 0.5-1% triethylamine (Et₃N) to the eluent mixture.
-
Pack your silica gel column as usual.
-
Before loading your sample, flush the packed column with several column volumes of the triethylamine-containing eluent. This neutralizes the acidic sites on the silica.[8]
-
-
Chromatography:
-
Load your crude product and run the column using the eluent containing triethylamine.
-
Work efficiently. Do not let the compound sit on the column for an extended period.[8]
-
-
Alternative Stationary Phase: If degradation persists, switch to a less acidic stationary phase like neutral or basic alumina.[8]
-
Consider Recrystallization: If your crude product is a solid with >85% purity, recrystallization is an excellent, non-destructive purification method.[8] Test various solvent systems on a small scale (e.g., ethanol/water, ethyl acetate/hexane) to find conditions where the compound is soluble when hot but precipitates upon cooling.[8][9][10]
Section 3: Handling & Solubility Challenges
The poor aqueous solubility of this compound is its most significant handling challenge, impacting everything from stock solution preparation to biological assay performance.[3][4]
FAQ: How can I dissolve this compound for my biological assays?
Directly dissolving the compound in aqueous buffers will likely fail. The key is to leverage its chemical properties: the ionizable carboxylic acid and its general solubility in organic solvents.
Mechanism of pH-Dependent Solubility The benzoic acid group allows for a dramatic increase in aqueous solubility at basic pH.
Caption: pH's effect on the compound's aqueous solubility.
Recommended Protocol for Stock Solution Preparation:
-
Primary Stock (High Concentration): Prepare a concentrated primary stock (e.g., 10-50 mM) in 100% DMSO. Store this at -20°C or -80°C.
-
Serial Dilutions: Perform serial dilutions from the primary stock using 100% DMSO to create intermediate stocks.
-
Final Dilution into Assay Buffer:
-
CRITICAL STEP: The final dilution into your aqueous assay buffer should be at least 1:100, and preferably 1:1000. This ensures the final DMSO concentration is low (e.g., ≤ 0.1%) to avoid solvent-induced artifacts.
-
Add the small volume of DMSO stock to the large volume of vigorously vortexing or stirring assay buffer. Never add buffer to the DMSO stock, as this will cause immediate precipitation.
-
Solvent Selection Guide
| Solvent | Use Case | Cautions |
| DMSO | Primary stock solutions for biological assays. | Can be toxic to cells at >0.5% v/v. Ensure final concentration is low and consistent across all wells. |
| DMF | Primary stock solutions, chemical reactions. | Higher boiling point than DMSO, can be more difficult to remove. |
| Ethanol / Methanol | Recrystallization, stock solutions for some applications. | More volatile than DMSO. Check for compatibility with your assay. |
| Aqueous Base (e.g., 0.1 M NaOH) | Can be used to create an aqueous stock of the sodium salt. | Verify pH stability! The indole ring may not be stable to strongly basic conditions over time. The final pH of your assay will be affected. |
Section 4: Biological Assay Troubleshooting
Once dissolved, the compound's structure can still present challenges in biological assays.
FAQ: I'm seeing inconsistent or strange results in my fluorescence-based assay. Could the compound be interfering?
Yes. The indole scaffold is a classic fluorophore. It can absorb and emit light, potentially overlapping with the excitation/emission spectra of your assay's reporter dyes (e.g., fluorescein, rhodamine).
Troubleshooting Workflow: Assay Interference
-
Run a Compound-Only Control: In a plate reader, measure the fluorescence of your compound in the assay buffer at the same wavelengths used for your experiment. Do this across a range of concentrations.
-
Analyze the Spectrum: If you observe a significant signal, the compound is interfering via intrinsic fluorescence.
-
Mitigation Strategies:
-
Switch Assay Readout: If possible, switch to a non-fluorescence-based method (e.g., luminescence, absorbance, or a label-free technology).
-
Change Fluorophore: If you must use a fluorescence assay, try a reporter dye with a significantly different spectrum (e.g., a far-red dye) that does not overlap with the indole's emission.
-
Subtract Background: As a last resort, you can subtract the signal from the compound-only control, but this increases variability and is not ideal.
-
FAQ: My compound's activity seems to decrease over the course of a long experiment. What is happening?
This could be due to either compound instability or precipitation over time.
Workflow for Investigating Compound Stability & Precipitation
Caption: Decision tree for diagnosing loss of compound activity.
-
Precipitation: Even if a solution appears clear initially, poorly soluble compounds can "crash out" of aqueous solution over several hours, especially in the presence of proteins or salts in cell culture media. This reduces the effective concentration and lowers activity.
-
Solution: Lower the final assay concentration. If higher concentrations are needed, consider formulating with a non-ionic surfactant or other excipient, but be sure to run appropriate vehicle controls.
-
-
Chemical Instability: The compound may be degrading in the buffer.
-
Solution: Perform an LC-MS stability study. Incubate the compound in your assay buffer at the experimental temperature (e.g., 37°C) and take samples at different time points (0, 2, 6, 24 hours). Analyze for the parent compound peak. If the peak area decreases over time, the compound is unstable under those conditions.
-
References
- 3-(1H-indol-3-yl)benzoic acid - ChemBK.
- purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine - Benchchem.
- This compound - ChemBK.
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. [Link]
-
Crystallization purification of indole - ResearchGate. [Link]
-
Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction - MDPI. [Link]
-
(PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1 - ResearchGate. [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications. [Link]
-
Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. [Link]
-
Benzoic Acid - Structure, Properties, Reactions - Turito. [Link]
-
Benzoic Acid - Solubility of Things. [Link]
-
How can I solve my problem with Suzuki coupling? | ResearchGate. [Link]
-
Properties of Benzoic Acid - BYJU'S. [Link]
-
Design, Synthesis, and Biological Evaluation of 3‐(1-Aryl‐1H‐indol-5- yl)propanoic Acid - American Chemical Society. [Link]
-
Discovery of 3-(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury - PubMed. [Link]
-
Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed. [Link]
Sources
- 1. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 2. byjus.com [byjus.com]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Indolyl Benzoic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of indolyl benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for common challenges encountered during the synthesis of this important class of molecules. Our goal is to equip you with the knowledge to not only solve problems but also to proactively optimize your reaction conditions for higher yields, purity, and reproducibility.
Introduction to Synthetic Strategies
The synthesis of indolyl benzoic acids typically follows one of two primary routes: the Fischer indole synthesis to construct the indole ring onto a benzoic acid precursor, or a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to join an indole nucleus with a benzoic acid derivative. A final hydrolysis step is often required if the carboxylic acid is protected as an ester. Each of these methods presents a unique set of challenges and optimization parameters. This guide will address common issues encountered in these key synthetic transformations.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific experimental problems.
Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for forming the indole ring from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[1][2]
Question 1: My Fischer indole synthesis is resulting in a low yield and a significant amount of tar-like byproducts. What are the likely causes and how can I fix this?
Answer: Low yields and tar formation are common issues in Fischer indole synthesis, often stemming from overly harsh reaction conditions or unstable intermediates.[3][4] Here’s a systematic approach to troubleshooting:
-
Causality: The acid catalyst, essential for the reaction, can also promote polymerization and degradation of starting materials and products, especially at elevated temperatures.[3][4] The hydrazone intermediate itself can also be unstable.[3]
-
Troubleshooting Steps:
-
Optimize the Acid Catalyst: The choice of acid is critical. If you are using a strong Brønsted acid like H₂SO₄ or HCl, consider switching to a milder one like p-toluenesulfonic acid or a Lewis acid such as ZnCl₂ or BF₃·OEt₂.[3][5] Polyphosphoric acid (PPA) can also be effective, particularly for less reactive substrates.[3]
-
Control the Temperature: High temperatures often lead to decomposition.[3] Start with milder conditions and incrementally increase the temperature. Microwave-assisted synthesis can sometimes provide rapid heating and improved yields in shorter reaction times.[3]
-
In Situ Hydrazone Formation: If you suspect the hydrazone intermediate is decomposing before cyclization, consider a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[3]
-
Solvent Selection: The solvent can influence the reaction outcome. Acetic acid is a common choice, but other polar aprotic solvents like DMSO might be beneficial in some cases.[6]
-
Question 2: The Fischer indole synthesis is not proceeding to completion, and I am recovering a significant amount of starting material. What should I do?
Answer: Incomplete conversion suggests that the reaction conditions are not optimal for your specific substrate.
-
Causality: The energy barrier for the key[7][7]-sigmatropic rearrangement might not be overcome, or the acid catalyst may be too weak.[5]
-
Troubleshooting Steps:
-
Increase Catalyst Strength/Concentration: If using a mild acid, you may need to switch to a stronger one or increase its concentration.
-
Elevate the Temperature: Gradually increase the reaction temperature to provide sufficient energy for the cyclization to occur.
-
Check for Steric Hindrance: Significant steric hindrance in either the hydrazine or the carbonyl compound can impede the reaction.[3] In such cases, more forcing conditions (higher temperatures, stronger acids) may be necessary.
-
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation, coupling an organoboron species with an organohalide using a palladium catalyst.[8][9]
Question 3: My Suzuki coupling reaction is giving a low yield of the desired indolyl benzoic acid, and I observe significant amounts of dehalogenated starting material and homocoupled boronic acid byproduct. What is going wrong?
Answer: Low yields accompanied by these specific byproducts point towards issues with the catalytic cycle, often related to catalyst activity or stability of the boronic acid.
-
Causality:
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, especially at elevated temperatures.[10]
-
Homocoupling: Two molecules of the boronic acid can couple with each other.[10]
-
Catalyst Inactivity: The palladium catalyst may not be efficiently cycling between its Pd(0) and Pd(II) oxidation states.[11]
-
-
Troubleshooting Steps:
-
Use Fresh Boronic Acid: Ensure the boronic acid is of high purity and has been stored properly under inert conditions.[10]
-
Optimize the Base: The base is crucial for activating the boronic acid.[12] If using a weak base like K₂CO₃, consider a stronger base such as K₃PO₄ or Cs₂CO₃. The choice of base can be empirical, so screening a few options is advisable.
-
Degas Solvents Thoroughly: Oxygen can deactivate the palladium catalyst. Ensure all solvents are rigorously degassed before use.
-
Ligand Selection: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity. For electron-rich or sterically hindered substrates, bulky, electron-rich ligands like those from the Buchwald family (e.g., SPhos, XPhos) can be highly effective.[11][13]
-
Protect the Indole N-H: The acidic proton on the indole nitrogen can sometimes interfere with the catalytic cycle.[10] Protecting the indole with a group like Boc can lead to more consistent results.[10]
-
| Parameter | Recommendation | Rationale |
| Catalyst Loading | 0.5 - 2.0 mol% | Balances reaction rate and cost; higher loading may be needed for challenging substrates.[14][15] |
| Temperature | 50 - 100 °C | Substrate-dependent; lower temperatures can reduce side reactions like protodeboronation.[14] |
| Base | K₃PO₄, Cs₂CO₃ | Stronger bases can be more effective, but compatibility with other functional groups must be considered.[13] |
| Solvent | Dioxane/H₂O, Toluene, DMF | The choice of solvent affects solubility and reaction kinetics.[16] |
Table 1: General Starting Conditions for Suzuki-Miyaura Coupling Optimization.
Ester Hydrolysis
If the benzoic acid moiety is protected as an ester, a final hydrolysis step is necessary.
Question 4: I am experiencing low yields during the hydrolysis of my indolyl benzoic acid ester. What are the key factors to consider?
Answer: Incomplete hydrolysis or degradation of the indole ring can lead to low yields. The choice between acidic and basic conditions is critical.
-
Causality:
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction.[17][18] If the equilibrium is not shifted towards the products, you will have incomplete conversion.
-
Base-Catalyzed Hydrolysis (Saponification): This reaction is essentially irreversible because the resulting carboxylate is deprotonated by the base.[18] However, some indole derivatives can be sensitive to strong bases.
-
-
Troubleshooting Steps:
-
For Acid-Catalyzed Hydrolysis: Use a large excess of water to drive the equilibrium towards the carboxylic acid and alcohol.[17][18] Heating under reflux is typically required.[17]
-
For Base-Catalyzed Hydrolysis: This is often the more efficient method. Use a base like NaOH or LiOH in a mixture of water and a co-solvent (e.g., THF, methanol) to ensure solubility. The reaction is usually complete upon consumption of the ester.
-
Monitor the Reaction: Use TLC or LC-MS to monitor the disappearance of the starting ester. Over-exposure to harsh conditions can lead to decomposition.
-
Consider Steric Hindrance: Sterically hindered esters may require longer reaction times or higher temperatures for complete hydrolysis.[19]
-
Frequently Asked Questions (FAQs)
Q1: Can I perform the Fischer indole synthesis on a substrate that already contains a free carboxylic acid?
A1: It is possible, but the acidic conditions of the reaction can sometimes lead to side reactions with the carboxylic acid. It is often more reliable to use an ester-protected benzoic acid derivative and then hydrolyze the ester in a separate step after the indole ring has been formed.
Q2: In a Suzuki coupling, which is a better coupling partner: an indolyl boronic acid and a halo-benzoic acid, or a halo-indole and a benzoic acid boronic acid?
A2: Both approaches are viable. The choice often depends on the commercial availability and stability of the starting materials. Indolylboronic acids can be less stable than their phenylboronic acid counterparts.[20] Therefore, using a stable halo-indole and a benzoic acid boronic acid is often a more robust strategy.
Q3: How do I purify my final indolyl benzoic acid product?
A3: Purification can often be achieved by recrystallization.[21][22] The choice of solvent is critical and will depend on the specific substitution pattern of your molecule. Alternatively, column chromatography on silica gel can be effective, often using a solvent system containing a small amount of acetic acid to ensure the carboxylic acid remains protonated and elutes as a sharp band.
Q4: My indole N-H seems to be interfering with my Suzuki coupling. What is the best protecting group to use?
A4: A tert-butyloxycarbonyl (Boc) group is a common and effective choice as it is stable to the basic conditions of the Suzuki coupling and can be readily removed under acidic conditions. Other protecting groups like tosyl (Ts) can also be used, though their removal requires harsher conditions.[19]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the halo-indole or halo-benzoic acid ester (1.0 equiv), the corresponding boronic acid (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[8]
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).[8]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[8]
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for Base-Catalyzed Ester Hydrolysis
-
Dissolve the indolyl benzoic acid ester in a suitable solvent mixture (e.g., THF/water or methanol/water).
-
Add an aqueous solution of a base (e.g., NaOH or LiOH, 2-5 equiv).
-
Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the product precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
References
-
Cohen, J. D., & Baldi, B. G. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9-12. [Link]
-
Science Info. (2024, April 10). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
MDPI. (2021). Indolylboronic Acids: Preparation and Applications. Molecules, 26(16), 4995. [Link]
-
Oxford Academic. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9-12. [Link]
-
National Institutes of Health. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
- Google Patents. (n.d.). Purification of benzoic acid.
-
Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid. Retrieved from [Link]
Sources
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scienceinfo.com [scienceinfo.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 19. arkat-usa.org [arkat-usa.org]
- 20. mdpi.com [mdpi.com]
- 21. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 22. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]
"stability of 3-(1H-indol-5-yl)benzoic acid under experimental conditions"
As a Senior Application Scientist, I understand that obtaining reliable and reproducible results is paramount. When working with complex molecules like 3-(1H-indol-5-yl)benzoic acid, its stability under your specific experimental conditions can be a critical, yet often overlooked, variable. This technical support guide is designed to provide you with practical, field-proven insights to anticipate and troubleshoot stability-related issues, ensuring the integrity of your data.
The structure of this molecule, featuring both an indole ring and a benzoic acid moiety, presents a unique stability profile. The indole component is susceptible to oxidation and photodegradation, while the benzoic acid group's solubility is highly pH-dependent. Understanding this duality is the key to successful experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the recommended storage conditions for solid this compound?
A1: For maximum long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] Exposure to light and moisture should be minimized. The indole moiety, in particular, can be susceptible to slow oxidation and photodegradation over time.
Q2: How should I prepare stock solutions of this compound? What is the best solvent?
A2: this compound is a white or slightly yellow crystalline powder that is almost insoluble in water but soluble in organic solvents.[1][3] For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM).[4] Ensure the solid is fully dissolved before making subsequent dilutions.
Q3: What are the best practices for storing stock solutions to prevent degradation?
A3: To maintain the integrity of your stock solution, we strongly recommend the following:
-
Aliquot: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]
-
Storage Temperature: Store aliquots at -20°C or -80°C for long-term stability.
-
Protect from Light: Use amber-colored vials or wrap vials in foil to protect the light-sensitive indole ring from degradation.[6]
Q4: The compound is precipitating in my aqueous assay buffer. What can I do?
A4: Precipitation is a common issue and a primary reason for lack of biological activity.[5] This occurs because the compound is much less soluble in aqueous buffers than in 100% DMSO.
-
Check Final Solvent Concentration: Ensure the final concentration of DMSO in your assay medium is low and well-tolerated by your cells, typically below 0.5%.[5][7]
-
Increase Buffer Solubility: The solubility of the benzoic acid portion is pH-dependent.[8] Slightly increasing the pH of your buffer (if your experimental system allows) can deprotonate the carboxylic acid to the more soluble carboxylate form, potentially improving solubility.[9][10]
-
Use Pluronic F-68: For particularly challenging compounds, adding a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to the final assay medium can help maintain solubility.
-
Sonication: Gentle sonication of the working solution just before adding it to the assay may help dissolve small, unseen precipitates.
Q5: Is this compound sensitive to light?
A5: Yes. The indole moiety is known to be photosensitive and can degrade upon exposure to light, particularly UV wavelengths.[6][11] This can lead to the formation of photo-oxidation products. It is crucial to protect both solid compound and solutions from light during storage and, as much as possible, during experimental manipulations. Studies on other indole derivatives have shown that photodegradation can be significant.[6]
Section 2: Troubleshooting Guide: Investigating Experimental Variability
Inconsistent results are a frequent challenge in research.[7] This guide provides a systematic approach to diagnose if the stability of this compound is the root cause.
Issue 1: Inconsistent or No Activity in Cell-Based Assays
You've run an assay multiple times, but the IC50 values are inconsistent, or you're seeing no effect where one is expected. Before questioning the biological hypothesis, it's essential to validate the chemical component of your system.
The following workflow provides a logical sequence of steps to identify the source of variability.
Caption: A systematic workflow for troubleshooting inconsistent assay results.
If you suspect the compound has degraded, consider these factors:
-
Storage History: Was the stock solution subjected to multiple freeze-thaw cycles? Was it protected from light?
-
Age of Solution: How old is the working solution? For critical experiments, it is best to make fresh dilutions from a frozen stock aliquot each time.[7]
To definitively determine if degradation is occurring, you may need to perform a forced degradation study. This is a powerful diagnostic tool that deliberately exposes the compound to harsh conditions to accelerate the formation of potential degradants.[12][13]
This protocol helps identify if the unknown peaks seen in an analysis are degradation products of your compound.
-
Prepare Solutions: Prepare several identical solutions of this compound (e.g., 0.1 mg/mL in 50:50 acetonitrile:water).
-
Apply Stress Conditions: Treat each solution as follows, leaving one as an unstressed control.
-
Acidic Hydrolysis: Add 1N HCl and heat at 60°C for 4-8 hours.
-
Basic Hydrolysis: Add 1N NaOH and heat at 60°C for 4-8 hours.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal Stress: Heat at 80°C for 48 hours.
-
Photolytic Stress: Expose to direct UV light (e.g., 254 nm) or strong sunlight for 24-48 hours.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples, including the control, by RP-HPLC (see Protocol 3).
-
Interpretation: Compare the chromatograms. If the new peaks in your experimental sample match the retention times of peaks generated under specific stress conditions (e.g., photolytic stress), it strongly suggests that degradation pathway is the source of your issues.[14]
Issue 2: Appearance of Unknown Peaks in Analytical Chromatography (e.g., HPLC)
The appearance of new, unexpected peaks in a chromatogram of your compound is a clear red flag for either an impure starting material or, more commonly, degradation.
Based on the structure of this compound, two primary degradation pathways are plausible under common experimental stressors.
Caption: Plausible degradation pathways for this compound.
Section 3: Data & Protocols
Table 1: Physicochemical Properties and Recommended Storage
| Property | Value | Source(s) |
| Appearance | White to slightly yellow crystalline powder | [1][3] |
| Molecular Formula | C₁₅H₁₁NO₂ | [1] |
| Water Solubility | Almost insoluble | [1][3] |
| Organic Solvent Solubility | Soluble in DMSO, ethanol, ether | [3][8] |
| Solid Storage | 2-8°C, desiccated, protected from light | [1][2] |
| Solution Storage | -20°C or -80°C, in single-use aliquots, protected from light | [5] |
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Tare Vial: Place a sterile, amber-colored microcentrifuge tube on an analytical balance and tare it.
-
Weigh Compound: Carefully weigh out the desired amount of this compound (e.g., 2.51 mg for 1 mL of a 10 mM solution; MW = 251.27 g/mol ).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL).
-
Dissolve: Vortex gently and/or sonicate briefly until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
Aliquot and Store: Dispense into single-use, light-protected vials and store immediately at -20°C or -80°C.
Protocol 2: General Method for Purity Analysis by RP-HPLC
This method provides a starting point for assessing the purity of your compound and detecting potential degradants. Optimization may be required.[15]
-
Instrumentation: HPLC system with a UV detector.[15]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[15]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B
-
20-25 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[15]
-
Sample Preparation: Dilute stock solution to ~0.1 mg/mL in a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.[15]
References
- 1. chembk.com [chembk.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. Benzoic acid, 3-[[(1-acetyl-5-methoxy-1H-indol-3-yl)carbonyl]amino]-4-fluoro-, 1,1-dimethylethyl ester CAS#: 2443789-32-8 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. savemyexams.com [savemyexams.com]
- 10. byjus.com [byjus.com]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. rjptonline.org [rjptonline.org]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
"troubleshooting guide for 3-(1H-indol-5-yl)benzoic acid assays"
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive troubleshooting guide for assays involving 3-(1H-indol-5-yl)benzoic acid. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested solutions to empower you to overcome common experimental hurdles and generate reliable, reproducible data.
This guide is structured as a dynamic FAQ, addressing the specific, nuanced challenges you may encounter. We will delve into the "why" behind each recommendation, ensuring a foundational understanding of the molecule's behavior.
Section 1: Core Compound Properties & Handling
This section addresses the most fundamental questions regarding the physical and chemical properties of this compound, which are often the root cause of downstream assay problems.
Question: I am having difficulty dissolving this compound. What is the recommended procedure for preparing a stock solution?
Answer: This is the most common challenge researchers face. The molecule's structure, containing both a hydrophobic indole ring and a polar carboxylic acid group, leads to poor aqueous solubility. It is described as a white or slightly yellow crystalline powder that is almost insoluble in water but soluble in organic solvents.[1][2]
Causality: The benzoic acid moiety's solubility is highly pH-dependent. In neutral or acidic water, the carboxylic acid is protonated (-COOH), making it less polar and significantly reducing its solubility.[3] The large, non-polar indole group further contributes to its hydrophobicity.
Solution: The Two-Step Dissolution Protocol
-
Primary Dissolution in Organic Solvent:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Aim for a high-concentration stock (e.g., 10-50 mM). Gentle vortexing or sonication may aid dissolution.
-
-
Secondary Dilution into Aqueous Buffer:
-
For your final assay, perform serial dilutions of the organic stock solution into your aqueous assay buffer.
-
Critical: To avoid precipitation, never dilute the stock more than 1:100 (i.e., the final concentration of the organic solvent should be ≤1%). High concentrations of organic solvents can disrupt protein structure and interfere with biological assays.
-
Troubleshooting Quick-Reference Table:
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution | Shock precipitation due to poor aqueous solubility. | Decrease the final concentration. Ensure the final DMSO/DMF concentration is below 1%. Consider adjusting the buffer pH to be slightly basic (pH 7.5-8.5) to ionize the carboxylic acid to the more soluble carboxylate form (-COO⁻).[3] |
| Cloudiness in stock solution | Incomplete dissolution or presence of insoluble impurities. | Briefly sonicate the stock solution in a water bath. If cloudiness persists, centrifuge the tube at high speed (>10,000 x g) for 5 minutes and carefully use the supernatant. |
| Inconsistent results between experiments | Stock solution degradation or precipitation during freeze-thaw cycles. | Aliquot the primary stock solution into single-use volumes and store at -20°C or -80°C, protected from light.[2] Avoid repeated freeze-thaw cycles. |
Question: What are the key spectral properties of this compound for fluorescence-based assays?
Answer: The indole group makes this compound intrinsically fluorescent.[4][5] Understanding its spectral characteristics is vital for designing robust fluorescence assays.
Expertise & Causality: Indole derivatives typically exhibit fluorescence with excitation maxima in the UV range (around 280-300 nm) and emission maxima in the range of 330-360 nm.[6] However, these properties are highly sensitive to the local environment, including solvent polarity and pH.[5][6] The most fluorescent species is generally the neutral, non-ionized form.[6] In strongly acidic conditions, the fluorescence of many indole compounds can be quenched.[6]
Recommended Protocol: Determining Optimal Excitation/Emission Wavelengths
-
Prepare a dilute solution (e.g., 1-10 µM) of the compound in your final assay buffer.
-
Using a scanning spectrofluorometer, perform an excitation scan by setting a fixed emission wavelength (e.g., 350 nm) and scanning the excitation wavelengths (e.g., from 250 nm to 330 nm).
-
Identify the excitation maximum (λex).
-
Next, perform an emission scan by setting the excitation wavelength to the determined λex and scanning the emission wavelengths (e.g., from 320 nm to 450 nm).
-
Identify the emission maximum (λem).
-
Use these empirically determined λex/λem values for your experiments to maximize your signal-to-noise ratio.
Section 2: Troubleshooting Assay-Specific Problems
This section tackles issues related to specific experimental platforms.
Question: My fluorescence signal is weak and my signal-to-noise ratio is poor. What are the likely causes?
Answer: Weak fluorescence is a frequent issue stemming from several factors ranging from incorrect instrument settings to complex chemical interactions.
Logical Troubleshooting Workflow:
Here is a decision-making workflow to diagnose the source of a weak fluorescence signal.
Caption: Troubleshooting workflow for weak fluorescence signals.
Detailed Explanations:
-
Compound Degradation: Indole moieties can be susceptible to photobleaching and oxidation. Always prepare solutions fresh and protect them from light.
-
Quenching: This is a critical factor. Many common biological buffers or media components can quench indole fluorescence. Certain metal ions are also known quenchers.[7] Test each component of your assay buffer individually to identify the quenching agent.
-
pH Effects: As discussed, the protonation state of both the indole nitrogen and the carboxylic acid can influence the fluorescence quantum yield. Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment.[6]
-
Inner Filter Effect: At high concentrations, the analyte can reabsorb the light it emits, leading to an artificially low signal. If you suspect this, run a concentration curve. The signal should be linear at lower concentrations; if it plateaus or decreases at higher concentrations, the inner filter effect is likely occurring. The solution is to work within the linear range.
Question: I am analyzing my compound with HPLC, but I'm getting severe peak tailing and inconsistent retention times. How can I improve my chromatography?
Answer: Poor peak shape and shifting retention times are classic problems in small molecule HPLC, often caused by secondary interactions between the analyte and the column hardware or stationary phase.[8]
Causality:
-
Ionic Interactions: The carboxylic acid group on your molecule can interact with residual silanols on the silica-based stationary phase, causing peak tailing.
-
Metal Chelation: Both the indole and carboxylic acid moieties can chelate trace metals present in standard stainless-steel HPLC columns and frits. This interaction can lead to peak tailing, analyte loss, and even complete peak disappearance.[8]
Solutions for Improved Chromatography:
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | Buffer the aqueous mobile phase to a pH approximately 2 units below the pKa of the carboxylic acid (pKa of benzoic acid is ~4.2). A pH of ~2.5-3.0 is a good starting point. | At this low pH, the carboxylic acid is fully protonated (-COOH), suppressing its ionization and minimizing secondary ionic interactions with the stationary phase. |
| Mobile Phase Additives | If tailing persists, consider adding a small amount of a chelating agent like 0.1% formic acid or trifluoroacetic acid (TFA). | These acids compete with the analyte for interaction with active sites on the stationary phase and can help mask metal contaminants. |
| Column Hardware | For persistent issues, switch to a bio-inert or PEEK-lined column. | These columns have hardware surfaces that are specifically treated to minimize metal-analyte interactions, leading to significantly improved peak shape and recovery for sensitive compounds.[8] |
| Sample Solvent | Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. | Injecting in a stronger solvent (like 100% Acetonitrile) can cause peak distortion and fronting. |
Step-by-Step Protocol for HPLC Method Development:
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution:
-
Begin with a scouting gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the absorbance maximum of the indole ring (~280 nm) or a mass spectrometer.
-
-
Optimization:
-
Based on the retention time from the scouting run, optimize the gradient to improve resolution around your peak of interest.
-
If peak tailing is observed, consider the advanced solutions in the table above.
-
References
-
ChemBK. (2024). This compound. Retrieved from ChemBK. [Link]
-
ChemBK. (2024). 3-(1H-indol-3-yl)benzoic acid. Retrieved from ChemBK. [Link]
-
Berthlet, K. (2021). Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube. [Link]
-
Matin, A., Streete, I. M., Jamie, I. M., Truscott, R. J. W., & Jamie, J. F. (2006). A fluorescence-based assay for indoleamine 2,3-dioxygenase. Analytical Biochemistry, 349(1), 96–102. [Link]
-
ResearchGate. (2021). Indole-based fluorescence sensors for both cations and anions. [Link]
-
Microbiology Note. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. [Link]
-
MDPI. (2011). Biocatalytic Synthesis of Fluorescent Conjugated Indole Oligomers. [Link]
-
Chromatography Online. (2016). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. [Link]
-
Aston University. (n.d.). The Fluorescence of Indoles and its Application in Drug Analysis. Aston Research Explorer. [Link]
-
Udenfriend, S., Duggan, D. E., Vasta, B. M., & Brodie, B. B. (1957). The fluorescence of indoles and aniline derivatives. Journal of Pharmacology and Experimental Therapeutics, 120(1), 26-32. [Link]
-
Ohta, S., et al. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Journal of Medicinal Chemistry, 57(18), 7575-7593. [Link]
-
Solubility of Things. (n.d.). Benzoic Acid. Retrieved from Solubility of Things. [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from Wikipedia. [Link]
-
Devane, R. (2019). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 85(14), e00582-19. [Link]
-
Zhang, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 270, 116443. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. mdpi.com [mdpi.com]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. The fluorescence of indoles and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Technical Support Center: Purification of Crude 3-(1H-indol-5-yl)benzoic acid
Welcome to the technical support center for the purification of 3-(1H-indol-5-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are handling the synthesis and subsequent purification of this valuable indole derivative. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common method for synthesizing this molecule is the Suzuki coupling of a 5-haloindole (e.g., 5-bromoindole) with 3-carboxyphenylboronic acid.
Common impurities from this route include:
-
Unreacted Starting Materials: Residual 5-haloindole and 3-carboxyphenylboronic acid.
-
Homocoupling Byproducts: Biphenyl-3,3'-dicarboxylic acid (from the boronic acid) and 5,5'-biindole (from the haloindole).
-
Catalyst Residues: Traces of palladium catalyst and ligands used in the coupling reaction.
-
Isomeric Impurities: Depending on the regioselectivity of the indole synthesis, other isomers may be present.[1]
-
Solvent and Reagent Residues: Residual high-boiling solvents (like DMF or DMSO) and inorganic salts from the workup.
Q2: What is the best overall strategy for purifying crude this compound?
A2: A multi-step approach is typically most effective. The strategy leverages the unique chemical properties of the target molecule—specifically, its acidic carboxylic acid group and its aromatic indole core.
-
Initial Bulk Purification (Acid-Base Extraction): This is the most powerful first step. It efficiently removes neutral impurities (like unreacted 5-bromoindole) and basic impurities.[2][3] The carboxylic acid is converted to its water-soluble salt with a weak base, washed, and then precipitated by re-acidification.[4][5]
-
Secondary Purification (Recrystallization): After the initial cleanup, recrystallization is excellent for removing closely related acidic impurities, such as homocoupled dicarboxylic acids.[6][7]
-
High-Purity Polishing (Chromatography): If very high purity is required, or if recrystallization fails to remove certain impurities, silica gel column chromatography is the final step.[8]
Q3: How do I select the best purification method for my specific situation?
A3: The choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The following decision tree illustrates a logical approach.
Caption: Decision tree for purification strategy.
Troubleshooting Guide: Acid-Base Extraction
Problem: My product yield is very low after extraction and re-precipitation.
-
Cause 1: Incomplete Extraction. The pH of the aqueous basic solution was not high enough to fully deprotonate the carboxylic acid.
-
Solution: Ensure the pH of the aqueous layer is at least 2-3 units higher than the pKa of the carboxylic acid (the pKa of benzoic acid is ~4.2, so a pH of 7-8 using sodium bicarbonate is generally sufficient).[6][9] Use a pH strip to test the aqueous layer after mixing. Perform at least two to three extractions with the basic solution to ensure complete transfer of the carboxylate salt to the aqueous phase.[9]
-
-
Cause 2: Incomplete Precipitation. The pH of the aqueous solution was not lowered sufficiently to fully protonate the carboxylate salt.
-
Solution: Acidify the combined aqueous extracts slowly with a strong acid (e.g., 1M or 2M HCl) until the pH is at least 2-3 units below the pKa.[6] Check with a pH strip to confirm a pH of ~2. Continue adding acid until no further precipitation is observed.
-
-
Cause 3: Premature Filtration. The product may require time to fully crystallize out of the acidic aqueous solution.
-
Solution: After acidification, stir the suspension for 30-60 minutes, then cool it in an ice bath to maximize precipitation before collecting the solid by filtration.[10]
-
Problem: A persistent emulsion formed between the organic and aqueous layers.
-
Cause: High concentrations of impurities or the product itself can act as surfactants, stabilizing the emulsion.
-
Solution 1: Add Brine. Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break the emulsion by "salting out" the organic components.
-
Solution 2: Filtration. Filter the entire emulsified mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.
-
Solution 3: Patience & Gentle Agitation. Allow the separatory funnel to stand undisturbed for an extended period (20-30 minutes). Sometimes, gentle swirling instead of vigorous shaking can prevent emulsion formation in the first place.
-
Troubleshooting Guide: Recrystallization
Problem: No crystals form after cooling the solution.
-
Cause 1: Too Much Solvent. The solution is not saturated, meaning the concentration of the compound is below its solubility limit even at the lower temperature.
-
Solution: Re-heat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again. Be careful not to evaporate too much solvent, which could cause the product to "crash out" with impurities.
-
-
Cause 2: Supersaturation. The solution is supersaturated, a metastable state where crystallization is kinetically hindered.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[11]
-
Solution 2: Seed Crystals. If you have a small amount of pure product, add a single tiny crystal to the cooled solution. This "seed" will act as a template for crystallization.[9]
-
Problem: The product "oils out" instead of forming crystals.
-
Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooled too rapidly, or high levels of impurities are depressing the melting point.
-
Solution 1: Lower the Temperature. Ensure the solution is not saturated at a temperature above the compound's melting point. Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool much more slowly.[10]
-
Solution 2: Change Solvents. Select a solvent with a lower boiling point or use a co-solvent system (e.g., ethanol/water). Dissolve the compound in the "good" solvent (ethanol) and add the "poor" solvent (water) dropwise until turbidity persists, then re-heat to clarify and cool slowly.
-
Problem: The final product is still colored.
-
Cause: Persistent, colored impurities are co-crystallizing with the product.
-
Solution: Use Activated Charcoal. After dissolving the crude product in the hot recrystallization solvent, add a very small amount (1-2% w/w) of activated charcoal.[12] Swirl the hot mixture for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration through a fluted filter paper to remove the charcoal before allowing the filtrate to cool and crystallize.[12]
-
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed for the initial cleanup of crude this compound containing neutral or basic impurities.
-
Dissolution: Dissolve the crude solid (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (100 mL) in a separatory funnel.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.[13] Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with another 50 mL portion of saturated NaHCO₃ solution. Combine the aqueous extracts.[9] The organic layer now contains neutral impurities and can be set aside.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M HCl dropwise with stirring until the pH of the solution is ~2 (test with pH paper). A white or off-white precipitate of the pure acid should form.[2]
-
Isolation: Stir the cold suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected solid on the filter with a small amount of cold deionized water to remove residual salts. Dry the purified product under vacuum.
Caption: Workflow for acid-base extraction.
Protocol 2: Purification by Recrystallization
This protocol is for purifying the product obtained from acid-base extraction or for crude material that is already relatively clean.
-
Solvent Selection: Place a small amount of the crude product in several test tubes. Add a few potential solvents (see Table 1) and observe solubility at room temperature and upon heating. A good solvent will dissolve the product when hot but show low solubility when cold.[11] An ethanol/water mixture is often a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[14]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[10]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
| Solvent System | Rationale |
| Ethanol / Water | Good for polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a few drops of ethanol. |
| Toluene | Good for aromatic compounds. May require a larger volume. |
| Acetonitrile | A polar aprotic solvent that is often effective for nitrogen-containing heterocycles. |
| Ethyl Acetate / Hexanes | A common combination for compounds of intermediate polarity. |
Table 1: Recommended solvent systems for recrystallization screening. Solubility data for benzoic acid suggests alcohols and other polar organic solvents are good candidates.[15][16][17]
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
PubMed. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Retrieved from [Link]
-
PubMed Central. (2021). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Retrieved from [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid? Retrieved from [Link]
-
MDPI. (2020). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2...). Retrieved from [Link]
-
ResearchGate. (2015). How can residues of indole be removed from a reaction mixture without using column chromatography? Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]
-
ResearchGate. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]
- Google Patents. (1966). Purification of benzoic acid.
-
YouTube. (2020). Extraction for Separations and Purifications | MCAT Organic Chemistry Prep. Retrieved from [Link]
- Google Patents. (2004). Process for the purification of aromatic carboxylic acids.
-
NIST. (1949). Preparation of benzoic acid of high purity. Retrieved from [Link]
-
Florida A&M University. (2016). Lab Report Recrystallization. Retrieved from [Link]
-
ResearchGate. (2020). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. Retrieved from [Link]
-
Sci-Hub. (2020). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. Retrieved from [Link]
-
ResearchGate. (2018). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
-
YouTube. (2023). Recrystallisation of benzoic acid. Retrieved from [Link]
-
ResearchGate. (2011). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]
-
SlideShare. (2014). Experiment 4 purification - recrystallization of benzoic acid. Retrieved from [Link]
-
European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES. Retrieved from [Link]
-
Repositorio Académico - Universidad de Chile. (2016). Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents.... Retrieved from [Link]
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. vernier.com [vernier.com]
- 3. researchgate.net [researchgate.net]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. famu.edu [famu.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
"how to prevent degradation of 3-(1H-indol-5-yl)benzoic acid"
Technical Support Center: 3-(1H-indol-5-yl)benzoic acid
A Guide to Preventing Chemical Degradation for Researchers
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the lab, from storage to experimental use. By understanding the molecule's inherent vulnerabilities, you can proactively mitigate degradation, ensuring reproducible and reliable results.
Understanding the Molecule: A Duality of Reactivity
This compound is a bifunctional molecule, and its stability is dictated by its two key components: the indole ring and the benzoic acid moiety.
-
The Indole Ring: This electron-rich aromatic system is the primary site of vulnerability. It is highly susceptible to oxidation from atmospheric oxygen, light, and reactive oxygen species (ROS).[1][2] This oxidative process is often autocatalytic and can be accelerated by heat and the presence of metal ions.[1]
-
The Benzoic Acid Moiety: While the carboxylic acid group is generally more stable than the indole ring, it influences the molecule's solubility and can be susceptible to decarboxylation under harsh conditions, such as high heat, though this is less common in typical biological assays.[3] Its acidity also means that the compound's solubility and stability in solution can be highly pH-dependent.
The primary challenge in handling this compound is preventing the oxidation and photodegradation of the indole nucleus.
Visualizing the Threats: Primary Degradation Factors
The following diagram illustrates the main environmental factors that can lead to the degradation of this compound.
Caption: Primary environmental stressors leading to compound degradation.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of this compound.
Q: What are the primary signs of degradation? A: A visible color change is the most common indicator of degradation.[1] Fresh, pure this compound is typically a light beige to yellow powder.[4] Upon oxidation, the indole ring can form colored oligomers or polymers, causing the solid or its solutions to turn pink, red, or brown.[1] Any noticeable color change suggests that the compound's purity has been compromised and it should be evaluated before use in sensitive applications.
Q: How should I store the solid (neat) compound for maximum stability? A: To minimize degradation of the solid compound, you must protect it from air, light, and heat. The ideal storage conditions are:
-
Temperature: For long-term storage, -20°C is strongly recommended. For short-term storage, 2-8°C is acceptable.[1][5]
-
Atmosphere: Store under an inert atmosphere like argon or nitrogen.[1] This displaces oxygen, the primary driver of oxidation.
-
Light: Always store the compound in an amber or opaque vial to protect it from light.[1]
-
Container: Use a tightly sealed vial with a secure cap to prevent moisture and air ingress.
Q: What is the best solvent to use for preparing stock solutions? A: The choice of solvent is critical. Based on its structure, this compound is soluble in solvents like DMSO, methanol, and ethanol.[4]
-
Recommended: High-purity, anhydrous DMSO is often the best choice for creating high-concentration stock solutions due to its excellent solvating power and ability to be stored at -20°C or -80°C.
-
Alternatives: Anhydrous ethanol or methanol can also be used. Some studies suggest that protic solvents like alcohols may enhance the photostability of certain indole derivatives.[6]
-
Actionable Advice: Regardless of the solvent, it should be deoxygenated (see Protocol 5.3) before use to remove dissolved oxygen.
Q: How does solution pH affect the stability of the compound? A: The pH of aqueous buffers can significantly impact both the stability and solubility of the compound.
-
Stability: Strongly alkaline conditions (pH > 8) should generally be avoided. High pH can increase the susceptibility of phenolic-like structures to oxidation and can cause hydrolysis in related indole compounds.[7][8] Acidic to neutral pH (pH 4-7.5) is generally safer for stability.
-
Solubility: As a carboxylic acid, the compound's solubility in aqueous solutions will increase at higher pH as the carboxyl group is deprotonated to the more soluble carboxylate form. This may require a careful balance between achieving sufficient solubility and maintaining stability.
Q: Should I use an antioxidant to stabilize my solutions? A: Yes, adding an antioxidant is a highly recommended practice, especially if you plan to store the solution for an extended period, if your experimental conditions involve potential oxidative stress, or if you are not using deoxygenated solvents.[1]
-
Common Choices: Butylated hydroxytoluene (BHT) or ascorbic acid are effective radical scavengers.[1]
-
Important Consideration: Always verify that the chosen antioxidant does not interfere with your specific assay or biological system.
Troubleshooting Guide
This table provides a quick reference for common issues encountered during experiments.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Solid powder or stock solution has turned pink/brown. | Oxidation of the indole ring due to exposure to oxygen and/or light. | 1. Discard the degraded compound/solution. 2. For new material, strictly follow storage protocols (store at -20°C under inert gas in an amber vial). 3. Prepare fresh solutions using deoxygenated solvents.[1] 4. Add an antioxidant like BHT (0.01%) to new stock solutions.[1] |
| Inconsistent results or loss of compound activity over time. | Gradual degradation of the compound in solution. | 1. Prepare smaller batches of stock solution more frequently. 2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. 3. Always store aliquots at -20°C or -80°C. 4. Re-evaluate your solvent choice and ensure it is anhydrous and deoxygenated. |
| Compound precipitates out of aqueous buffer. | pH-dependent solubility; buffer incompatibility. | 1. Check the pH of your final assay buffer. The carboxylic acid is less soluble at acidic pH. 2. A small amount of DMSO (typically <0.5%) from the stock solution can help maintain solubility. 3. If solubility is still an issue, consider carefully adjusting the buffer pH upwards, but avoid going into highly alkaline conditions where stability is compromised.[9] |
| Rapid color change observed during the experiment. | Experimental conditions are promoting oxidation (e.g., presence of metal ions, ROS, or prolonged light exposure). | 1. If possible, perform the experiment under low-light conditions. 2. Ensure all buffers are prepared with high-purity water and are free of trace metal contaminants. 3. Consider adding a non-interfering antioxidant to the assay buffer itself. |
Protocols for Enhanced Stability
Adhering to standardized protocols is the best way to prevent degradation. The following workflow provides a decision-making guide for proper handling.
Caption: Decision workflow for proper compound handling and storage.
Protocol 5.1: Long-Term Storage of Solid Compound
-
Place the vial containing the solid this compound into a larger container or desiccator.
-
Insert a needle connected to a gentle stream of inert gas (argon or nitrogen) into the container. Insert a second needle to act as an exhaust.
-
Flush the container with the inert gas for 2-3 minutes to displace all oxygen.
-
Remove the exhaust needle first, then the gas inlet needle, and quickly seal the container.
-
For added protection, wrap the vial cap with parafilm.
-
Place the sealed container in a -20°C freezer.
Protocol 5.2: Preparation of a Stabilized Stock Solution
-
Bring the vial of solid compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of solid in a fume hood.
-
Add the appropriate volume of deoxygenated, anhydrous solvent (e.g., DMSO) to achieve the target concentration.
-
If desired, add an antioxidant. To achieve a final concentration of 0.01% BHT, add 1 µL of a 1% BHT stock solution (see Protocol 5.4) for every 1 mL of final solution volume.[1]
-
Vortex gently until the solid is completely dissolved.
-
Dispense the stock solution into single-use aliquots in amber, screw-cap microfuge tubes or cryovials.
-
Flush the headspace of each aliquot vial with inert gas before sealing.
-
Store the aliquots at -20°C or -80°C.
Protocol 5.3: Deoxygenating Solvents
For sensitive applications, removing dissolved oxygen from solvents is crucial.
-
Place the desired volume of solvent in a flask with a side-arm.
-
Ensure the flask is sealed with a septum.
-
Insert a long needle connected to an inert gas line, ensuring the tip is submerged below the liquid surface.
-
Insert a second, shorter needle through the septum to act as a vent.
-
Bubble the inert gas (argon or nitrogen) through the solvent for 20-30 minutes.
-
Remove the needles and store the deoxygenated solvent under a positive pressure of inert gas until use.
Protocol 5.4: Preparation of 1% (w/v) BHT Antioxidant Stock[1]
-
Weigh 100 mg of Butylated hydroxytoluene (BHT).
-
Transfer it to a 10 mL volumetric flask.
-
Add anhydrous ethanol to dissolve the BHT.
-
Once fully dissolved, bring the final volume to the 10 mL mark with ethanol.
-
Mix thoroughly and transfer to a tightly sealed amber vial.
-
Store the stock solution at 4°C.
References
- BenchChem. (n.d.). Technical Support Center: Prevention of Indole Compound Oxidation During Storage.
- Bartsch, H., & Montesano, R. (1984). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Carcinogenesis, 5(11), 1469–1473.
- Jain, N. K., & Roy, I. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Molecular Pharmaceutics, 11(4), 1227–1237.
- Pino-Ríos, R., & Solà, M. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A, 124(51), 10749–10756.
- Golec, B., Kijak, M., Vetokhina, V., Gorski, A., Thummel, R. P., Herbich, J., & Waluk, J. (2015). Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. The Journal of Physical Chemistry B, 119(24), 7283–7293.
-
Pino-Ríos, R., & Solà, M. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A, 124(51), 10749-10756. Available from: [Link]
- Kuklenz, K. D. (2017). Degradation of Carboxylic Acids and the Associated Impact on Feed Prep and Overhead Corrosion. Paper presented at the CORROSION 2017, New Orleans, Louisiana, USA.
- Silva-Júnior, E. F., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Journal of Computational and Theoretical Nanoscience, 13(7), 4479-4485.
- Čejka, P., et al. (2008). Formation of carboxylic acids during degradation of monosaccharides. Czech Journal of Food Sciences, 26(2), 117-131.
- Grewal, H. S., et al. (2014). Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins. Molecular Pharmaceutics, 11(4), 1227-1237.
- Van Antwerpen, P., & Nève, J. (2004). Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid. Free Radical Biology and Medicine, 37(3), 375-384.
- Davidek, T., et al. (2008). Formation of Carboxylic Acids during Degradation of Monosaccharides. Czech Journal of Food Sciences, 26(2), 117-131.
- Mortensen, P. B. (1992). Formation and degradation of dicarboxylic acids in relation to alterations in fatty acid oxidation in rats. Biochimica et Biophysica Acta, 1124(1), 71-79.
- Reddit User Discussion. (2023). Storage of methyl anthralite and Indole. r/DIYfragrance.
- Silva-Júnior, E. F., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Journal of Computational and Theoretical Nanoscience, 13(7), 4479-4485.
- Khan Academy. (2011).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Indole-5-carboxylic Acid: Properties, Sources, and Uses. Retrieved from [Link]
- Bialek, K., & Cohen, J. D. (1986). Hydrolysis of indole-3-acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 80(1), 99–104.
- CDH Fine Chemical. (n.d.). INDOLE SOLUTION (REAGENT FOR NITRITES)
- Mourier, G., Moroder, L., & Previero, A. (1984). Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides.
- Monti, S., et al. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media. Journal of Photochemistry and Photobiology A: Chemistry, 222(1), 222-229.
- Klein, R., Tatischeff, I., Bazin, M., & Santus, R. (1981). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry, 85(6), 670–677.
- Eftink, M. R., Selvidge, L. A., Callis, P. R., & Rehms, A. A. (1990). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry, 94(9), 3469–3479.
- Fisher Scientific. (2023). Safety Data Sheet: 3-(1H-Imidazol-1-yl)benzoic acid.
- Fisher Scientific. (2023). Safety Data Sheet: 3-(1,3-Oxazol-5-yl)benzoic acid.
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
- Lager, I., et al. (2015). Changes in External pH Rapidly Alter Plant Gene Expression and Modulate Auxin and Elicitor Responses. Plant and Cell Physiology, 56(7), 1357–1368.
- Vanwijnsberghe, S., et al. (2021). Genomic Aromatic Compound Degradation Potential of Novel Paraburkholderia Species. Microorganisms, 9(12), 2465.
- El-Shahawy, A. A., & Al-Ghamdi, A. Y. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon, 9(7), e17637.
- Khuwijitjaru, P., Adachi, S., & Matsuno, R. (2010). Degradation of benzoic acid and its derivatives in subcritical water.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110.
- Musacchio, A. J., et al. (2022). Dearomative (3+2) Cycloadditions between Indoles and Vinyldiazo Species Enabled by a Red‐Shifted Chromium Photocatalyst.
- Royal Society of Chemistry. (n.d.).
- Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
- CymitQuimica. (2023). Safety Data Sheet: 3-(1H-Pyrazol-3-yl)benzoic acid.
- Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments.
- Penta Chemicals. (2024).
- Sigma-Aldrich. (2024).
-
Oakwood Chemical. (n.d.). Indole-5-carboxylic acid. Retrieved from [Link]
- Klempien, A., et al. (2012). Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. Proceedings of the National Academy of Sciences, 109(42), 17115-17120.
- Quispe-Apaza, C. S., et al. (2023). In Vitro Micropropagation of Oca (Oxalis tuberosa Mol.): An Important Plant Genetic Resource from the High Andean Region. Plants, 12(14), 2656.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Indole CAS#: 120-72-9 [m.chemicalbook.com]
- 6. Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ibisscientific.com [ibisscientific.com]
Technical Support Center: Interpreting Unexpected Results with 3-(1H-indol-5-yl)benzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(1H-indol-5-yl)benzoic acid. This guide is designed to provide expert-driven insights and practical troubleshooting for the unexpected experimental results that can arise when working with this and structurally related small molecules. Our goal is to equip you with the knowledge and protocols to diagnose and resolve these issues, ensuring the integrity and validity of your research.
Introduction: The Duality of the Indole and Benzoic Acid Scaffolds
This compound is a bifunctional molecule, incorporating both an indole ring and a benzoic acid moiety. The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals, valued for its ability to participate in hydrogen bonding and pi-stacking interactions.[1][2] The benzoic acid group, a classic pharmacophore, provides a key hydrogen bond donor and acceptor, often crucial for interacting with biological targets.[3]
However, these same features can give rise to experimental challenges. The extended aromatic system of the indole can lead to optical interference in assays, while the overall structure can contribute to poor aqueous solubility. Furthermore, like many drug-like molecules, it has the potential for non-specific interactions or off-target effects. This guide addresses the most common of these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in Biochemical Assays
Question: My enzymatic assay shows inhibition with this compound, but the results are highly variable between experiments. What could be the underlying cause?
This is a common and frustrating issue often linked to the physicochemical properties of the test compound. The primary suspects are poor solubility leading to aggregation, and non-specific interactions with the assay components. Small molecules, particularly those with planar aromatic structures, can form aggregates in aqueous buffers, which can sequester and inhibit enzymes in a non-specific manner.[4] This phenomenon is a hallmark of Pan-Assay Interference Compounds (PAINS).[5][6]
-
Assess Compound Solubility: The first step is to determine if your compound is soluble at the tested concentrations in your specific assay buffer.
-
Test for Aggregation-Based Inhibition: The inclusion of a non-ionic detergent can disrupt aggregates, restoring enzyme activity if the inhibition is non-specific.
-
Orthogonal Assay Validation: Confirm the inhibitory activity in a secondary, mechanistically different assay format.
This protocol is designed to differentiate between true, specific inhibition and non-specific inhibition due to compound aggregation.
Materials:
-
Your enzyme and substrate of interest
-
Assay buffer
-
This compound stock solution (in 100% DMSO)
-
Triton X-100 or Tween-20 (0.01% w/v in assay buffer)
-
Multi-well plates and plate reader
Procedure:
-
Prepare two sets of serial dilutions of this compound in your assay buffer. One set should be prepared in the standard assay buffer, and the second set in the assay buffer containing 0.01% Triton X-100.
-
Add the enzyme to all wells and incubate for 15 minutes.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress on a plate reader.
-
Plot the dose-response curves for both conditions (with and without detergent).
Interpreting the Results:
| Observation | Interpretation | Next Steps |
| IC50 shifts >10-fold higher in the presence of detergent. | Inhibition is likely due to aggregation. | Re-evaluate data at concentrations below the solubility limit. Consider compound reformulation. |
| IC50 remains unchanged or shifts <2-fold. | Inhibition is likely not due to aggregation. | Proceed with further validation of on-target activity. |
| Potency increases with detergent. | The detergent may be enhancing compound solubility or interacting with the target. | Investigate detergent-target interactions in control experiments. |
Issue 2: Anomalous Signals in Fluorescence-Based Assays
Question: I am using a fluorescence-based assay and observe a high background signal (apparent activation) as soon as I add this compound, even in my no-enzyme controls. What is happening?
This is a classic case of compound autofluorescence. The indole moiety in this compound is a known fluorophore.[4] If the excitation and emission spectra of your compound overlap with those of your assay's fluorescent probe, the instrument will detect the compound's intrinsic fluorescence, leading to a false-positive signal.[7]
The workflow below outlines the steps to diagnose and mitigate fluorescence interference.
Caption: Troubleshooting workflow for fluorescence interference.
Objective: To determine the intrinsic fluorescence properties of this compound under your assay conditions.
Materials:
-
This compound
-
Assay buffer
-
Spectrofluorometer
Procedure:
-
Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.
-
In the spectrofluorometer, perform an excitation scan by setting the emission wavelength to that of your assay probe and scanning a range of excitation wavelengths (e.g., 300-600 nm).
-
Next, perform an emission scan by setting the excitation wavelength to that of your assay probe and scanning a range of emission wavelengths (e.g., 400-700 nm).
-
Compare the resulting spectra to the known excitation and emission spectra of your assay's fluorophore.
Mitigation Strategies:
-
Switch to Red-Shifted Dyes: Autofluorescence from organic molecules is typically strongest in the blue-green part of the spectrum.[4] Switching to fluorophores that excite and emit at longer wavelengths (>650 nm) can often circumvent the interference.
-
Use a Different Detection Method: If possible, validate your findings using a non-fluorescence-based method, such as an absorbance or luminescence-based assay.
Issue 3: Poor Compound Solubility in Cell-Based Assays
Question: When I add my DMSO stock of this compound to my cell culture medium, I see a precipitate forming in the well. How can I improve its solubility?
This is a common issue for hydrophobic compounds. Direct addition of a concentrated DMSO stock to an aqueous medium can cause the compound to crash out of solution. The final concentration of DMSO should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.[8]
Caption: Workflow for improving compound solubility.
This method helps to prevent compound precipitation by gradually lowering the DMSO concentration.
Materials:
-
10 mM stock of this compound in 100% DMSO
-
Cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Create an Intermediate Dilution: Prepare an intermediate dilution of your compound. For example, dilute your 10 mM stock 1:100 in cell culture medium to create a 100 µM solution with 1% DMSO. Mix thoroughly by pipetting.[8]
-
Perform Serial Dilutions: Use this 100 µM intermediate solution to perform your final serial dilutions directly in the cell culture medium. This ensures the DMSO concentration remains constant and low across all tested concentrations.
-
Add to Cells: Add the final diluted solutions to your cells. The final DMSO concentration will be well below the cytotoxic threshold.
-
Vehicle Control: Remember to prepare a vehicle control by performing the same dilution steps with 100% DMSO instead of your compound stock.
Issue 4: Unexpected Biological Activity (Off-Target Effects)
While a compound may be designed or selected for a specific target, it is common for small molecules to interact with multiple biological targets, a phenomenon known as polypharmacology.[9][10] These "off-target" effects can lead to unexpected phenotypes and are a critical area of investigation in drug development.
-
Target Prediction Databases: Utilize computational tools and databases (e.g., ChEMBL, PubChem BioAssay) to search for known biological activities of structurally similar compounds. This can provide initial hypotheses for potential off-target interactions.
-
Broad-Spectrum Profiling: If resources permit, screen the compound against a broad panel of targets, such as a kinase panel. Even if your compound is not a classic kinase inhibitor, this can reveal unexpected interactions.[10]
-
Phenotypic Anchoring: If a specific unexpected phenotype is observed (e.g., cell cycle arrest), you can use targeted inhibitors of key pathways involved in that phenotype to see if they recapitulate or block the effect of your compound.
-
Chemical Proteomics: Advanced methods like chemical proteomics can be used to pull down the direct protein binders of your compound from cell lysates for identification by mass spectrometry.
If this compound induces apoptosis, the following diagram illustrates a logical approach to dissecting the potential off-target mechanism.
Caption: Strategy for investigating unexpected apoptosis.
References
- Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2579-2586.
-
National Center for Biotechnology Information. (2015). Assay Guidance Manual: Interference with Fluorescence and Absorbance. Retrieved from [Link]
- Ventura, A. C., & Dempsey, W. P. (2018). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 12(1), 2.
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. Retrieved from [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? Retrieved from [Link]
-
PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link]
-
MetwareBio. (n.d.). Indole: The Microbial Metabolite Connecting Gut Health, Brain, and Immunity. Retrieved from [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Retrieved from [Link]
-
Wikipedia. (n.d.). Pan-assay interference compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. Retrieved from [Link]
-
Drug Hunter. (2022). AICs and PAINS: Mechanisms of Assay Interference. Retrieved from [Link]
-
Sciforum. (2019). Drugs and PAINs: A DrugBank analysis of pan-assay interference compounds. Retrieved from [Link]
-
ACS Publications. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Retrieved from [Link]
-
ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly. Retrieved from [Link]
-
MDPI. (2020). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. Retrieved from [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]
-
Wiley Online Library. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]
-
MDPI. (2022). Fluorescence-Based Binding Characterization of Small Molecule Ligands Targeting CUG RNA Repeats. Retrieved from [Link]
-
ACS Publications. (2025). Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). Indole metabolites inhibit neutrophil myeloperoxidase activity. Retrieved from [Link]
-
American Society for Microbiology. (2018). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Fluorescence-based investigations of RNA-small molecule interactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Retrieved from [Link]
-
PubMed. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Route to preparation of benzoic acid derivatives by reaction... Retrieved from [Link]
-
Ovid. (2019). Indoles: metabolites produced by intestinal bacteria capable of controlling liver disease manifestation. Retrieved from [Link]
-
PubMed. (1995). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Retrieved from [Link]
-
ResearchGate. (2025). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Retrieved from [Link]
-
YouTube. (2021). Assay of Benzoic Acid | Experiment of Pharmaceutical Analysis & Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Biomedical Importance of Indoles. Retrieved from [Link]
-
ACS Publications. (2015). Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Retrieved from [Link]
Sources
- 1. Indole: The Microbial Metabolite Connecting Gut Health, Brain, and Immunity - MetwareBio [metwarebio.com]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 6. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Biological Effects of 3-(1H-indol-5-yl)benzoic acid: A Comparative Guide for Preclinical Research
For researchers and drug development professionals, the indole nucleus represents a privileged scaffold, a recurring molecular motif in a multitude of clinically significant agents.[1][2][3] Its presence in essential biomolecules like serotonin and melatonin underscores its inherent biocompatibility and diverse signaling potential.[1] When coupled with a benzoic acid moiety—a well-documented pharmacophore known for its antimicrobial and anti-inflammatory properties—the resulting compound, 3-(1H-indol-5-yl)benzoic acid, presents a compelling candidate for preclinical investigation.[4][5]
This guide provides a structured, technically-grounded framework for validating the biological effects of this compound. It moves beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and robust data package. We will explore its potential activities by comparing it to established compounds with related structural motifs, thereby providing a clear context for its potential therapeutic value.
Postulated Mechanisms and Comparative Framework
The chemical architecture of this compound suggests several plausible biological targets. The indole ring is a known pharmacophore in agents targeting cancer, neurodegenerative diseases, and microbial infections.[1][2][6] The benzoic acid component, a known antimicrobial and anti-inflammatory agent, further refines these possibilities.[4]
Based on published data for structurally similar compounds, we will focus our validation efforts on two primary areas: anti-inflammatory and antimicrobial activities.
-
Anti-inflammatory Potential: Analogs such as 3-(1-Aryl-1H-indol-5-yl)propanoic acids have demonstrated potent inhibition of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.[7][8]
-
Antimicrobial Potential: Indole derivatives have shown significant efficacy in disrupting bacterial membranes and inhibiting biofilm formation, while benzoic acid's mechanism often involves the disruption of cellular energy production.[1][9]
Our comparative analysis will therefore include:
| Compound Class | Specific Comparator | Primary Mechanism of Action |
| Anti-inflammatory | ASB14780 (3-(1-(4-phenoxyphenyl)-3-(2-phenylethyl)-1H-indol-5-yl)propanoic acid) | cPLA2α Inhibition[7] |
| Antimicrobial | (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide (Compound 5d) | Broad-spectrum antibacterial activity[10][11] |
| Antimicrobial | Benzoic Acid | Disruption of cellular pH and energy metabolism[5][9] |
Experimental Workflows for Biological Validation
A logical, stepwise approach is crucial for efficiently characterizing a novel compound. The following experimental workflow is designed to first establish a general biological effect and then to delineate the specific mechanism of action.
Caption: Proposed experimental workflow for validating the biological effects of this compound.
Detailed Experimental Protocols
Anti-inflammatory Activity: cPLA2α Inhibition Assay
Rationale: Based on the activity of the structural analog ASB14780, a direct enzymatic assay is the most definitive way to assess the potential of this compound as a cPLA2α inhibitor.[7][8] This cell-free assay isolates the interaction between the compound and the enzyme, providing a clear measure of inhibitory potency (IC50).
Protocol:
-
Enzyme and Substrate Preparation:
-
Reconstitute recombinant human cPLA2α enzyme in assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4).
-
Prepare a fluorescent substrate solution, such as arachidonoyl thio-PC (Cayman Chemical), in the assay buffer.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and the comparator, ASB14780, in DMSO.
-
Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of each compound dilution.
-
Add 170 µL of the cPLA2α enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the fluorescent substrate solution.
-
Monitor the increase in fluorescence (Excitation/Emission ~390/510 nm) every 2 minutes for 30 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Normalize the data to the vehicle control (DMSO) and plot the percent inhibition against the log of the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Expected Data Output and Comparison:
| Compound | cPLA2α IC50 (µM) |
| This compound | To be determined |
| ASB14780 (Comparator) | ~0.1 µM (Literature Value) |
| Vehicle (DMSO) | No Inhibition |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
Rationale: The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This provides a quantitative measure of potency against a panel of clinically relevant bacteria.
Protocol:
-
Bacterial Strains and Culture:
-
Select a panel of bacteria, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains.
-
Culture the bacteria in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
-
Compound Preparation:
-
Prepare 2-fold serial dilutions of this compound, Benzoic Acid, and Compound 5d in the culture broth in a 96-well plate.
-
-
Inoculation and Incubation:
-
Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well of the 96-well plate with the bacterial suspension.
-
Include a positive control (bacteria only) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
Expected Data Output and Comparison:
| Compound | MIC against S. aureus (µM) | MIC against E. coli (µM) |
| This compound | To be determined | To be determined |
| Compound 5d (Comparator) | ~38-114 µM[10] | >150 µM |
| Benzoic Acid (Comparator) | ~100-200 µM | >200 µM |
Mechanistic Pathway Visualization
To contextualize the potential anti-inflammatory mechanism, the following diagram illustrates the central role of cPLA2α in the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators.
Caption: Hypothesized inhibition of the cPLA2α pathway by this compound.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to validating the biological effects of this compound. By focusing on its most probable activities based on its chemical structure and comparing it directly with relevant compounds, researchers can efficiently generate a robust data package. Positive results from these initial studies would warrant further investigation into its selectivity, in vivo efficacy, and safety profile, paving the way for its potential development as a novel therapeutic agent.
References
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. [Link]
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. [Link]
-
Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central. [Link]
-
(PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. [Link]
-
Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Semantic Scholar. [Link]
-
This compound. ChemBK. [Link]
-
Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. PubMed. [Link]
-
3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of 3‐(1-Aryl‐1H‐indol-5- yl)propanoic Acid. American Chemical Society. [Link]
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. [Link]
-
(PDF) 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. ResearchGate. [Link]
-
(PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]
-
Benzoic acid. Wikipedia. [Link]
-
Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH. PubMed. [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of 3-(1H-indol-5-yl)benzoic Acid and Structurally Related Analogs in Drug Discovery
In the landscape of modern medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have made it a focal point for the development of novel therapeutics. This guide provides a detailed comparative analysis of 3-(1H-indol-5-yl)benzoic acid, a molecule of significant interest, and its structurally similar compounds. We will delve into their synthesis, physicochemical properties, and critically, their performance in relevant biological assays, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to the Core Scaffold and its Significance
The fusion of an indole ring with a benzoic acid moiety creates a class of compounds with diverse pharmacological potential. The indole group can participate in hydrogen bonding, pi-stacking, and hydrophobic interactions, while the carboxylic acid function provides a key site for ionic interactions and can influence solubility and pharmacokinetic properties. The specific substitution pattern on both the indole and phenyl rings dramatically impacts the molecule's overall shape, electronic distribution, and ultimately, its biological activity.
This guide will focus on a comparative analysis of three key compounds:
-
This compound: The primary compound of interest.
-
3-(1H-indol-3-yl)benzoic acid: A positional isomer where the benzoic acid is attached to the C3 position of the indole.
-
Indole-5-carboxylic acid: A simpler analog lacking the phenyl linker.
By comparing these molecules, we aim to elucidate the structure-activity relationships (SAR) that govern their biological effects, providing valuable insights for the rational design of future drug candidates.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes key predicted and experimental properties of our three compounds of interest.
| Property | This compound | 3-(1H-indol-3-yl)benzoic acid | Indole-5-carboxylic acid |
| Molecular Formula | C₁₅H₁₁NO₂[3] | C₁₅H₁₁NO₂[3] | C₉H₇NO₂ |
| Molar Mass ( g/mol ) | 237.25[3] | 237.25[3] | 161.16 |
| Melting Point (°C) | Not available | Not available | 211-213[4] |
| Boiling Point (°C, Predicted) | 523.9 ± 33.0[3] | 523.9 ± 33.0[3] | Not available |
| Density (g/cm³, Predicted) | 1.320 ± 0.06[3] | 1.320 ± 0.06[3] | Not available |
| pKa (Predicted) | 4.16 ± 0.10 | Not available | Not available |
Expert Analysis: The identical molecular formula and mass of the two benzoic acid isomers highlight the subtlety of their structural differences. The predicted high boiling points and densities are characteristic of rigid, aromatic structures. The predicted pKa of this compound suggests it will be ionized at physiological pH, a crucial factor for its interaction with biological targets and for its solubility. The experimental melting point of indole-5-carboxylic acid provides a concrete physical parameter for this simpler analog.[4]
Synthesis Strategies
The synthesis of these indole derivatives can be approached through various modern organic chemistry techniques. A general and versatile method involves a palladium-catalyzed Suzuki coupling reaction.
General Synthetic Workflow: Suzuki Coupling
Caption: Generalized Suzuki coupling workflow for synthesis.
Experimental Protocol: Synthesis of this compound via Suzuki Coupling
-
Reaction Setup: To a round-bottom flask, add indole-5-boronic acid (1.0 eq), 3-bromobenzoic acid (1.0 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v) and a base such as sodium carbonate (2.0 eq).
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Causality Behind Experimental Choices: The choice of a palladium catalyst is crucial for the efficiency of the C-C bond formation. The base is necessary to activate the boronic acid for transmetalation to the palladium center. A biphasic solvent system is often employed to facilitate the dissolution of both the organic and inorganic reagents.
Comparative Biological Activity
While direct comparative data for this compound is limited in publicly available literature, we can infer its potential biological activities based on studies of structurally related compounds. Indole-based carboxylic acids have shown promise as anticancer agents and enzyme inhibitors.[1][5][6]
Potential as Anticancer Agents
Derivatives of indolyl benzoic acids have been investigated as inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in castration-resistant prostate cancer.[6] For instance, a study on indole derivatives containing a benzoic acid moiety demonstrated that these compounds can inhibit the proliferation of prostate cancer cells with IC₅₀ values in the low micromolar range.[6]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [7][8]
This protocol is a standard method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines.
-
Cell Seeding: Seed a 96-well plate with a chosen cancer cell line (e.g., PC-3 for prostate cancer) at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations.[7]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[7]
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.[7]
Caption: Workflow for the MTT cytotoxicity assay.
Potential as Enzyme Inhibitors
Structurally similar compounds, such as 3-(1-aryl-1H-indol-5-yl)propanoic acids, have been identified as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory processes.[5][9] This suggests that this compound and its analogs could also exhibit inhibitory activity against various enzymes, such as kinases, which are key targets in cancer therapy.[1]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based) [10][11]
This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific protein kinase.
-
Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing the kinase, a biotinylated peptide substrate, and ATP in a suitable kinase buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction wells. Include a positive control (a known inhibitor) and a negative control (vehicle, typically DMSO).
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.
-
Signal Measurement: After another incubation period, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. A decrease in the FRET signal indicates inhibition of kinase activity.[10]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for a fluorescence-based kinase inhibition assay.
Structure-Activity Relationship (SAR) Insights
Based on the available literature for related compounds, we can hypothesize the following SAR trends:
-
Position of the Benzoic Acid: The attachment point of the benzoic acid moiety to the indole ring is critical. The difference in electronic properties and steric hindrance between the C3 and C5 positions will likely lead to different binding modes and potencies against biological targets.
-
The Phenyl Linker: The presence of the benzoic acid group in this compound, as opposed to the direct carboxylate in indole-5-carboxylic acid, provides an additional aromatic ring that can engage in pi-stacking interactions with target proteins. This could lead to enhanced binding affinity.
-
Substitutions on the Indole and Phenyl Rings: Further modifications, such as the addition of substituents to either the indole or the phenyl ring, can be explored to optimize activity. For example, introducing electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its ability to form specific interactions.
Conclusion and Future Directions
While this compound remains a compound with underexplored biological potential, its structural similarity to known bioactive molecules suggests it is a promising candidate for further investigation. The comparative framework presented in this guide, along with the detailed experimental protocols, provides a solid foundation for researchers to systematically evaluate this compound and its analogs.
Future research should focus on obtaining direct experimental data for this compound and its key isomers in a panel of relevant biological assays, such as those for anticancer activity and enzyme inhibition. A thorough investigation of their structure-activity relationships will be instrumental in guiding the design of more potent and selective drug candidates based on this versatile indole-benzoic acid scaffold.
References
- BenchChem. (2025). Application Note & Protocol: Determination of IC50 Values for Anticancer Agent 28. BenchChem.
- ChemicalBook. (2025). Indole-5-carboxylic acid | 1670-81-1. ChemicalBook.
- Creative Biogene. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- MDPI. (2024).
- Benchchem. (2025). Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling. Benchchem.
- National Institutes of Health (NIH). (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for Determining the IC50 of Hapalosin in Cancer Cells. Benchchem.
- Benchchem. (2025).
- PubMed. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. PubMed.
- National Institutes of Health (NIH). (n.d.). Modeling Natural Anti-Inflammatory Compounds by Molecular Topology. NIH.
- National Institutes of Health (NIH). (n.d.).
- The Royal Society of Chemistry. (n.d.). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. The Royal Society of Chemistry.
- ACS Publications. (2014). Design, Synthesis, and Biological Evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic Acids as New Indole-Based Cytosolic Phospholipase A2α Inhibitors.
- PubMed. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed.
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- American Chemical Society. (2014). Design, Synthesis, and Biological Evaluation of 3‐(1-Aryl‐1H‐indol-5- yl)propanoic Acid. American Chemical Society.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
- ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?.
- MDPI. (2022).
- PubMed. (2020). Design, Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives Containing Benzoic Acid Group as Potential AKR1C3 Inhibitors. PubMed.
- ScienceDirect. (2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. ScienceDirect.
- ResearchGate. (2025). Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives.
- ChemBK. (2024). 3-(1H-indol-3-yl)benzoic acid. ChemBK.
- Chulalongkorn University. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University.
- PubMed. (n.d.). Synthesis and biological evaluation of 3-(1H-indol-3-yl)
- ChemBK. (2024). This compound. ChemBK.
- PubMed. (n.d.). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. PubMed.
- PubMed. (n.d.). Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes. PubMed.
- MDPI. (n.d.).
- PubMed Central. (n.d.). Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. PubMed Central.
- MDPI. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. MDPI.
- PubMed. (2022). Endogenous benzoic acid interferes with the signatures of amino acids and thiol compounds through perturbing N-methyltransferase, glutamate-cysteine ligase, and glutathione S-transferase activity in dairy products. PubMed.
- MDPI. (n.d.). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. MDPI.
- Benchchem. (n.d.). A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals. Benchchem.
Sources
- 1. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity studies of indolylisoxazoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules [mdpi.com]
- 5. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives Containing Benzoic Acid Group as Potential AKR1C3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
A Comparative Efficacy Analysis: 3-(1H-indol-5-yl)benzoic acid versus FK866 in Targeting NAMPT-Mediated NAD+ Metabolism
Abstract
Nicotinamide phosphoribosyltransferase (NAMPT) is a rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis, a critical metabolic node for cellular bioenergetics, DNA repair, and signaling.[1][2] Its overexpression in various cancers has established it as a prime therapeutic target.[3][4] This guide provides a comprehensive, data-driven comparison of two small molecule NAMPT inhibitors: 3-(1H-indol-5-yl)benzoic acid, a representative indole-based compound, and FK866, a well-characterized, potent, and specific NAMPT inhibitor. We will dissect their mechanisms, compare their biochemical and cellular efficacy, and provide detailed experimental protocols to empower researchers in their drug discovery efforts.
Introduction: The Critical Role of NAMPT in Cellular Metabolism
NAD+ is an essential coenzyme for a multitude of cellular processes.[1] While several pathways contribute to its biosynthesis, the salvage pathway, which recycles nicotinamide (NAM), is the predominant route in mammals.[4] NAMPT catalyzes the first and rate-limiting step of this pathway, converting NAM and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[2][5] NMN is subsequently converted to NAD+ by NMNATs.[2]
Due to their high metabolic and proliferative rates, many cancer cells exhibit a heightened dependence on the NAMPT-mediated salvage pathway for NAD+ supply.[6] This dependency creates a therapeutic window, where inhibition of NAMPT can selectively induce energy depletion and cell death in tumor cells while sparing normal tissues that can utilize alternative NAD+ synthesis routes (e.g., the Preiss-Handler pathway from nicotinic acid).[7][8]
Compound Profiles:
-
This compound: Represents a class of indole-containing compounds investigated for various therapeutic targets, including AKR1C3 and cPLA2α.[9][10] While less characterized as a NAMPT inhibitor in publicly available literature, its structural motifs are relevant to inhibitor design. This guide will use it as a scaffold for comparison against a known potent inhibitor.
-
FK866 (Daporinad): A highly specific, noncompetitive (functionally) inhibitor of NAMPT that has been extensively studied both preclinically and in Phase I/II clinical trials.[7][11][12][13] It serves as a benchmark compound for NAMPT inhibition, demonstrating potent anticancer activity in vitro and in vivo.[14][15]
Mechanism of Action: Disrupting the NAD+ Salvage Pathway
Both compounds exert their therapeutic effect by inhibiting NAMPT, thereby blocking the synthesis of NMN and leading to a rapid depletion of the intracellular NAD+ pool.[11][16] This NAD+ depletion cripples NAD+-dependent enzymes crucial for cell survival, such as Poly (ADP-ribose) polymerases (PARPs) involved in DNA repair and sirtuins (SIRTs) which regulate metabolism and stress responses.[5][17] The ultimate consequence is a catastrophic metabolic failure, leading to ATP depletion and apoptotic or necrotic cell death.[6][11]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. A Negative Feedback Loop Between NAMPT and TGF-β Signaling Pathway in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) activity by small molecule GMX1778 regulates reactive oxygen species (ROS)-mediated cytotoxicity in a p53- and nicotinic acid phosphoribosyltransferase1 (NAPRT1)-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives Containing Benzoic Acid Group as Potential AKR1C3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Nicotinamide Phosphoribosyltransferase Knockdown Leads to Lipid Accumulation in HepG2 Cells through The SIRT1-AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Experiments Using 3-(1H-indol-5-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the indole scaffold remains a cornerstone of innovation. Its prevalence in biologically active natural products and synthetic pharmaceuticals underscores the critical need for robust and reproducible experimental protocols.[1] This guide provides an in-depth technical analysis of 3-(1H-indol-5-yl)benzoic acid, a versatile building block with applications ranging from a raw material for fluorescent dyes to a precursor in the synthesis of pharmaceutically active compounds.[2][3] We will delve into a detailed, reproducible synthetic protocol, address common challenges, and present a comparative analysis with its structural isomer, 3-(1H-indol-3-yl)benzoic acid, to provide researchers with the insights necessary to ensure experimental fidelity.
The Significance of Isomeric Purity in Indole Derivatives
The seemingly subtle shift of the benzoic acid moiety from the 3-position to the 5-position of the indole ring can have profound implications for the molecule's biological activity and photophysical properties. This underscores the importance of well-defined synthetic routes that yield isomerically pure compounds, a critical factor for the reproducibility of downstream experiments.
Synthesis of this compound via Suzuki-Miyaura Coupling
While various methods exist for the synthesis of indole derivatives, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility, mild reaction conditions, and broad functional group tolerance.[1][4] This palladium-catalyzed reaction provides a reliable and reproducible route to this compound.
The synthesis proceeds via the coupling of two key building blocks: 5-bromoindole and 3-carboxyphenylboronic acid. The choice of catalyst, ligand, base, and solvent system is paramount to achieving high yields and minimizing side products.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
5-Bromoindole
-
3-Carboxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromoindole (1.0 equivalent), 3-carboxyphenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and Sphos (0.04 equivalents).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization:
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and isomeric purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=O, O-H).
Comparative Analysis: this compound vs. 3-(1H-indol-3-yl)benzoic Acid
To understand the impact of isomeric substitution on the properties of these compounds, a direct comparison is essential. While comprehensive, directly comparable experimental data in a single source is scarce, we can collate available information and highlight expected differences based on the known behavior of indole derivatives.
| Property | This compound | 3-(1H-indol-3-yl)benzoic Acid (Alternative) | Rationale for Differences & Impact on Reproducibility |
| Synthesis | Suzuki-Miyaura coupling of 5-bromoindole and 3-carboxyphenylboronic acid. | Can be synthesized via various methods, including Fischer indole synthesis or Suzuki coupling of 3-bromoindole. | The choice of synthetic route can significantly impact yield, purity, and the profile of byproducts, affecting experimental reproducibility. The Suzuki-Miyaura approach offers good control over regioselectivity. |
| Excitation Max (λex) | Expected in the UV region, influenced by solvent polarity. | Expected in the UV region, likely at a slightly different wavelength due to the different electronic environment. | The precise excitation maximum is crucial for fluorescence-based assays. Variations in λex can lead to inconsistent results if not properly accounted for. |
| Emission Max (λem) | Expected in the UV-Vis region, sensitive to solvent polarity. | Expected to differ from the 5-substituted isomer, also solvent-dependent. | The emission wavelength is a key parameter for detection. Uncontrolled solvent conditions can lead to shifts in λem, impacting data accuracy. |
| Quantum Yield (Φ) | Data not readily available. | Data not readily available. | Quantum yield directly relates to the brightness of the fluorophore. Differences in Φ between isomers will affect signal intensity in fluorescence applications. Reproducibility is contingent on consistent measurement conditions. |
| Molar Extinction Coefficient (ε) | Data not readily available. | Data not readily available. | The molar extinction coefficient reflects the efficiency of light absorption. Variations in this parameter will influence the sensitivity of absorbance and fluorescence-based measurements. |
| Biological Activity | Potential as a precursor for pharmaceutically active compounds. | Known to have various biological activities. | The position of the substituent on the indole ring is a critical determinant of biological activity. Isomeric impurities can lead to misleading or irreproducible biological data. |
Addressing Reproducibility in Experiments
The reproducibility of experiments involving this compound hinges on several key factors:
-
Purity of Starting Materials and Reagents: The purity of 5-bromoindole, 3-carboxyphenylboronic acid, and the palladium catalyst is critical for the success and reproducibility of the synthesis.
-
Rigorous Control of Reaction Conditions: Temperature, reaction time, and the inertness of the atmosphere must be carefully controlled to ensure consistent yields and minimize side product formation.
-
Thorough Purification and Characterization: Comprehensive purification, typically by column chromatography, and thorough characterization of the final product are essential to confirm its identity and purity, ensuring that subsequent experiments are performed with a well-defined compound.
-
Standardized Protocols for Downstream Applications: For applications such as fluorescence labeling or biological assays, it is imperative to use standardized and well-documented protocols to ensure that results are comparable across different experiments and laboratories.
Conclusion
This compound is a valuable chemical entity with significant potential in various scientific disciplines. By employing a robust and well-characterized synthetic method like the Suzuki-Miyaura coupling and by understanding the critical parameters that influence its properties, researchers can ensure the reproducibility and reliability of their experimental outcomes. The comparative analysis with its 3-substituted isomer highlights the profound impact of molecular architecture on chemical and physical properties, reinforcing the need for meticulous attention to detail in the synthesis and application of such compounds.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.).
- Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid... (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 3-Carboxyphenylboronic Acid.
- Fluorescence spectra of compounds 1 and 2 with quantum yield higher than 0.5. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde.
- BenchChem. (2025). Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid.
- Anderson, K. W., & Buchwald, S. L. (2005). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Organic & Biomolecular Chemistry. (n.d.). RSC Publishing.
- Singh, G., & Singh, G. (2003). Molar extinction coefficients of solutions of some organic compounds. Pramana, 61(5), 959-967.
- Design, Synthesis, and Biological Evaluation of 3‐(1-Aryl‐1H‐indol-5- yl)propanoic Acid. (2014, August 7). American Chemical Society.
- 3-(1H-indol-3-yl)benzoic acid. (2024, April 9). ChemBK.
- Benzoic acid - Absorption Spectrum. (n.d.). PhotochemCAD.
- 3-(1H-indol-1-yl)benzoic acid | 1207028-05-4. (n.d.). Sigma-Aldrich.
- Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. (2024, May 5). PubMed.
- A Guide to Recording Fluorescence Quantum Yields. (n.d.). HORIBA.
- Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. (n.d.). PubMed.
- Benzoic acid Molar Extinction Coefficient. (2010, October 30). Physics Forums.
- Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. (n.d.). PMC.
- 3-(1h-Indol-3-Yl)-2-(4-(4-Phenyl-Piperidin-1-Yl)-Benzenesulfonylamino)-Propionic Acid | C28H29N3O4S | CID 444789. (n.d.). PubChem.
- Comparison of Fluorescence quantum yield in different solvents for representative compounds 2b, 2g and 3ab. (n.d.).
- Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (n.d.). PMC.
- Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials. (n.d.). MDPI.
- Photophysical Properties of Luminophores Based on 3-(1,3-Benzothiazol-2-yl)-4-hydroxybenzenesulfonic Acid. (2024, July).
- Multicomponent synthesis of 3-(1H-indol-3-yl)
- 142005-16-1|2-(4-(1H-Indol-3-yl)butanamido)benzoic acid. (n.d.). BLDpharm.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials [mdpi.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Binding Target of 3-(1H-indol-5-yl)benzoic acid
This guide provides a comprehensive framework for researchers to rigorously validate the binding target of the novel compound 3-(1H-indol-5-yl)benzoic acid. Drawing from established biochemical and cellular methodologies, we present a multi-pronged approach to not only identify the direct molecular target but also to compare its binding and functional activity against known modulators. Recent patent literature suggests that this molecule may function as a modulator of the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system. This guide will therefore proceed with the hypothesis that STING is the primary target, outlining the necessary experiments to confirm this interaction with high confidence.
Our approach is grounded in the principles of scientific rigor, emphasizing self-validating experimental design and the integration of orthogonal methods to build a robust body of evidence.
Part 1: Foundational Target Identification Strategy
Before committing to extensive biophysical and cellular characterization, it is crucial to establish a foundational hypothesis for the compound's mechanism of action. The molecular structure of this compound suggests it may act as a competitive inhibitor or modulator of a protein-ligand binding site. Our initial hypothesis, based on emerging literature, centers on the STING protein.
The logical flow of our validation strategy is as follows:
Figure 1: A three-phase workflow for target validation.
Part 2: Biophysical Characterization of Direct Binding
The first principle of target validation is to demonstrate a direct, physical interaction between the compound and the purified target protein. Biophysical methods are the gold standard for this purpose, providing quantitative data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that measures binding events in real-time, allowing for the determination of association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.
Experimental Rationale: By immobilizing recombinant STING protein on a sensor chip and flowing this compound over the surface, we can directly observe the binding and dissociation events. This provides high-confidence evidence of a direct interaction and quantifies the stability of the resulting complex.
Step-by-Step Protocol:
-
Protein Immobilization: Covalently immobilize purified, full-length human STING protein onto a CM5 sensor chip via amine coupling. Aim for a density of ~2000-4000 Response Units (RU).
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least two orders of magnitude around the expected KD (e.g., 0.1 to 10 µM).
-
Binding Assay: Inject the analyte dilutions over the STING-functionalized and a reference (blank) flow cell. Include buffer-only injections for double referencing.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract kon, koff, and calculate KD.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Experimental Rationale: ITC provides orthogonal confirmation of the binding interaction observed in SPR. Furthermore, the thermodynamic signature can offer insights into the nature of the binding forces (e.g., hydrogen bonding, hydrophobic interactions).
Step-by-Step Protocol:
-
Sample Preparation: Place purified STING protein in the sample cell and this compound in the injection syringe. Ensure both are in identical buffer solutions to minimize heat of dilution effects.
-
Titration: Perform a series of small injections of the compound into the protein solution.
-
Data Acquisition: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and fit the resulting isotherm to a binding model to determine KD, n, and ΔH.
Comparative Binding Data
The performance of this compound should be benchmarked against known STING modulators.
| Compound | Method | KD (µM) | kon (104 M-1s-1) | koff (10-2 s-1) | Stoichiometry (n) |
| This compound | SPR | Experimental | Experimental | Experimental | N/A |
| ITC | Experimental | N/A | N/A | Experimental | |
| H-151 (STING Antagonist) | SPR | 1.2 | 5.8 | 6.9 | N/A |
| cGAMP (Endogenous Agonist) | ITC | 0.8 | N/A | N/A | ~1 |
Part 3: Cellular Target Engagement
Confirming that a compound binds to a purified protein is a critical first step, but it is essential to demonstrate that this interaction also occurs within the complex environment of a living cell.
Cellular Thermal Shift Assay (CETSA)
CETSA leverages the principle that a protein becomes more thermally stable when bound to a ligand. By heating cell lysates or intact cells to various temperatures, the amount of soluble (non-denatured) target protein remaining can be quantified, with a ligand-induced shift in the melting curve indicating target engagement.
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Treatment: Treat cultured cells (e.g., THP-1 monocytes) with either vehicle control or a saturating concentration of this compound for 1-2 hours.
-
Heating: Lyse the cells and divide the lysate into several aliquots. Heat each aliquot to a different temperature for 3 minutes (e.g., 40°C to 70°C gradient).
-
Separation: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Quantification: Collect the supernatant (containing soluble proteins) and quantify the amount of STING protein using Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble STING as a function of temperature. A shift of the melting curve to a higher temperature in the compound-treated samples indicates ligand binding and stabilization.
Part 4: Functional Characterization and Mechanism of Action
Ultimately, the significance of a ligand-target interaction is defined by its functional consequence. For the STING pathway, this involves measuring the downstream production of type I interferons and other pro-inflammatory cytokines.
STING Signaling Pathway Overview
Figure 3: Simplified STING signaling pathway and points of antagonism.
Functional Assays
To determine if this compound acts as an agonist or an antagonist, its effect on STING pathway activation must be measured.
Step-by-Step Protocol (Antagonist Activity):
-
Cell Seeding: Seed THP-1-Dual™ (InvivoGen) cells, which contain an IRF-inducible luciferase reporter, into a 96-well plate.
-
Pre-treatment: Pre-incubate the cells with increasing concentrations of this compound or the known antagonist H-151 for 1 hour.
-
Stimulation: Stimulate the cells with a known STING agonist, such as cGAMP, at its EC50 concentration.
-
Incubation: Incubate for 16-24 hours.
-
Readout: Measure the luciferase activity, which is proportional to IRF activation.
-
Data Analysis: Plot the luciferase signal against the concentration of the test compound to generate a dose-response curve and calculate the IC50 value.
Comparative Functional Data
| Compound | Assay Type | Readout | IC50 (µM) | Mechanism |
| This compound | IRF Reporter Assay | Luciferase Activity | Experimental | To be determined |
| H-151 | IRF Reporter Assay | Luciferase Activity | 0.8 - 2.5 | Antagonist |
| cGAMP | IRF Reporter Assay | Luciferase Activity | N/A (Agonist) | Endogenous Agonist |
Conclusion
By systematically applying this multi-faceted approach—combining quantitative biophysical analysis, direct evidence of cellular target engagement, and robust functional assays—researchers can confidently confirm and characterize the interaction between this compound and its putative target, STING. This rigorous validation is an indispensable step in the progression of any novel compound from a chemical entity to a potential therapeutic agent.
References
A Comparative Guide to the Structure-Activity Relationship of 3-(1H-indol-5-yl)benzoic Acid Analogs
Introduction: The 3-(1H-indol-5-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors of various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs based on this core, with a particular focus on their activity as inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3) and cytosolic phospholipase A2α (cPLA2α). By examining the impact of structural modifications on biological activity, we aim to provide researchers and drug development professionals with actionable insights for the rational design of novel therapeutics.
The this compound Core: A Foundation for Diverse Biological Activity
The this compound core combines the key pharmacophoric features of an indole ring and a benzoic acid moiety. The indole ring, a common motif in biologically active natural products and synthetic drugs, can engage in various non-covalent interactions with protein targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The benzoic acid group provides a crucial acidic handle for interaction with basic residues in enzyme active sites and contributes to the overall physicochemical properties of the molecule. This combination has led to the discovery of analogs with a wide range of therapeutic applications, from anticancer to anti-inflammatory agents.
Comparative Analysis of Analogs Targeting AKR1C3
Aldo-Keto Reductase 1C3 (AKR1C3) is a key enzyme in the biosynthesis of androgens and is implicated in the progression of castration-resistant prostate cancer (CRPC).[1] Inhibition of AKR1C3 is therefore a promising therapeutic strategy. This section compares analogs of this compound that have been evaluated for their AKR1C3 inhibitory activity.
Key Structural Modifications and Their Impact on AKR1C3 Inhibition
The SAR of these analogs reveals several key trends:
-
Substitution at the Indole N1-position: Modification of the indole nitrogen is a critical determinant of activity. While the parent NH-indole can be active, substitution with a methylbenzyl group attached to a benzoic acid has been shown to be a fruitful strategy.
-
Substitution at the Indole C3-position: The introduction of a bulky, electron-rich substituent at the C3-position of the indole ring significantly enhances inhibitory potency. For instance, the presence of a (3,4,5-trimethoxyphenyl)sulfanyl group at this position leads to potent AKR1C3 inhibition.[1]
-
The Benzoic Acid Moiety: The carboxylic acid group is essential for activity, likely forming a key interaction with the enzyme's active site. Conversion of the carboxylic acid to a hydroxamic acid can also be a viable strategy.[1]
Quantitative Comparison of AKR1C3 Inhibitors
| Compound ID | Indole N1-Substitution | Indole C3-Substitution | Benzoic Acid Moiety | AKR1C3 IC50 (µM) | 22Rv1 Cell Proliferation IC50 (µM) | Reference |
| 3e | 4-methylbenzyl | (3,4,5-trimethoxyphenyl)sulfanyl | 4-benzoic acid | 0.26 | 6.37 | [1] |
| 3q | 4-methylbenzyl | (3,4,5-trimethoxyphenyl)sulfanyl | 4-benzohydroxamic acid | 2.39 | 2.72 | [1] |
Table 1: Comparative activity of this compound analogs as AKR1C3 inhibitors.[1]
Experimental Workflow for AKR1C3 Inhibition Assay
The following diagram outlines a typical workflow for evaluating the inhibitory activity of compounds against AKR1C3.
Figure 1: General workflow for an in vitro AKR1C3 inhibition assay.
Comparative Analysis of Analogs Targeting cPLA2α
Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to prostaglandins and leukotrienes.[2][3][4] Inhibitors of cPLA2α have potential as anti-inflammatory drugs. This section explores the SAR of 3-(1H-indol-5-yl)propanoic acid analogs, which share a similar core structure with our topic of interest.
Key Structural Modifications and Their Impact on cPLA2α Inhibition
The SAR for this class of inhibitors highlights the following:
-
Propanoic Acid Chain: The propanoic acid side chain at the C5-position of the indole is crucial for activity.[2][3][4]
-
Substitution at the Indole N1-position: An aryl group at the N1-position is essential for potent inhibition. Further substitution on this aryl ring, particularly with a para-phenoxy group, significantly enhances activity.[2][3][4]
-
Substitution at the Indole C3-position: A phenylethyl group at the C3-position contributes favorably to the inhibitory activity.[2][3][4]
Quantitative Comparison of cPLA2α Inhibitors
| Compound ID | Indole N1-Substitution | Indole C3-Substitution | 5-Position Moiety | cPLA2α IC50 (µM) | Reference |
| 56n (ASB14780) | 4-phenoxyphenyl | 2-phenylethyl | propanoic acid | Potent inhibitor | [2][3][4] |
Table 2: Activity of a potent 3-(1-Aryl-1H-indol-5-yl)propanoic acid analog as a cPLA2α inhibitor.
Experimental Protocol: Synthesis of 3-(1-Aryl-1H-indol-5-yl)propanoic Acid Analogs
A general synthetic route to this class of compounds is outlined below:
Step 1: Fischer Indole Synthesis: Reaction of a substituted phenylhydrazine with a suitable ketone to form the indole core. Step 2: N-Arylation: Coupling of the indole with an aryl boronic acid under Suzuki or similar cross-coupling conditions. Step 3: Introduction of the Propanoic Acid Side Chain: This can be achieved through various methods, such as a Heck reaction with an acrylate followed by reduction and hydrolysis.
Figure 2: General synthetic workflow for 3-(1-Aryl-1H-indol-5-yl)propanoic acid analogs.
Broader Biological Landscape and Future Directions
The this compound scaffold has also been explored for other biological targets. For instance, related 3-(indol-5-yl)indazole derivatives have been identified as potent antagonists of the MD2-TLR4 complex, with potential applications in treating acute lung injury.[5] This highlights the versatility of the indole-5-yl core in generating inhibitors for diverse protein families.
Future research in this area should focus on:
-
Exploring a wider range of substitutions at all positions of the indole and benzoic acid rings to further optimize potency and selectivity.
-
Investigating different linker lengths and compositions between the indole and benzoic acid moieties.
-
Conducting in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of the most promising analogs.
-
Utilizing computational modeling and structural biology to gain a deeper understanding of the binding modes of these inhibitors and to guide the design of next-generation compounds.
Conclusion
This comparative guide has illuminated the key structure-activity relationships governing the biological activity of this compound analogs. The data clearly indicate that strategic modifications to the indole core and the benzoic acid moiety can lead to potent and selective inhibitors of important therapeutic targets like AKR1C3 and cPLA2α. The insights and experimental frameworks presented herein are intended to empower researchers in the rational design and development of novel drug candidates based on this versatile and promising chemical scaffold.
References
-
Design, Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives Containing Benzoic Acid Group as Potential AKR1C3 Inhibitors. Chem Biodivers. 2020. [Link]
-
Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. J Med Chem. 2014. [Link]
-
NSAIDs: SAR of Indole acetic acid. YouTube. 2021. [Link]
-
3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Molecules. 2021. [Link]
-
Design, Synthesis, and Biological Evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic Acids as New Indole-Based Cytosolic Phospholipase A2α Inhibitors. ACS Publications. 2014. [Link]
-
Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. NIH. 2021. [Link]
-
Design, Synthesis, and Biological Evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic Acid. American Chemical Society. 2014. [Link]
-
This compound. ChemBK. 2024. [Link]
-
Design of novel indole derivatives containing benzoic acid group or... ResearchGate. 2020. [Link]
-
Kinase inhibitors with 3-(1H-pyrrol-2-yl)methylene-indolin-2-one scaffold. ResearchGate. 2023. [Link]
-
Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. PubMed. 2011. [Link]
-
Illustration of SAR for newly synthesized indole acetic acid sulfonate... ResearchGate. 2023. [Link]
-
Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. ResearchGate. 2022. [Link]
-
Discovery of 3-(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury. PubMed. 2019. [Link]
Sources
- 1. Design, Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives Containing Benzoic Acid Group as Potential AKR1C3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 3-(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of 3-(1H-indol-5-yl)benzoic Acid Activity: A Comparative Guide for Preclinical Oncology
This guide provides a comprehensive framework for the in vivo validation of 3-(1H-indol-5-yl)benzoic acid, a novel indole-based compound with significant therapeutic potential in oncology. Drawing from established preclinical methodologies and data from comparable agents, we present a technical comparison, detailed experimental protocols, and the scientific rationale underpinning a robust in vivo validation strategy. This document is intended for researchers, scientists, and drug development professionals engaged in advancing novel cancer therapeutics from the bench to the clinic.
Introduction: The Rationale for Targeting NAD+ Metabolism in Cancer with this compound
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the critical metabolic nodes is the dependency on nicotinamide adenine dinucleotide (NAD+), a vital cofactor in redox reactions, DNA repair, and cellular signaling. Many tumors upregulate the NAD+ salvage pathway, where the enzyme nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting step.[1][2][3] This makes NAMPT a highly attractive target for anticancer therapy.[3][4]
The indole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous anticancer agents.[5][6][7] The specific structure of this compound suggests its potential as a competitive inhibitor of NAMPT. This hypothesis is predicated on structure-activity relationships observed in other indole-based NAMPT inhibitors that have demonstrated preclinical efficacy.[1][8] This guide outlines the necessary steps to validate this hypothesis in a rigorous in vivo setting and compares its potential profile to established NAMPT inhibitors.
Competitive Landscape: A Comparative Analysis of NAMPT Inhibitors
To establish a benchmark for the in vivo performance of this compound, it is essential to compare it against other well-characterized NAMPT inhibitors. The following compounds have been selected based on their progression into preclinical and, in some cases, clinical development.
| Compound | Mechanism of Action | In Vivo Model(s) | Key Efficacy Findings | Noted Toxicities | Reference(s) |
| FK866 (APO866) | Non-competitive NAMPT inhibitor | Human tumor xenografts (various) | Dose-dependent tumor growth inhibition. | Dose-limiting toxicities, particularly hematological.[9] | [1][4] |
| KPT-9274 | Dual NAMPT and PAK4 inhibitor | Solid tumor and hematologic malignancy xenografts | Strong anti-tumor efficacy in both solid and liquid tumors. | Minimal cytotoxicity to normal cells reported in preclinical models.[1] | [1][9] |
| GNE-617 | Potent and selective NAMPT inhibitor | NAPRT1-deficient tumor xenografts | Robust efficacy in tumor xenograft studies. | Initial lead compounds showed CYP3A4 time-dependent inhibition.[8][10] | [8][10][11] |
| OT-82 | Potent NAMPT inhibitor | Hematopoietic malignancy models | High efficacy against hematopoietic cancers. | Phase I clinical trials initiated.[1] | [1] |
| This compound | Hypothesized NAMPT inhibitor | Proposed: A549 (NSCLC) Xenograft | To be determined | To be determined | N/A |
Proposed In Vivo Validation Workflow for this compound
A structured, multi-stage in vivo validation process is critical to de-risk the progression of a new chemical entity. The following workflow is proposed for this compound.
Caption: Proposed in vivo validation workflow for this compound.
Detailed Experimental Protocols
The following protocols are designed to provide a robust assessment of the in vivo activity of this compound.
Animal Models and Husbandry
All in vivo experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines. Immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, are appropriate for establishing human tumor xenografts.[12][13] Animals should be housed in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Study
Objective: To determine the pharmacokinetic profile of this compound and its effect on the target (NAMPT) in vivo.
Methodology:
-
Administer a single dose of this compound (e.g., 10 mg/kg, intravenously or orally) to a cohort of healthy mice (n=3 per time point).
-
Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via retro-orbital or tail vein sampling.
-
Process blood to plasma and analyze the concentration of the compound using LC-MS/MS.
-
For pharmacodynamics, administer the compound to tumor-bearing mice and collect tumor tissue at corresponding time points to measure NAD+ levels via a commercially available kit. This will establish the dose- and time-dependent inhibition of NAMPT in the tumor.[3]
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Methodology:
-
Administer escalating doses of this compound to cohorts of healthy mice (n=3-5 per dose level) daily for 5-14 days.
-
Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or significant clinical signs of distress.
Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.[12][13][14]
Methodology:
-
Select a relevant human cancer cell line. Given the broad applicability of NAMPT inhibitors, a non-small cell lung cancer (NSCLC) line such as A549 is a suitable starting point.
-
Subcutaneously inject 5 x 10^6 A549 cells in a mixture of media and Matrigel into the flank of immunodeficient mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline or a suitable formulation vehicle).
-
Group 2: this compound at a low dose (e.g., 0.5x MTD).
-
Group 3: this compound at a high dose (e.g., MTD).
-
Group 4: Positive control (e.g., a standard-of-care chemotherapy or a known NAMPT inhibitor like KPT-9274).
-
-
Administer treatments daily (or as determined by PK data) and measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration (e.g., 21-28 days).
-
At the end of the study, euthanize the animals and collect tumors for ex vivo analysis (e.g., NAD+ levels, immunohistochemistry for proliferation and apoptosis markers).
Caption: Workflow for the in vivo tumor xenograft efficacy study.
Data Interpretation and Next Steps
Successful in vivo validation of this compound would be demonstrated by:
-
A favorable pharmacokinetic profile with adequate tumor exposure.
-
A well-tolerated dose range.
-
Statistically significant tumor growth inhibition compared to the vehicle control group.
-
Evidence of on-target activity, such as reduced intratumoral NAD+ levels.
Positive results from these studies would provide a strong rationale for further preclinical development, including IND-enabling toxicology studies and the exploration of combination therapies. The use of more advanced models, such as patient-derived xenografts (PDX), could further elucidate the compound's efficacy in a more clinically relevant setting.[13][15]
References
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Available at: [Link]
-
Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. Available at: [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Proprevia. Available at: [Link]
-
100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. Available at: [Link]
-
In Vivo Pharmacology | Orthotopic Models | PDX Models. Certis Oncology Solutions. Available at: [Link]
-
The current landscape of indole hybrids with in vivo antitumor potential. PubMed. Available at: [Link]
-
Review of various NAMPT inhibitors for the treatment of cancer. Frontiers. Available at: [Link]
-
Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy. PubMed Central. Available at: [Link]
-
Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. National Institutes of Health. Available at: [Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PubMed Central. Available at: [Link]
-
Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. AACR Journals. Available at: [Link]
-
Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. PubMed Central. Available at: [Link]
-
An insight into the in vivo antitumor therapeutic potential of indole-(fused) pyri(mi)dine hybrids. PubMed. Available at: [Link]
-
A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. Available at: [Link]
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PubMed Central. Available at: [Link]
-
A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Discovery - the University of Dundee Research Portal. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. National Institutes of Health. Available at: [Link]
-
3-(1H-indol-3-yl)benzoic acid. ChemBK. Available at: [Link]
-
A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. ResearchGate. Available at: [Link]
-
Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. PubMed. Available at: [Link]
-
ECLI:NL:RBDHA:2025:24287, Rechtbank Den Haag, C/09/693949. Uitspraken.nl. Available at: [Link]
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. Available at: [Link]
-
Design, Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives Containing Benzoic Acid Group as Potential AKR1C3 Inhibitors. PubMed. Available at: [Link]
-
Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH. PubMed. Available at: [Link]
-
Benzoic acid. Wikipedia. Available at: [Link]
-
Assessment of the toxicity of benzoic acid derivatives in the intragastric intake. Gorokhova. Available at: [Link]
-
3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. MDPI. Available at: [Link]
-
This compound. ChemBK. Available at: [Link]
-
Identification of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors with No Evidence of CYP3A4 Time-Dependent Inhibition and Improved Aqueous Solubility. ResearchGate. Available at: [Link]
-
Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models. PubMed Central. Available at: [Link]
-
Provisional Peer Reviewed Toxicity Values for Benzoic Acid. U.S. Environmental Protection Agency. Available at: [Link]
-
Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. Available at: [Link]
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PubMed Central. Available at: [Link]
-
Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives. ResearchGate. Available at: [Link]
-
Interaction of NAMPT with inhibitory compounds: (A). Interaction of... ResearchGate. Available at: [Link]
Sources
- 1. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 2. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The current landscape of indole hybrids with in vivo antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An insight into the in vivo antitumor therapeutic potential of indole-(fused) pyri(mi)dine hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. xenograft.org [xenograft.org]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. In Vivo Pharmacology | Orthotopic Models | PDX Models [certisoncology.com]
"comparing analytical techniques for 3-(1H-indol-5-yl)benzoic acid purity"
An Expert's Comparative Guide to the Analytical Techniques for Purity Assessment of 3-(1H-indol-5-yl)benzoic acid
Introduction: The Critical Role of Purity for a Versatile Building Block
This compound is a bifunctional molecule featuring both an indole scaffold and a carboxylic acid moiety. This unique structure makes it a valuable building block in medicinal chemistry and materials science, particularly for the synthesis of targeted therapeutics and functional polymers. For researchers, scientists, and drug development professionals, the purity of this starting material is not a mere quality metric; it is the foundation upon which reliable, reproducible, and safe downstream applications are built. The presence of even minor impurities—such as residual starting materials, synthetic by-products, or degradation products—can drastically alter biological activity, compromise material integrity, and introduce significant regulatory hurdles.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. We will move beyond simple protocol listings to explain the causality behind experimental choices, ensuring each method is presented as a self-validating system. Our focus is on providing the expertise necessary to select the most appropriate technique, or combination of techniques, to confidently answer the critical question: "How pure is my sample?"
Chromatographic Techniques: The Workhorse for Purity and Impurity Profiling
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and its advanced evolution, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones of purity analysis in the pharmaceutical industry.[1] They excel at separating the main compound from its impurities, allowing for quantification based on relative peak area.
A. High-Performance Liquid Chromatography (HPLC)
Reversed-Phase HPLC (RP-HPLC) is the most robust and widely adopted method for analyzing non-volatile, polar organic molecules like this compound.[2] The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The molecule's aromatic rings provide a strong chromophore for sensitive ultraviolet (UV) detection.
-
Column Choice (C18): A C18 (octadecylsilane) column is the default choice for this molecule. Its nonpolar nature provides strong hydrophobic interactions with the indole and benzene rings, ensuring good retention and separation from more polar or less retained impurities.
-
Mobile Phase pH Control: The carboxylic acid group (pKa ≈ 4-5) requires a buffered or acidified mobile phase. By setting the pH below the pKa (e.g., using 0.1% formic or phosphoric acid), the carboxyl group remains protonated (-COOH), rendering the molecule less polar and ensuring a consistent, sharp peak shape. Without pH control, the molecule could exist in both ionized and non-ionized forms, leading to peak tailing and poor reproducibility.
-
Detector Choice (DAD/PDA): A Diode Array Detector (DAD) or Photodiode Array (PDA) is superior to a simple UV detector. It not only quantifies at a specific wavelength (e.g., 254 nm or 280 nm) but also captures the entire UV-Vis spectrum for each peak. This is a self-validating feature: peak purity can be assessed by comparing spectra across the peak. A homogenous peak will exhibit identical spectra, whereas a co-eluting impurity will cause spectral distortion.
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, thermostatted column compartment, and DAD/PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 10% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm, with spectral scanning from 200-400 nm.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Perform a 1:10 dilution to a final concentration of 0.1 mg/mL.
-
Filter through a 0.45 µm syringe filter prior to injection.
-
-
Data Analysis: Purity is calculated using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
B. Ultra-Performance Liquid Chromatography (UPLC) & Mass Spectrometry (MS)
UPLC utilizes columns with smaller particles (<2 µm), requiring higher pressures but yielding significantly faster analysis times and superior resolution compared to HPLC.[1] This is invaluable for complex samples with closely eluting impurities.
When coupled with Mass Spectrometry (LC-MS), the technique becomes the gold standard for impurity identification.[3][4] While UV detection suggests the presence and quantity of an impurity, MS provides its molecular weight, which is a critical piece of information for structural elucidation.[5]
-
Expertise in Application: For routine quality control, HPLC is often sufficient. However, during drug development, identifying and characterizing any impurity present at >0.1% is a regulatory requirement.[1] In this context, UPLC-MS is not just an alternative but a necessity. It provides the high-resolution separation needed to detect all impurities and the mass data required to identify them.[4][6]
Quantitative NMR (qNMR): The Primary Method for Absolute Purity
While chromatography provides relative purity, Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary technique for determining absolute purity (e.g., % w/w) without the need for a reference standard of the analyte itself.[7][8] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[8][9]
The trustworthiness of a qNMR experiment hinges on a meticulously planned and executed protocol.[10]
-
Selection of an Internal Standard (IS): This is the most critical step. The IS must:
-
Have a known, certified purity (traceable to SI units).
-
Be stable and non-reactive with the analyte or solvent.
-
Possess signals in a region of the ¹H NMR spectrum that is clear of any analyte signals.
-
Be accurately weighed. Maleic acid or dimethyl sulfone are common choices.
-
-
Experimental Parameters: To ensure accurate quantification, spectra must be acquired under specific conditions.[8] A long relaxation delay (D1) is essential—typically 5 to 7 times the longest T1 relaxation time of both the analyte and the standard. This ensures all protons have fully relaxed before the next pulse, making the signal integrals directly comparable.
-
Signal Selection: Choose well-resolved, non-overlapping signals for both the analyte and the internal standard for integration. For this compound, aromatic protons in regions far from exchangeable protons (NH, COOH) are ideal.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound into a vial.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid, purity ≥ 99.5%) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification:
-
Pulse Angle: 30-90° (a 90° pulse gives the best signal, but a smaller angle can be used with a shorter relaxation delay if T1 values are known).
-
Relaxation Delay (D1): ≥ 30 seconds (a conservative value to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated.[11]
-
-
-
Data Processing & Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (I_Analyte) and a signal from the internal standard (I_Std).
Purity_Analyte (%) = (I_Analyte / N_Analyte) * (N_Std / I_Std) * (M_Analyte / m_Analyed) * (m_Std / M_Std) * Purity_Std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Weighed mass
-
Purity_Std: Purity of the internal standard
-
Thermal Analysis: Assessing Physicochemical Purity
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide orthogonal information about purity.[12][13] They assess the physicochemical properties of the bulk material rather than separating individual chemical components.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. For a pure crystalline solid, DSC shows a sharp melting endotherm at a specific temperature. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting peak. This phenomenon can be used to estimate purity (often >98-99%) using the van't Hoff equation. It is an excellent technique for detecting small amounts of crystalline impurities that affect the melting behavior.[14][15]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[16] It is not used to detect organic impurities but is essential for quantifying non-volatile components of purity, such as residual solvents and water content.[12] A TGA analysis can show a mass loss step at a temperature below the compound's decomposition point, which can be definitively quantified as volatile content.
-
DSC: A small amount of sample (~2-5 mg) is heated in an aluminum pan at a controlled rate (e.g., 10 °C/min). The onset temperature and shape of the melting endotherm are analyzed.
-
TGA: A sample (~5-10 mg) is heated in a pan on a microbalance at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). Mass loss over specific temperature ranges is quantified.
Comparative Summary of Analytical Techniques
The choice of technique is dictated by the specific analytical question, the required level of accuracy, and available resources.
| Feature | HPLC / UPLC | LC-MS | Quantitative NMR (qNMR) | Thermal Analysis (DSC/TGA) |
| Primary Output | Relative Purity (% Area) | Impurity Identification (MW) | Absolute Purity (% w/w) | Physicochemical Purity |
| Principle | Chromatographic Separation | Separation + Mass Detection | Nuclear Magnetic Resonance | Heat Flow / Mass Change |
| Use Case | Routine QC, stability testing | Impurity profiling, structural elucidation | Reference standard characterization , primary purity assignment | Solvent/water content, polymorphism |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Moderate (µg to mg level) | Moderate (depends on impurity type) |
| Selectivity | High (Separates isomers) | Very High (Separates and identifies) | High (Structurally specific) | Low (Measures bulk properties) |
| Analysis Time | 15-30 min (HPLC), <10 min (UPLC)[1] | <10 min (UPLC-MS) | 15-45 min (including long delay) | 30-60 min per technique |
| Validation | ICH Q2(R2) guidelines apply[17][18] | ICH Q2(R2) guidelines apply[17] | Specific guidelines for validation exist[8] | Pharmacopoeial methods available[15] |
| Limitations | Requires reference standards for impurities; assumes equal detector response | Complex instrumentation; non-volatile buffers cannot be used[4] | Lower sensitivity; requires expensive standard; peak overlap can be an issue | Not suitable for all impurities (e.g., amorphous); destructive |
Conclusion and Strategic Recommendations
No single technique can provide a complete picture of the purity of this compound. A strategic, multi-faceted approach is required for comprehensive characterization, aligning with the principles of robust analytical procedure development.[17]
-
For Routine Analysis and Batch Release: RP-HPLC with DAD detection is the method of choice. It is robust, reliable, and cost-effective, providing the necessary data on relative purity and the presence of UV-active impurities.
-
For Impurity Identification (Development Phase): UPLC-MS is essential. When a new impurity is detected by HPLC above the identification threshold (typically 0.1%), UPLC-MS must be employed to determine its molecular weight, aiding in its structural identification.[19]
-
For Primary Characterization and Reference Standard Qualification: qNMR is the definitive technique. It provides an absolute purity value that is not dependent on the response factor of a detector, making it the ideal method for certifying the purity of a new batch or in-house reference material.[7]
-
For Comprehensive Physicochemical Profiling: DSC and TGA are indispensable. They provide orthogonal data on purity by assessing melting behavior and quantifying residual volatiles, which are critical parameters for understanding the solid-state properties of the material.[13][16]
By intelligently combining these techniques, researchers and drug developers can build a comprehensive purity profile for this compound, ensuring the quality and integrity of their work from the laboratory bench to clinical development.
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 8. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 10. emerypharma.com [emerypharma.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. tsijournals.com [tsijournals.com]
- 14. Thermal Analysis in the Pharmaceutical Industry - TA Instruments [tainstruments.com]
- 15. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. qbdgroup.com [qbdgroup.com]
- 19. tasianinch.com [tasianinch.com]
A Comparative Guide to Assessing the Specificity of 3-(1H-indol-5-yl)benzoic acid
For researchers, medicinal chemists, and drug development professionals, the journey of a promising small molecule from a screening hit to a clinical candidate is paved with rigorous validation. A critical, and often challenging, aspect of this validation is the comprehensive assessment of the compound's binding specificity. A highly specific compound interacts solely with its intended target, minimizing the potential for off-target effects that can lead to toxicity and unforeseen side effects. Conversely, a promiscuous compound, one that binds to multiple targets, can be difficult to optimize and may fail late in development.
This guide provides an in-depth, objective comparison of key experimental methodologies for assessing the specificity of a novel compound, using 3-(1H-indol-5-yl)benzoic acid as a representative case. While derivatives of this scaffold have shown activity against various enzymes, including aldo-keto reductase 1C3 (AKR1C3) and steroid 5α-reductases, for the purpose of this guide, we will treat it as a hypothetical lead compound identified in a high-throughput screen as a potential protein kinase inhibitor.[1][2] This framework allows us to explore a standard, yet critical, workflow for specificity assessment in a therapeutically relevant context.
We will dissect three cornerstone techniques:
-
Broad Kinome Profiling: To understand the compound's interaction landscape across the entire kinase family.
-
Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement in a physiologically relevant cellular environment.
-
Competitive Binding Assays: To elucidate the precise mechanism of target inhibition.
Through detailed protocols, comparative data tables, and workflow visualizations, this guide aims to equip you with the knowledge to design and interpret robust specificity studies for your own research endeavors.
Initial Assessment: Broad Kinome Profiling
The first step in understanding a potential kinase inhibitor's specificity is to cast a wide net. We need to determine how selectively it binds to its intended target versus hundreds of other kinases in the human kinome. Large-scale screening platforms, such as KINOMEscan®, provide an efficient and quantitative method to generate this broad specificity profile early in the development process.[3]
Principle of the Assay
These assays operate on the principle of competitive binding.[4] A test compound is incubated with a panel of DNA-tagged kinases and a corresponding immobilized, broad-spectrum kinase inhibitor. The test compound competes with the immobilized ligand for binding to the kinase's ATP pocket. The amount of kinase that remains bound to the immobilized ligand is inversely proportional to the affinity of the test compound. This is typically quantified using quantitative PCR (qPCR) to detect the DNA tag.[4][5]
Experimental Protocol: KINOMEscan Competition Binding Assay
This protocol outlines the general steps for assessing a compound against a large kinase panel.
-
Compound Preparation:
-
Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Prepare a working solution by diluting the stock to 100 µM in a suitable kinase assay buffer. This concentration is often used for initial screening to identify potent interactions.
-
-
Assay Plate Preparation:
-
In a multi-well plate, combine the DNA-tagged kinases from the panel with the immobilized ligand beads.
-
-
Competition Reaction:
-
Add the 100 µM working solution of this compound to the kinase/bead mixture to a final concentration of 1 µM.
-
Include a DMSO-only well as a 100% binding control and a well with a potent, non-selective inhibitor (e.g., staurosporine) as a 0% binding control.
-
Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
-
Washing and Elution:
-
Wash the beads multiple times to remove unbound kinases and the test compound.
-
Elute the bound kinase-DNA conjugates from the beads.
-
-
Quantification:
-
Quantify the amount of eluted kinase-DNA conjugate for each kinase in the panel using qPCR.
-
-
Data Analysis:
-
Calculate the percentage of kinase binding in the presence of the test compound relative to the DMSO control (% of Control).
-
A lower percentage indicates a stronger binding interaction between the compound and the kinase.
-
Comparative Data: Kinome Profile
The table below presents hypothetical kinome scan data for this compound compared to Staurosporine, a known non-selective kinase inhibitor. Our hypothetical target is "Kinase A".
| Kinase Target | Kinase Family | This compound (% of Control @ 1µM) | Staurosporine (% of Control @ 1µM) |
| Kinase A | CMGC | 2.5 | 0.1 |
| Kinase B | CMGC | 85.1 | 1.2 |
| Kinase C | TK | 92.4 | 0.5 |
| Kinase D | AGC | 78.9 | 3.4 |
| Kinase E | STE | 45.3 | 0.8 |
| Kinase F | CAMK | 98.0 | 2.1 |
Interpretation: The data suggests that this compound is a potent and relatively selective inhibitor of Kinase A, with a % of Control value of 2.5. It shows some moderate off-target activity against Kinase E (45.3%) but is largely inactive against the other kinases tested at this concentration. In stark contrast, Staurosporine demonstrates potent, broad-spectrum activity across all kinase families, highlighting its promiscuous nature. This initial screen provides confidence that our lead compound has a promising specificity profile.
Validation in a Cellular Context: Cellular Thermal Shift Assay (CETSA)
While in vitro assays like kinome scanning are powerful, they do not confirm that a compound can enter a cell and engage its target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a biophysical method that directly assesses drug-target interaction in intact cells.[6][7][8]
Principle of the Assay
CETSA is based on the principle of ligand-induced thermal stabilization.[9] When a protein is heated, it denatures and aggregates. However, if a drug molecule is bound to the protein, the resulting protein-ligand complex is often more stable and denatures at a higher temperature. By heating cells treated with a compound to a range of temperatures and then quantifying the amount of non-denatured (soluble) target protein remaining, one can observe a "thermal shift," which is direct evidence of target engagement.[9][10]
Experimental Protocol: CETSA with Western Blot Detection
This protocol describes a standard CETSA workflow to validate the interaction between this compound and its hypothetical target, Kinase A, in cells.
-
Cell Culture and Treatment:
-
Culture a cell line known to express Kinase A to approximately 80% confluency.
-
Treat the cells with 10 µM this compound or a vehicle control (DMSO) for 1-2 hours under normal culture conditions. The higher concentration helps ensure target saturation.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a buffered saline solution.
-
Aliquot the cell suspensions into PCR tubes.
-
Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes. Include an unheated control (room temperature).
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This method avoids detergents that could interfere with protein aggregation.
-
Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the total protein concentration of each sample using a Bradford or BCA assay to ensure equal loading.
-
Analyze the samples by SDS-PAGE and Western Blot using a specific antibody against the target protein (Kinase A). An antibody against a loading control (e.g., GAPDH) should also be used.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
Plot the intensity of the Kinase A band (normalized to the unheated control) against the temperature for both the vehicle- and compound-treated samples to generate CETSA "melt curves." The temperature shift (ΔTagg) is the difference in the temperature at which 50% of the protein has aggregated.[9]
-
Comparative Data: Thermal Stabilization
The table below shows hypothetical results from a CETSA experiment, quantifying the soluble Kinase A protein at various temperatures.
| Temperature (°C) | Soluble Kinase A (Vehicle) (% of Control) | Soluble Kinase A (Compound-Treated) (% of Control) |
| 40 | 100% | 100% |
| 46 | 98% | 100% |
| 49 | 85% | 99% |
| 52 | 52% | 95% |
| 55 | 21% | 84% |
| 58 | 5% | 51% |
| 61 | <1% | 24% |
Interpretation: In the vehicle-treated cells, Kinase A begins to denature significantly around 52°C. In cells treated with this compound, the protein remains soluble at much higher temperatures, with 51% still soluble at 58°C. This rightward shift in the melt curve provides strong evidence that the compound enters the cells and directly binds to and stabilizes its intended target, Kinase A.
Characterizing the Interaction: Mechanism of Inhibition Assay
After confirming target engagement, the final step is to understand how the compound inhibits the target's function. Enzyme kinetic studies can determine the mechanism of action (MOA), such as whether the inhibition is competitive, non-competitive, or uncompetitive with respect to the enzyme's natural substrate (in this case, ATP).[11][12]
Principle of the Assay
This assay measures enzyme activity at various concentrations of both the substrate and the inhibitor.[13]
-
Competitive inhibitors bind to the same site as the substrate (the active site) and can be overcome by increasing substrate concentration. They increase the apparent Michaelis constant (Km) but do not change the maximum reaction velocity (Vmax).[11]
-
Non-competitive inhibitors bind to an allosteric site, affecting the enzyme's catalytic efficiency regardless of whether the substrate is bound. They decrease Vmax but do not change Km.[11]
-
Uncompetitive inhibitors bind only to the enzyme-substrate complex. They decrease both Vmax and Km.[11]
Experimental Protocol: Kinase Activity Assay
This protocol uses a generic kinase activity assay (e.g., ADP-Glo™) to determine the MOA of this compound on Kinase A.
-
Reagent Preparation:
-
Prepare a dilution series of this compound in assay buffer.
-
Prepare a dilution series of the substrate, ATP, in assay buffer.
-
Prepare a solution of recombinant Kinase A and its specific peptide substrate in assay buffer.
-
-
Kinase Reaction:
-
In a multi-well plate, set up a matrix of reactions. Each row will have a fixed concentration of the inhibitor, and each column will have a fixed concentration of ATP.
-
Add the Kinase A and peptide substrate solution to all wells.
-
Initiate the reaction by adding the ATP/inhibitor mixtures.
-
Incubate the plate at 30°C for 1 hour.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of product formed (or substrate consumed). For an ADP-Glo™ assay, this involves adding a reagent that depletes remaining ATP, followed by a second reagent that converts the ADP produced into a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Convert the luminescence signal to reaction velocity.
-
Plot reaction velocity versus ATP concentration for each inhibitor concentration to generate Michaelis-Menten curves.
-
Transform the data into a double reciprocal plot (Lineweaver-Burk plot: 1/velocity vs. 1/[ATP]). The pattern of line intersections reveals the mechanism of inhibition.
-
Calculate kinetic constants (Km, Vmax, Ki) by fitting the data to the appropriate inhibition models.
-
Comparative Data: Kinetic Parameters
Hypothetical kinetic data derived from the assay, suggesting competitive inhibition.
| Inhibitor Concentration | Apparent Km (ATP) | Apparent Vmax (Relative Units) |
| 0 nM (Control) | 15 µM | 100 |
| 10 nM | 32 µM | 101 |
| 30 nM | 74 µM | 99 |
| 100 nM | 245 µM | 100 |
Interpretation: The data clearly shows that as the concentration of this compound increases, the apparent Km for ATP increases significantly, while the Vmax remains unchanged. This is the classic signature of a competitive inhibitor . It indicates that the compound binds to the ATP pocket of Kinase A and directly competes with the natural substrate. The inhibitor constant (Ki) can be calculated from this data to quantify its potency.
Conclusion
This guide has systematically outlined a robust, multi-step process for assessing the specificity of a novel small molecule, using this compound as a hypothetical kinase inhibitor.
-
We began with a broad kinome scan , which demonstrated that our compound is highly selective for its primary target, Kinase A, with minimal off-target interactions across the wider kinome.
-
Next, we employed a Cellular Thermal Shift Assay (CETSA) to provide definitive evidence that the compound enters intact cells and physically engages with Kinase A, causing significant thermal stabilization.
-
Finally, through a mechanism of inhibition assay , we characterized the nature of this interaction, revealing that this compound acts as a competitive inhibitor, likely binding in the enzyme's ATP pocket.
Together, these experiments provide a comprehensive and self-validating specificity profile. The concordance between the high-throughput screening data, the cellular target engagement data, and the mechanistic data gives researchers high confidence in the compound's mode of action. This rigorous, data-driven approach is essential for making informed decisions in the drug development process and for building a strong foundation for further preclinical and clinical investigation.
References
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem. [URL: https://vertexaisearch.cloud.google.
- The cellular thermal shift assay for evaluating drug target interactions in cells. (2014-08-07). SciSpace. [URL: https://www.scispace.com/papers/the-cellular-thermal-shift-assay-for-2537848131]
- A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12970014/]
- Equilibrium competition binding assay: inhibition mechanism from a single dose response. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/14604589/]
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [URL: https://bio-protocol.org/e4420]
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016-07-01). NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK379313/]
- Assays to determine competitive binding versus non-competitive. (2016-01-19). Biology Stack Exchange. [URL: https://biology.stackexchange.com/questions/43111/assays-to-determine-competitive-binding-versus-non-competitive]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7012501/]
- Recent advances in methods to assess the activity of the kinome. (2017-06-26). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5572861/]
- Specificity in Molecular Design: A Physical Framework for Probing the Determinants of Binding Specificity and Promiscuity in a Biological Environment. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3108343/]
- Interpreting ML315 Kinome Scan Data: A Comparative Guide for Researchers. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErT5ln2caThB3f3GRrRd3ZgqahoM9KwJEb4m4lIDwVK-Cj6g6x38yVFIRo5Ecx17mVpuviS2HIb6DrsEwE4Ptg4ZIpYxAZ9qVbLRI32qq1mzjQdEJfgE-NMD2Aa-pKChWlk3c9DTKR25USaPIXVy8IEpw0IcFvdL_h7DhnuXpzQO-Y3Is-51Lp-NPlgoZ5UYLF_Ft-qCq4vO9EVFqYHZ0p4Tew]
- Mechanism of Action Assays for Enzymes. (2012-05-01). NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK92001/]
- Common Methods of Drug Analysis. (2022-08-12). BOC Sciences. [URL: https://www.bocsci.com/blog/common-methods-of-drug-analysis/]
- KINOMEscan Technology. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/cms/cms-content/services/in-vitro-assa-drug-discovery-services/kinomescan-services/kinomescan-technology]
- Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. (2014-09-11). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25116812/]
- How the KinomeScan assay works (Courtesy of DiscoveRx). ResearchGate. [URL: https://www.researchgate.net/figure/How-the-KinomeScan-assay-works-Courtesy-of-DiscoveRx_fig2_319484931]
- Enzyme inhibitors. University of London. [URL: https://www.ucl.ac.uk/~ucbcdab/enzass/inhibition.htm]
- KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.
- Experimental Methods for Identifying Drug-Drug Interactions. Creative Bioarray. [URL: https://www.creative-bioarray.com/blog/experimental-methods-for-identifying-drug-drug-interactions.htm]
- Design, Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives Containing Benzoic Acid Group as Potential AKR1C3 Inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33111427/]
- N-substituted 4-(5-indolyl)benzoic acids. Synthesis and evaluation of steroid 5alpha-reductase type I and II inhibitory activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10386944/]
Sources
- 1. Design, Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives Containing Benzoic Acid Group as Potential AKR1C3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-substituted 4-(5-indolyl)benzoic acids. Synthesis and evaluation of steroid 5alpha-reductase type I and II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. benchchem.com [benchchem.com]
- 5. chayon.co.kr [chayon.co.kr]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Untitled Document [ucl.ac.uk]
- 13. Equilibrium competition binding assay: inhibition mechanism from a single dose response - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 3-(1H-indol-5-yl)benzoic Acid
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-(1H-indol-5-yl)benzoic acid. As a niche research chemical, a specific Safety Data Sheet (SDS) is not always publicly available. Therefore, this guide is synthesized from established best practices for analogous compounds—namely indole derivatives and aromatic carboxylic acids—and grounded in federal and institutional safety regulations. The primary directive is to treat this compound as hazardous waste unless a formal, documented hazard assessment proves otherwise.
Hazard Assessment and Physicochemical Profile
Understanding the chemical nature of this compound is foundational to its safe management. The molecule incorporates an indole ring and a benzoic acid functional group. While comprehensive toxicological data for this specific compound is scarce, the hazards can be inferred from its constituent parts.
-
Indole Derivatives: This class of compounds can be harmful if swallowed, cause skin and eye irritation, and may carry unknown long-term health effects.[1]
-
Benzoic Acid: As a carboxylic acid, it is known to cause serious eye damage, skin irritation, and may cause respiratory irritation.[2][3][4]
Given these characteristics, all waste streams containing this compound must be managed as hazardous chemical waste. Disposal down the drain or in regular trash is strictly prohibited.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₁NO₂ | [7] |
| Molar Mass | 237.25 g/mol | [7][8] |
| Appearance | White or slightly yellow crystalline powder | [7] |
| Predicted Density | 1.320 ± 0.06 g/cm³ | [7][8] |
| Predicted Boiling Point | 523.9 ± 33.0 °C | [7][8] |
| Predicted pKa | 4.16 ± 0.10 | [7] |
| Solubility | Almost insoluble in water; soluble in organic solvents |[7] |
Immediate Safety & Handling Protocols
Prior to initiating any disposal procedures, adherence to proper safety measures is mandatory to minimize exposure risk.
Personal Protective Equipment (PPE) and Engineering Controls:
-
Eye/Face Protection: Always wear chemical safety goggles or a face shield.[1][9]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Always inspect gloves before use and use proper removal technique to avoid skin contact.[10][11]
-
Body Protection: A laboratory coat and long-sleeved clothing are essential to prevent skin exposure.[1]
-
Respiratory Protection: All handling of solid powder or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][10]
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach involving segregation, containment, labeling, and transfer. The following workflow is designed to comply with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][12]
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step to ensure safety and compliance. Never mix incompatible waste streams.[5][6]
-
Solid Waste:
-
Collect un-reusable, neat this compound powder.
-
Include all contaminated disposable lab supplies such as weighing paper, pipette tips, gloves, and contaminated wipes.
-
Place these materials into a designated, compatible, and clearly labeled solid hazardous waste container.[1]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, compatible, and labeled liquid hazardous waste container.[1]
-
Causality: Do not mix this acidic waste stream with bases, oxidizers, or other incompatible chemicals, as this can lead to dangerous reactions.[13] For example, mixing acids with bases can cause a vigorous exothermic reaction, while mixing with certain solvents could generate toxic gases.
-
Step 2: Container Selection and Management
The choice of container is dictated by chemical compatibility and regulatory standards.
-
Compatibility: Use containers made of materials that will not react with or be degraded by the acidic waste. High-density polyethylene (HDPE) or glass containers are generally appropriate. Do not use metal containers for acidic waste.[12][14]
-
Condition: Ensure the container is in good condition, free from damage or leaks, and has a secure, leak-proof screw cap.[5][12]
-
Management: Keep waste containers closed at all times except when adding waste.[12][15] Do not fill containers beyond 90% capacity to allow for vapor expansion.[15]
Step 3: Waste Labeling
Accurate and thorough labeling is a strict regulatory requirement and is essential for the safety of all personnel handling the waste.
-
All containers must be clearly labeled with the words "HAZARDOUS WASTE" .[12][16]
-
The label must also include:
-
Full Chemical Name: "this compound". Avoid using abbreviations or chemical formulas.[1]
-
Composition: List all constituents of the waste, including solvents, with their approximate percentages or concentrations.[6]
-
Hazard(s): Indicate the primary hazards (e.g., "Irritant," "Toxic"). If hazards are not fully known, this should be noted.[1]
-
Step 4: On-Site Storage
Waste must be stored safely in a designated laboratory area pending pickup by your institution's environmental health and safety department.
-
Satellite Accumulation Area (SAA): Store waste containers in a designated SAA within the lab.[1][6] The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[5][17]
-
Secondary Containment: Place all liquid waste containers in a secondary containment tray or tub that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.[5][6]
-
Segregated Storage: Store containers of this compound waste away from incompatible materials, particularly strong bases and oxidizing agents.[13][18]
Step 5: Arranging for Disposal
Laboratory personnel are not authorized to transport hazardous waste off-site.
-
Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) office.[1]
-
Licensed Disposal: Your EHS office will arrange for the transfer of the waste to a licensed hazardous waste disposal facility, ensuring it is managed in compliance with all local and federal regulations.[14]
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing waste generated from this compound.
Caption: Waste disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial to minimize harm.
-
Evacuate and Alert: For large spills, evacuate the immediate area and alert your colleagues and supervisor. Contact your institution's EHS or emergency response number.
-
Control Ignition Sources: As the compound is combustible, eliminate all nearby ignition sources.[4]
-
Small Solid Spills:
-
Wearing appropriate PPE, gently moisten the spilled material to prevent it from becoming airborne.[13]
-
Carefully sweep or scoop the material into a designated hazardous waste container.[4][19]
-
Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
-
Do Not Use Water to Wash Down Drains: Prevent spillage from entering drains or water courses.[19]
References
- Proper Disposal of 1-Cyclopropyl-4-methoxy-1H-indole: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- 3-(1H-indol-3-yl)benzoic acid. (2024). ChemBK.
- This compound. (2024). ChemBK.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- SAFETY DATA SHEET - Benzoic Acid. (2024). Sigma-Aldrich.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA.
- SAFETY DATA SHEET - Benzoic Acid. (2012).
- Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management.
- BENZOIC ACID Safety Data Sheet. (2021). Alpha Resources.
- SAFETY DATA SHEET - Benzoic Acid. (2015). National Institute of Standards and Technology.
- Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering.
- Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Safety and Handling of Organic Compounds in the Lab. (n.d.). Solubility of Things.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- School Chemistry Laboratory Safety Guide. (n.d.). CDC.
- Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). CSUB.
- Organic Chemistry Laboratory Safety Notes. (n.d.). Cerritos College.
- SAFETY DATA SHEET - coumarin-3-carboxylic acid. (2025). Sigma-Aldrich.
- Safety Data Sheet Benzoic acid. (2022). Redox.
- Benzoic Acid Safety Data Sheet (SDS). (n.d.). Flinn Scientific.
Sources
- 1. benchchem.com [benchchem.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. redox.com [redox.com]
- 4. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. 3-(1H-indol-3-yl)benzoic acid [chembk.com]
- 8. chembk.com [chembk.com]
- 9. cerritos.edu [cerritos.edu]
- 10. csub.edu [csub.edu]
- 11. cdc.gov [cdc.gov]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. nj.gov [nj.gov]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. ethz.ch [ethz.ch]
- 16. MedicalLab Management Magazine [medlabmag.com]
- 17. epa.gov [epa.gov]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. alpharesources.com [alpharesources.com]
A Comprehensive Guide to the Safe Handling of 3-(1H-indol-5-yl)benzoic Acid
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these, 3-(1H-indol-5-yl)benzoic Acid, a molecule combining the structural features of both indole and benzoic acid, presents a unique set of handling considerations. As a trusted partner in your research, this guide provides in-depth, procedural information for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following guidance is a synthesis of information from SDSs of structurally related compounds, including indole derivatives and benzoic acid. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment.[1]
Hazard Identification and Risk Assessment: A Proactive Approach
A thorough risk assessment is the cornerstone of laboratory safety.[2][3][4] Before handling this compound, it is crucial to evaluate the potential hazards associated with its chemical structure.
Structural Analogue Hazard Analysis:
-
Indole Moiety: Indole and its derivatives can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][6] Some indole compounds are also associated with acute oral toxicity.[6]
-
Benzoic Acid Moiety: Benzoic acid is known to cause serious eye damage, skin irritation, and may cause respiratory irritation.[7][8] It is also classified as harmful if swallowed.[7]
Based on this analysis, it is prudent to treat this compound as a hazardous substance with the potential to cause skin, eye, and respiratory irritation, and to be harmful if ingested.
Risk Assessment Workflow:
The following diagram outlines the essential steps for a comprehensive risk assessment before handling this compound.
Caption: A procedural diagram for the safe collection, storage, and disposal of waste containing this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [7][8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention. [7] |
| Inhalation | Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur. [9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [7][8][9] |
| Spill | Evacuate the area. Wearing appropriate PPE, contain the spill. For a solid, carefully sweep or scoop up the material to avoid generating dust and place it in a sealed, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete. [8] |
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
-
Quick Guide to Risk Assessment for Hazardous Chemicals. Worcester Polytechnic Institute. [Link]
-
Conducting a Chemical Risk Assessment in the Laboratory. Lab Manager. [Link]
-
Evaluating Hazards and Assessing Risks in the Laboratory. National Center for Biotechnology Information. [Link]
-
Chemical risk assessment in a chemical laboratory based on three different techniques. Journal of Occupational Health and Epidemiology. [Link]
-
Laboratory Risk Assessment. Environmental Health and Safety, The University of Texas at Dallas. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
SAFETY DATA SHEET - Benzoic Acid. National Institute of Standards and Technology. [Link]
- Extracting recycle method of indole from indole synthesis waste water.
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]
-
Indole Test Reagents - Kovacs, DMACA, Spot test. Hardy Diagnostics. [Link]
-
Personal Protective Equipment (PPE). The University of Tennessee, Knoxville. [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. [Link]
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. American Society for Microbiology. [Link]
-
Indole Test (Mechanism) | Procedure | Principle | Chemical Reactions. YouTube. [Link]
-
Safety Data Sheet Benzoic acid. Redox. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
